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  • Product: Ethyl 2-nitropropionate
  • CAS: 2531-80-8

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 2-Nitropropionate – Physicochemical Profile & Synthetic Utility

Executive Summary Ethyl 2-nitropropionate (CAS: 2531-80-8) represents a critical class of -nitro esters utilized as versatile C3 synthons in organic synthesis.[1][2][3] Distinguished by the high acidity of its -proton (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-nitropropionate (CAS: 2531-80-8) represents a critical class of


-nitro esters utilized as versatile C3 synthons in organic synthesis.[1][2][3] Distinguished by the high acidity of its 

-proton (

) and its ambident nucleophilicity, it serves as a "chiral pool" precursor for amino acids and complex heterocyclic scaffolds. This guide provides a rigorous analysis of its physical constants, structural dynamics, and laboratory protocols for synthesis and handling.

Part 1: Physicochemical Profile

The following data aggregates experimentally validated constants. Researchers should note the significant boiling point depression under vacuum, which is the preferred method for distillation to avoid thermal decomposition.

Table 1: Physical Constants & Properties
PropertyValueConditions / Notes
IUPAC Name Ethyl 2-nitropropanoate
CAS Number 2531-80-8 Primary identifier
Molecular Formula

Molecular Weight 147.13 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/storage
Density

@

Boiling Point (Std)

@ 760 mmHg (Theoretical/Extrapolated)
Boiling Point (Vac)

@ 9 mmHg (Recommended distillation range)
Refractive Index

Flash Point

(

)
Closed Cup
Solubility Immiscible in waterSoluble in EtOH, Et₂O, DMSO, DMF

-H Acidity (

)

(Predicted)
High acidity due to dual EWG (Nitro + Ester)

Critical Handling Note: Ethyl 2-nitropropionate is sensitive to bases. The presence of the nitro group significantly increases the acidity of the


-proton, making the compound prone to deprotonation and subsequent polymerization or condensation if stored in basic glass or containers with alkaline residues.

Part 2: Structural Dynamics & Tautomerism

Understanding the reactivity of ethyl 2-nitropropionate requires analyzing its tautomeric equilibrium. The molecule exists in equilibrium between its Nitro form (stable) and Aci-Nitro form (reactive nitronic acid derivative). This equilibrium is solvent-dependent and critical for Michael addition reactions.

Mechanism: Nitro-Aci Tautomerization

The electron-withdrawing nature of the nitro (


) and ester (

) groups creates a highly acidic

-carbon. In the presence of a base (B:), the proton is removed, forming a resonance-stabilized nitronate anion.

Tautomerism Nitro Nitro Form (Thermodynamically Stable) Transition Nitronate Anion (Resonance Hybrid) Nitro->Transition + Base (-H+) Transition->Nitro + Acid (+H+) Aci Aci-Nitro Form (Reactive Intermediate) Transition->Aci Kinetic Protonation (at Oxygen) Aci->Nitro Tautomerization

Figure 1: Tautomeric equilibrium between Nitro and Aci-Nitro forms. The Nitronate anion is the active nucleophile in synthesis.

Part 3: Synthesis Protocol (Self-Validating)

While direct nitration of esters is hazardous and low-yielding, the Nucleophilic Substitution (Victor Meyer/Kornblum type) method using ethyl 2-bromopropionate is the standard laboratory protocol. This method minimizes the formation of the unstable nitrite ester (O-alkylation) byproduct.

Protocol: Conversion of Ethyl 2-Bromopropionate

Objective: Synthesize Ethyl 2-nitropropionate via


 displacement.

Reagents:

  • Ethyl 2-bromopropionate (1.0 eq)

  • Sodium Nitrite (

    
    , 1.5 eq) – Dry, finely powdered
    
  • Urea (0.5 eq) – Scavenger for nitrous acid to prevent side reactions

  • Solvent: DMF (Dimethylformamide) or DMSO – Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stirrer, thermometer, and pressure-equalizing dropping funnel. Purge with

    
    .
    
  • Solvation: Dissolve Sodium Nitrite (1.5 eq) and Urea (0.5 eq) in anhydrous DMF. Cool the mixture to

    
     using an ice bath.
    
    • Why? Low temperature suppresses O-alkylation (kinetic control), favoring the thermodynamic N-alkylation (Nitro product).

  • Addition: Add Ethyl 2-bromopropionate (1.0 eq) dropwise over 60 minutes. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 4–6 hours.
    
    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide spot (

      
      ) should disappear.
      
  • Quenching: Pour the reaction mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether (

    
    ).
    
  • Purification:

    • Wash combined organic layers with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Distillation: Distill the residue under reduced pressure (

      
      ). Collect fractions at 
      
      
      
      .
Synthetic Workflow Diagram

Synthesis cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Workup & Purification Reagents Reagents: Ethyl 2-bromopropionate NaNO2 + Urea DMF (Solvent) Cooling Cool to 0°C (Suppress O-Alkylation) Reagents->Cooling Addition Dropwise Addition (Temp < 5°C) Cooling->Addition Stirring Stir 4-6h @ 25°C Monitor TLC Addition->Stirring Quench Ice Water Quench Ether Extraction Stirring->Quench Distill Vacuum Distillation (75-76°C @ 9 mmHg) Quench->Distill

Figure 2: Step-by-step synthetic workflow for the preparation of Ethyl 2-nitropropionate.

Part 4: Applications in Drug Development

Ethyl 2-nitropropionate acts as a versatile scaffold in medicinal chemistry due to the "Nitro-Aldol" (Henry) and Michael addition capabilities.

  • 
    -Amino Acid Synthesis: 
    
    • The nitro group can be reduced (using

      
       or 
      
      
      
      ) to an amine. This allows the molecule to serve as a precursor for Alanine derivatives and non-natural
      
      
      -amino acids.
  • Heterocycle Construction:

    • Used in the synthesis of Isoxazoles and Pyrrolidines . For example, reaction with aldehydes followed by cyclization yields isoxazoline derivatives, which are pharmacophores in various antibiotics and antitumor agents.

  • Chiral Pool Synthesis:

    • Enzymatic resolution of Ethyl 2-nitropropionate (using lipases) provides optically active enantiomers, essential for constructing chiral drugs with high stereoselectivity.

References

  • Stenutz, R. (2025). Ethyl 2-nitropropionate: Structure and physical data. Stenutz.eu. Link

  • Sigma-Aldrich. (2025). Ethyl 2-nitropropionate Product Specification & MSDS. Merck KGaA. Link

  • ChemicalBook. (2025).[4][5] Ethyl 2-nitropropionate (CAS 2531-80-8) Properties and Suppliers. Link

  • Bordwell, F. G. (n.d.). pKa Table in DMSO. University of Wisconsin-Madison. (Referenced for general nitro-ester acidity trends). Link

  • Organic Syntheses. (Coll. Vol. 1). Ethyl Bromopropionate Precursor Synthesis. (Contextual grounding for precursor preparation). Link

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of Ethyl 2-Nitropropionate

Executive Summary Ethyl 2-nitropropionate (CAS: 2531-80-8) represents a critical class of -nitro esters used as versatile building blocks in the synthesis of unnatural amino acids and heterocyclic pharmacophores.[1][2] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-nitropropionate (CAS: 2531-80-8) represents a critical class of


-nitro esters used as versatile building blocks in the synthesis of unnatural amino acids and heterocyclic pharmacophores.[1][2] While its molecular weight is a fundamental constant, its utility in drug development stems from the high acidity of the 

-proton (

) and the facile reducibility of the nitro group. This guide provides a definitive physicochemical profile, a validated synthetic protocol via the Kornblum substitution, and a strategic overview of its reactivity.

Part 1: Fundamental Physicochemical Profile

The precise molecular weight of Ethyl 2-nitropropionate is 147.13 g/mol .[3][4]

In quantitative analysis and stoichiometric calculations, relying on the integer value (147) is insufficient for high-precision HPLC or MS applications. The following table consolidates the essential physical constants required for experimental design.

Table 1: Physicochemical Constants[6]
PropertyValueUnitExperimental Notes
Molecular Weight 147.13 g/mol Monoisotopic Mass: 147.0532
Formula

--
Density 1.13 - 1.14g/mLAt 25°C; Denser than water
Boiling Point 190 - 195°CAtmospheric (Extrapolated); Distill under vacuum
Boiling Point (Red.) 75 - 76°CAt 9 mmHg (Recommended for purification)
Refractive Index 1.421 - 1.423

Purity indicator
Flash Point > 85°CCombustible; handle with care
Solubility Moderate-Soluble in EtOH, Et2O, DCM; Immiscible in

Part 2: Synthetic Routes & Mechanism

The synthesis of Ethyl 2-nitropropionate is non-trivial due to the ambident nature of the nitrite ion (


). The nucleophile can attack via Nitrogen (forming the desired nitro compound) or Oxygen (forming the unstable nitrite ester).
The Kornblum Substitution (Recommended)

While the historical Victor Meyer reaction uses Silver Nitrite (


), the modern industrial standard utilizes the Kornblum reaction . This method employs Sodium Nitrite (

) in a dipolar aprotic solvent (DMF or DMSO) to displace a halide.[5]

Mechanistic Insight: The reaction proceeds via an


 mechanism.[6] However, secondary halides like Ethyl 2-bromopropionate are prone to 

-alkylation (forming nitrite esters) and elimination. To maximize the

-alkylation (nitro) yield, urea is often added to scavenge nitrous acid byproducts which can catalyze the decomposition of the nitrite ester, complicating purification [1].
Diagram 1: Synthetic Pathway & Ambident Selectivity

G Start Ethyl 2-bromopropionate (Secondary Halide) Reagents NaNO2 / DMF Urea (Scavenger) Temp < 30°C Start->Reagents TS Ambident Transition State Reagents->TS Product Ethyl 2-nitropropionate (Thermodynamic Product) TS->Product N-Attack (Major) Byproduct Ethyl Nitrite Ester (Kinetic Byproduct) TS->Byproduct O-Attack (Minor) Byproduct->Product Slow Rearrangement (Limited)

Caption: The Kornblum substitution pathway showing the competition between N-attack (Nitro) and O-attack (Nitrite).

Validated Laboratory Protocol

Note: Nitro compounds are energetic. Perform behind a blast shield.

  • Preparation: In a dry 3-neck flask under

    
    , dissolve Sodium Nitrite  (1.5 eq) and Urea  (0.5 eq) in anhydrous DMF  (5 mL per gram of substrate).
    
  • Cooling: Cool the suspension to 0°C. The reaction is exothermic.

  • Addition: Add Ethyl 2-bromopropionate (1.0 eq) dropwise. Critical: Do not allow internal temperature to exceed 25°C to minimize elimination side-products.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the bromide is less polar than the nitro product).

  • Quench: Pour the mixture into ice-water. Extract with Diethyl Ether (

    
    ).
    
  • Purification: Wash organic layer with water (5x) to remove DMF. Dry over

    
    .
    
  • Distillation: Distill under reduced pressure (approx. 9 mmHg). Warning: Do not distill to dryness; residue may be explosive [2].

Part 3: Reactivity & Applications[11]

Ethyl 2-nitropropionate is a "chemical chameleon" in drug synthesis. Its utility is defined by two primary reactivity modes:

  • 
    -Deprotonation (Henry/Michael Reactions):  The nitro group acts as a powerful electron-withdrawing group (EWG), rendering the 
    
    
    
    -proton acidic. This allows the compound to act as a nucleophile.[3][7]
  • Nitro Reduction (Nef/Amino Acid Synthesis): The nitro group can be reduced to an amine, providing a direct route to

    
    -amino acids (specifically Alanine derivatives).
    
Diagram 2: Divergent Reactivity Workflow

Reactivity Core Ethyl 2-nitropropionate (MW: 147.13) Reagent_Red H2, Pd/C or Zn/HCl Core->Reagent_Red Reagent_Henry Base (TEA), R-CHO (Henry Reaction) Core->Reagent_Henry Reagent_Mich Base, Michael Acceptor (e.g., Acrolein) Core->Reagent_Mich Product_Red Ethyl Alaninate (Amino Acid Precursor) Reagent_Red->Product_Red Product_Henry Beta-hydroxy Nitro Ester (Chain Extension) Reagent_Henry->Product_Henry Product_Mich Glutamate Analogues Reagent_Mich->Product_Mich

Caption: Divergent synthesis pathways utilizing the alpha-acidity and reducibility of Ethyl 2-nitropropionate.

Key Application: Synthesis of Ethyl Alaninate

The reduction of Ethyl 2-nitropropionate is the most direct route to Ethyl Alaninate, a key intermediate in peptide synthesis.

  • Method: Catalytic hydrogenation (

    
    , 50 psi) over 10% Pd/C in Ethanol.
    
  • Observation: The reaction is complete when

    
     uptake ceases. The product is isolated as the hydrochloride salt to prevent polymerization [3].
    

Part 4: Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that low molecular weight nitro compounds possess significant energy potential.

  • Thermal Instability: Never heat Ethyl 2-nitropropionate above 100°C without a vacuum. Decomposition can be rapid and pressure-generating.

  • Distillation Hazards: Always leave a "heel" (liquid residue) in the distillation flask. Concentrated peroxides or nitronic acid byproducts in the residue can detonate.

  • Incompatibility: Avoid contact with strong bases (unless controlled) and reducing agents (hydrides) outside of specific protocols.

References

  • Kornblum, N., et al.[5][6][8] "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, vol. 76, no.[8] 12, 1954, pp. 3209–3211.[8]

  • NIST Chemistry WebBook.[9] "Ethyl 2-nitropropionate."[1][3][4][9][10] National Institute of Standards and Technology.[9][11]

  • Sigma-Aldrich. "Ethyl 2-nitropropionate Product Specification."

Sources

Foundational

"Ethyl 2-nitropropionate" synthesis and characterization

Technical Guide: Synthesis and Characterization of Ethyl 2-Nitropropionate -Nitro Esters via Modified Kornblum Substitution Executive Summary & Retrosynthetic Context Ethyl 2-nitropropionate (CAS: 2531-80-8) is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of Ethyl 2-Nitropropionate


-Nitro Esters via Modified Kornblum Substitution

Executive Summary & Retrosynthetic Context

Ethyl 2-nitropropionate (CAS: 2531-80-8) is a pivotal intermediate in the synthesis of aliphatic


-amino acids, heterocyclic scaffolds, and energetic plasticizers. Its structural utility lies in the acidity of the 

-proton (

), rendering it an excellent nucleophile for Henry reactions (nitroaldol) and Michael additions.

This guide details the synthesis of ethyl 2-nitropropionate via a modified Kornblum substitution . While the Victor Meyer reaction (using


) offers higher regioselectivity for the nitro-isomer, the high cost of silver reagents makes it impractical for scale-up. We focus here on the nucleophilic displacement of ethyl 2-bromopropionate using sodium nitrite (

) in a polar aprotic solvent.

Key Technical Challenge: The nitrite ion (


) is an ambident nucleophile .[1][2] It can attack via the nitrogen atom (forming the desired nitro compound) or the oxygen atom (forming the unstable nitrite ester).
  • Target: Ethyl 2-nitropropionate (

    
     bond formation).
    
  • Byproduct: Ethyl 2-nitritopropionate (

    
     bond formation).
    

Reaction Mechanism & Logic

The synthesis relies on an


 mechanism. To maximize the yield of the nitroalkane over the nitrite ester, we utilize the Hard and Soft Acids and Bases (HSAB)  principle and solvent effects.

Expert Insight:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are required. These polar aprotic solvents effectively solvate the sodium cation (

    
    ), leaving the nitrite anion "naked" and highly reactive.
    
  • Regioselectivity: The transition state for N-attack is tighter and less sterically demanding than O-attack. However, O-alkylation is kinetically competitive. The protocol below includes a rigorous temperature control regime to minimize the decomposition of the nitrite ester byproduct into carbonyl impurities (oxidative cleavage), which simplifies downstream purification.

Visualizing the Ambident Pathways

KornblumMechanism Start Ethyl 2-bromopropionate (Substrate) TS Transition State (SN2 Displacement) Start->TS + NaNO2 Reagent NaNO2 / DMSO (Ambident Nucleophile) Reagent->TS Product Ethyl 2-nitropropionate (Target: N-Attack) Thermodynamically Stable TS->Product Major Pathway (N-Alkylation) Byproduct Ethyl 2-nitritopropionate (Impurity: O-Attack) Unstable TS->Byproduct Minor Pathway (O-Alkylation) Decomp Decomposition (Pyruvate/Oxidation) Byproduct->Decomp Thermal Degradation

Caption: Divergent reaction pathways of the ambident nitrite anion in Kornblum substitution.

Experimental Protocol

Safety Warning: Nitroalkanes are combustible. The nitrite ester byproducts are unstable and can decompose exothermically. Perform all distillations behind a blast shield.

Materials:
  • Ethyl 2-bromopropionate (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.5 equiv)
    
  • Urea (0.5 equiv) – Scavenger for nitrous acid to prevent autocatalytic decomposition.

  • DMSO (Dry, 3 mL per mmol substrate)

  • Diethyl ether (for extraction)

Step-by-Step Methodology:
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and N2 inlet, dissolve

    
     (10.4 g, 150 mmol) and Urea (3.0 g, 50 mmol) in dry DMSO (150 mL).
    
    • Why Urea? It scavenges

      
       species generated from the decomposition of the nitrite ester, preventing "fume-off" events.
      
  • Addition: Cool the solution to 15°C using a water bath. Add Ethyl 2-bromopropionate (18.1 g, 100 mmol) dropwise over 30 minutes.

    • Control: Do not allow the internal temperature to exceed 25°C. Higher temperatures favor O-alkylation and oxidative byproducts.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 6 hours. Monitor by TLC (hexane/EtOAc 8:2) or GC-MS.

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water to solubilize the DMSO and inorganic salts.

  • Extraction: Extract with diethyl ether (

    
     mL). The nitro ester partitions into the organic phase.
    
  • Purification (Critical):

    • Wash the combined organic layers with water (

      
       mL) to remove residual DMSO.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure (rotary evaporator, bath < 40°C).
      
    • Fractional Distillation: Distill the residue under high vacuum.

      • Fraction 1: Nitrite ester byproduct (lower boiling point) - Discard carefully.

      • Fraction 2: Ethyl 2-nitropropionate (bp 75-76°C at 9 mmHg).[3]

Workflow Diagram

SynthesisWorkflow Step1 Reagent Prep: NaNO2 + Urea + DMSO (T = 15°C) Step2 Addition: Ethyl 2-bromopropionate (Dropwise, T < 25°C) Step1->Step2 Step3 Reaction Phase: Stir 6h @ RT Step2->Step3 Step4 Quench: Pour into Ice Water Step3->Step4 Step5 Extraction: Diethyl Ether + Water Wash Step4->Step5 Step6 Distillation: Collect fraction @ 75-76°C (9 mmHg) Step5->Step6

Caption: Operational workflow for the synthesis and isolation of Ethyl 2-nitropropionate.

Characterization & Validation

Successful synthesis is validated by the disappearance of the C-Br stretch and the appearance of strong Nitro bands in IR, alongside specific shifts in NMR.

Spectroscopic Data Summary
TechniqueParameterObserved ValueInterpretation
Physical AppearanceColorless to pale yellow liquid
Physical Boiling Point75–76 °C (9 mmHg)Matches lit.[3] value [1]
IR

(

)
1755 (s)Ester Carbonyl (

)
1560 (s), 1375 (m)Nitro group (

) Asym/Sym stretch

NMR

(ppm,

)
1.32 (t,

Hz, 3H)
Ester methyl (

)
1.83 (d,

Hz, 3H)

-Methyl (

)
4.31 (q,

Hz, 2H)
Ester methylene (

)
5.18 (q,

Hz, 1H)

-Methine (

)

NMR

(ppm,

)
13.9, 16.5Methyl carbons
63.2Ester methylene carbon
83.5

-Carbon (

)
165.1Carbonyl carbon

Data Analysis: The most diagnostic signal is the quartet at 5.18 ppm in the proton NMR. The shift from ~4.4 ppm (in the bromo-precursor) to 5.18 ppm confirms the substitution of Bromine with the highly electron-withdrawing Nitro group.

Safety and Handling

Hazard Class: Flammable Liquid (Category 3), Acute Toxicity.[4]

  • Explosion Hazard: While ethyl 2-nitropropionate is relatively stable, the nitrite byproduct is not. Never distill the reaction mixture to dryness. Leave a small residue in the pot.

  • Incompatibility: Avoid contact with strong bases (e.g., NaH, alkoxides) unless intended for deprotonation, as the

    
    -proton is acidic and forms a nitronate salt which is shock-sensitive when dry.
    
  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a refrigerator (2-8°C).

References

  • Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Primary Alkyl Halides. Journal of the American Chemical Society.[1][5][6] Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-nitropropionate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1963). Preparation of Nitro Compounds via Kornblum Oxidation/Substitution. Coll. Vol. 4. Retrieved from [Link] (Note: Generalized reference for Kornblum conditions).

Sources

Exploratory

"Ethyl 2-nitropropionate" safety data sheet (SDS)

Executive Summary: The Dual-Edge Synthon Ethyl 2-nitropropionate is a high-value C3 building block, prized in drug development for its dual functionality: the electron-withdrawing nitro group activates the -proton for ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Edge Synthon

Ethyl 2-nitropropionate is a high-value C3 building block, prized in drug development for its dual functionality: the electron-withdrawing nitro group activates the


-proton for carbon-carbon bond formation (Henry/Michael reactions) while serving as a latent amino group (precursor to alanine derivatives).

CRITICAL IDENTITY ALERT: There is a frequent database conflict regarding the CAS registry number for this compound.

  • Correct CAS for Ethyl 2-nitropropionate: 2531-80-8 [1][2][3]

  • Conflicting CAS (Often mislabeled): 2531-81-9 (Refers to Ethyl 2-nitrobutyrate).

  • Actionable Insight: Verify identity via NMR or Refractive Index (

    
    ) before introducing into GMP workflows.
    

Part 1: Physicochemical Architecture

This compound requires precise environmental control.[4] It is not merely a "combustible liquid" but a thermally sensitive nitro-ester.

PropertyValueOperational Implication
Molecular Formula

MW: 147.13 g/mol
Boiling Point 75–76 °C @ 9 mmHgDo not distill at atm pressure. Decomposition risk >150°C.
Density 1.13 g/mLDenser than water; sinks in biphasic extractions.
Solubility Immiscible in

Soluble in EtOH,

,

.
pKa (

-H)
~8–9Highly acidic

-proton; sensitive to weak bases.
Refractive Index 1.421Quick purity check metric.

Scientist’s Note on Distillation: The nitro group renders this molecule susceptible to thermal runaway if heated to dryness or distilled without sufficient vacuum. Always maintain a bath temperature <100°C and use a bleed valve to regulate pressure.

Part 2: Thermodynamic Stability & Storage Logic

The primary hazard is not flammability (Flash Point ~89°C), but decomposition energetics . Nitro-esters can release


 gases rapidly upon thermal shock.
Storage Decision Logic (DOT Visualization)

StorageLogic Start Incoming Material: Ethyl 2-nitropropionate CheckTemp Temperature Check Start->CheckTemp Amb Ambient Storage? CheckTemp->Amb Risk of Hydrolysis Cool Refrigerate (2-8°C) CheckTemp->Cool Preferred Atmos Atmosphere Control Amb->Atmos Cool->Atmos Inert Argon/N2 Blanket Atmos->Inert Prevent Oxidation Seg Segregation Inert->Seg Final Safe Storage State Seg->Final Away from Strong Bases & Reducing Agents

Figure 1: Decision matrix for maximizing shelf-life and safety. Note the critical requirement to segregate from bases to prevent polymerization.

Part 3: Synthetic Utility & Protocols

As a drug development professional, you utilize this compound primarily for two pathways: C-C Bond Construction (Henry/Michael) or Functional Group Interconversion (Reduction to Amino Acids).

Workflow Visualization

SynthesisPathways Substrate Ethyl 2-nitropropionate (Active Methylene) Base Cat. Base / Cu(II) + Aldehyde Substrate->Base Henry Reaction H2 H2 (50 psi) / Pd-C or Zn/HCl Substrate->H2 Hydrogenation HenryProduct β-Nitro Alcohol (Chiral Scaffold) Base->HenryProduct AminoAcid Ethyl Alaninate (Alanine Ethyl Ester) H2->AminoAcid

Figure 2: Divergent synthetic utility. The left path utilizes the acidity of the alpha-proton; the right path utilizes the redox potential of the nitro group.

Protocol A: Catalytic Hydrogenation (Synthesis of Ethyl Alaninate)

Context: Converting the nitro-ester to an amino-ester (Alanine derivative).

  • Preparation: Dissolve Ethyl 2-nitropropionate (10 mmol) in anhydrous Ethanol (30 mL).

  • Catalyst Loading: Add 10 wt% Pd/C (100 mg). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.

  • Hydrogenation: Purge vessel with

    
     x3. Pressurize to 40–50 psi (3 bar). Stir vigorously at RT for 4–6 hours.
    
  • Monitoring: Monitor via TLC (Visualize with Ninhydrin; the product will turn purple/blue, starting material is UV active but Ninhydrin negative).

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo (bath <40°C).

  • Yield: Quantitative conversion to Ethyl Alaninate is typical.

    • Self-Validating Check: NMR should show disappearance of the

      
      -proton quartet at ~5.2 ppm and appearance of a new quartet upfield (~3.5 ppm) for the amino-ester.
      
Protocol B: Asymmetric Henry Reaction (Nitroaldol)

Context: Creating chiral


-nitro alcohols.
  • System: Use a Copper(II)-chiral ligand complex (e.g., Cu(OAc)2 + Bis(oxazoline)).[5]

  • Conditions: React Ethyl 2-nitropropionate (1.2 eq) with target aldehyde (1.0 eq) in EtOH at 0°C.

  • Base: Use a mild base (DIPEA or

    
    ) sparingly. Strong bases cause elimination to the nitroalkene.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Part 4: Toxicology & Drug Development Implications

Metabolic Fate (The "Hidden" Toxicity): Unlike standard esters, the metabolic hydrolysis of Ethyl 2-nitropropionate releases 2-nitropropionic acid , a known mitochondrial toxin (inhibitor of succinate dehydrogenase).

  • In Vivo Risk: Potential for nitrite release leading to methemoglobinemia.

  • Handling: Use permeation-resistant gloves (Silver Shield/4H). Standard nitrile gloves offer limited protection against nitro-esters (<15 min breakthrough).

Emergency Response:

  • Skin Contact: Wash with soap/water. Do not use ethanol (increases absorption).

  • Spill: Absorb with vermiculite. Do not use sawdust (combustible nitrate formation).

Part 5: References

  • National Institute of Standards and Technology (NIST). Ethyl 2-nitropropionate - Gas Phase IR Spectrum & Physical Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Organic Chemistry Portal. The Henry Reaction (Nitroaldol Reaction): Mechanisms and Recent Literature. [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-nitropropionate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: Ethyl 2-nitropropionate is a versatile reagent and building block in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Ethyl 2-nitropropionate is a versatile reagent and building block in organic synthesis, particularly in the pharmaceutical industry. Understanding its stability profile is paramount for ensuring the integrity of chemical processes, the quality of resulting products, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Ethyl 2-nitropropionate, drawing upon established principles of chemical stability, data from related compounds, and best practices in laboratory management. We will explore the intrinsic chemical liabilities of this nitroalkane ester, outline potential degradation pathways, and provide a framework for conducting stability assessments.

Introduction: The Chemical Identity and Utility of Ethyl 2-nitropropionate

Ethyl 2-nitropropionate (CAS No. 2531-80-8) is a pale-yellow liquid with the molecular formula C₅H₉NO₄.[1] Its structure, featuring both a nitro group and an ester functional group, imparts a unique reactivity profile that is leveraged in various synthetic transformations. It is particularly valuable for the formation of carbon-carbon bonds and the introduction of nitrogen-containing moieties into complex molecules. However, these same functional groups are also susceptible to degradation under certain environmental conditions, making a thorough understanding of its stability essential.

Intrinsic Chemical Stability and Inherent Risks

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight147.13 g/mol [3]
AppearancePale-yellow liquid[1]
Boiling Point75-76 °C at 9 mmHg[3]
Density1.13 g/mL at 25 °C[3]
Water SolubilityDoes not mix well with water[1]

Factors Influencing the Stability of Ethyl 2-nitropropionate

The degradation of Ethyl 2-nitropropionate can be initiated by several factors, primarily temperature, pH, and light. Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures.

Thermal Decomposition

The thermal stability of nitroalkanes is a significant safety consideration. While specific onset decomposition temperatures for Ethyl 2-nitropropionate are not widely published, studies on similar aliphatic nitroalkanes show that they undergo exothermic decomposition at elevated temperatures.[2] This decomposition can be vigorous and may produce hazardous gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).[1] The C-N bond in nitroalkanes is often the weakest point, and its cleavage can initiate a radical chain reaction.

Hydrolytic Degradation

The ester functional group in Ethyl 2-nitropropionate is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester can be hydrolyzed to 2-nitropropionic acid and ethanol. The rate of this reaction is dependent on the acid concentration and temperature.

  • Base-Catalyzed Hydrolysis (Saponification): This process is generally faster and irreversible, yielding the salt of 2-nitropropionic acid and ethanol. Given that strong bases are listed as incompatible materials, this degradation pathway is a significant concern.[1]

Photolytic Degradation

Nitroaromatic compounds are known to be photoreactive, and while aliphatic nitro compounds are generally less so, they are not entirely immune to photodegradation.[4] Irradiation with UV light can potentially lead to the homolytic cleavage of the C-N bond, initiating radical-mediated degradation pathways. The presence of chromophores in the molecule suggests that it may absorb UV radiation, making protection from light a prudent storage measure.

Incompatibility with Other Reagents

Co-storage with incompatible materials presents a significant risk. The most critical incompatibilities for Ethyl 2-nitropropionate are:

  • Oxidizing Agents: Contact with strong oxidizers can lead to a vigorous, potentially explosive reaction.[1]

  • Strong Bases: As mentioned, strong bases can catalyze rapid hydrolysis and may also promote other decomposition reactions.[1]

Recommended Storage and Handling Conditions

To ensure the long-term stability and safety of Ethyl 2-nitropropionate, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place.[1] Refrigeration is a good practice to minimize the rate of any potential slow decomposition.

  • Atmosphere: Keep containers tightly sealed to prevent the ingress of moisture, which could facilitate hydrolysis.[1] An inert atmosphere (e.g., nitrogen or argon) can be considered for long-term storage to prevent oxidative degradation.

  • Light: Store in amber glass bottles or in a dark location to protect from light and prevent photolytic degradation.

  • Container: Use original, manufacturer-recommended packaging, which is typically a metal can or drum.[1] Ensure containers are physically sound and checked regularly for leaks.[1]

  • Segregation: Store away from incompatible materials, particularly oxidizing agents and strong bases.[1] Also, avoid storage near foodstuff containers.[1]

  • Ventilation: Store in a well-ventilated area to dissipate any potential vapors.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames. "No smoking" policies should be strictly enforced in storage areas.[1]

Experimental Protocol: A Framework for Stability Assessment

A comprehensive stability study for Ethyl 2-nitropropionate should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and scientific validity.[5][6]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Protocol Outline:

  • Sample Preparation: Prepare solutions of Ethyl 2-nitropropionate in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 2-4 hours (expect rapid degradation).

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Protocol Outline:

  • Batch Selection: Use at least three batches of Ethyl 2-nitropropionate to assess batch-to-batch variability.[8]

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[9]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[9]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Monitoring: At each time point, analyze the samples for appearance, assay of Ethyl 2-nitropropionate, and the presence of degradation products.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable.

Proposed HPLC Method (to be validated):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer pH 3).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The ability of the method to separate the parent peak from all potential degradation products must be demonstrated.

A Gas Chromatography (GC) method with a Flame Ionization Detector (FID) can also be developed and validated for purity and assay determination, particularly for volatile impurities.[10][11]

Visualization of Stability and Degradation Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Temperature Temperature Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition pH pH Hydrolysis Hydrolysis pH->Hydrolysis Light Light Photolysis Photolysis Light->Photolysis Incompatibles Incompatibles Oxidation Oxidation Incompatibles->Oxidation Ethyl 2-nitropropionate Ethyl 2-nitropropionate Ethyl 2-nitropropionate->Temperature Ethyl 2-nitropropionate->pH Ethyl 2-nitropropionate->Light Ethyl 2-nitropropionate->Incompatibles

Caption: Factors influencing the degradation of Ethyl 2-nitropropionate.

Storage_Recommendations Optimal_Storage Optimal Storage of Ethyl 2-nitropropionate Cool_Dry Cool, Dry Environment Optimal_Storage->Cool_Dry Sealed_Container Tightly Sealed Container Optimal_Storage->Sealed_Container Light_Protection Protection from Light Optimal_Storage->Light_Protection Ventilation Well-Ventilated Area Optimal_Storage->Ventilation Segregation Segregation from Incompatibles Optimal_Storage->Segregation

Caption: Key recommendations for the storage of Ethyl 2-nitropropionate.

Safe Handling and Disposal

Due to its potential hazards, proper personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat, should be worn when handling Ethyl 2-nitropropionate.[1] All work should be conducted in a well-ventilated fume hood.

Waste disposal must be carried out in accordance with local, state, and federal regulations.[12] Contaminated materials and excess reagents should be treated as hazardous waste and disposed of through a licensed contractor. Do not empty into drains.[12]

Conclusion

While Ethyl 2-nitropropionate is a stable compound under ideal conditions, its chemical structure presents inherent vulnerabilities to thermal, hydrolytic, and photolytic degradation. A comprehensive understanding of these factors, coupled with stringent adherence to recommended storage and handling protocols, is essential for maintaining its quality and ensuring a safe laboratory environment. The implementation of a robust stability testing program, as outlined in this guide, will provide the necessary data to establish a reliable shelf-life and to anticipate and mitigate potential issues in its application in research and development.

References

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2020). ResearchGate. [Link]

  • Akusoba, E. U., & Ewelukwa, G. O. (2006). Calculations in chemistry for senior secondary schools. Africana first publishers limited.
  • Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Raju, P. M. K., Narayana, B., Shyamala, P., Kondra, S., & Raju Dantuluri, H. (2021). A validated RP-HPLC method for impurity profiling of sodium nitroprusside in injection dosage form. International Journal of Applied Pharmaceutics, 13(1), 133-142.
  • Safety Data Sheet: Ethyl propionate. Carl ROTH. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). AMSbiopharma. [Link]

  • Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • 2-NITROPROPANE Method no.: 25. Occupational Safety and Health Administration. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substance and Product and ICH Q1C Stability Testing of New Dosage Forms. ResearchGate. [Link]

  • Blaser, H. U., & Schmidt, E. (2004). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Atanasova, M., Zheleva-Dimitrova, D., & Gevrenova, R. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355.
  • DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Biblioteka Nauki. [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. [Link]

  • Vione, D., & Maddigapu, P. R. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2465.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). Cheméo. [Link]

  • Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Semantic Scholar. [Link]

  • The rate constant for the hydrolysis reaction of an ester by dilute acids. (2020). YouTube. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI. [Link]

  • Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. (2023). MDPI. [Link]

  • Stability tests according to ICH Q1A (R2). (2012). Memmert. [Link]

  • Nitro Compounds, Aliphatic. Sciencemadness.org. [Link]

  • Material Safety Data Sheet - Ethyl Propionate, 99+% (gc). Cole-Parmer. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. [Link]

  • Hazardous Waste Guide. UTIA Safety Office. [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). MDPI. [Link]

  • Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds. Journal of the Chemical Society C: Organic. [Link]

  • Guideline on stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • ICH Q1(R1) Stability Testing of Drug Substances and Drug Products. (2025). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Semantic Scholar. [Link]

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Exploratory

Introduction to "Ethyl 2-nitropropionate" chemistry

Strategic Reagent for -Amino Acid Synthesis and Carbon Scaffold Extension Executive Summary Ethyl 2-nitropropionate (CAS: 2531-80-8) is a bifunctional building block characterized by the synergy between an electron-withd...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for


-Amino Acid Synthesis and Carbon Scaffold Extension 

Executive Summary

Ethyl 2-nitropropionate (CAS: 2531-80-8) is a bifunctional building block characterized by the synergy between an electron-withdrawing nitro group and an ester moiety at the same carbon center. This unique electronic environment renders the


-proton highly acidic (pKa 

6.0–8.0), transforming the molecule into a "masked" alanine equivalent.

For drug development professionals, this reagent offers a direct, atom-economical route to quaternary


-amino acids  (via alkylation followed by reduction) and complex heterocyclic scaffolds. Unlike standard malonate synthesis, the nitro group serves as both an activating group for C-C bond formation and a latent nitrogen source, eliminating the need for post-alkylation amination steps.

Part 1: Structural Dynamics & Physicochemical Profile

The utility of ethyl 2-nitropropionate lies in its ambident nucleophilicity and redox versatility .

Physicochemical Data
PropertyValueRelevance to Protocol
Formula

Molecular Weight: 147.13 g/mol
Boiling Point 75-76 °C @ 9 mmHgVacuum distillation required for purification to avoid thermal decomposition.
Density 1.13 g/mLDenser than water; facilitates phase separation in aqueous workups.
Acidity (pKa) ~6.0 (Predicted)Significantly more acidic than diethyl malonate (pKa ~13). Deprotonation requires only mild bases (e.g.,

, DBU).
Solubility Immiscible in waterCompatible with organic extraction; requires dry solvents (THF, DCM) for anhydrous reactions.
Electronic Structure & Reactivity

The nitro group exerts a powerful inductive (-I) and resonance (-M) effect. Upon deprotonation, the negative charge is delocalized primarily onto the nitro oxygens, forming a nitronate species.

  • Nucleophilic Character: The carbon center is soft, making it excellent for Michael additions (1,4-conjugate addition) rather than hard 1,2-additions.

  • Tautomerism: Exists in equilibrium between the nitro (major) and aci-nitro (minor) forms. Strong bases stabilize the aci-nitro form (nitronate).

Part 2: Synthetic Routes (Upstream)

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.

The Victor Meyer Reaction (Displacement)

The standard laboratory synthesis involves the nucleophilic displacement of


-halo esters.


  • Mechanism:

    
     displacement.
    
  • Critical Control: Silver nitrite (

    
    ) is preferred over Sodium nitrite (
    
    
    
    ). The silver cation assists in halide abstraction, and the ambident nitrite ion attacks via Nitrogen (forming the nitro compound) rather than Oxygen (which would form the unstable nitrite ester).
  • Purification: Filtration of silver bromide followed by fractional distillation under reduced pressure.

Part 3: Core Reactivity & Applications (Downstream)

The molecule serves as a divergence point for two major chemical pathways: C-Alkylation (building the skeleton) and Reduction (revealing the amine).

Reactivity Ecosystem Diagram

Reactivity_Ecosystem Start Ethyl 2-nitropropionate Base Nitronate Anion (Activated Nucleophile) Start->Base Mild Base (DBU, TEA) Michael Michael Adduct (Quaternary Carbon) Base->Michael Electrophile (MVK, Acrolein) AminoAcid Quaternary alpha-Amino Acid Michael->AminoAcid Reduction (H2/Pd-C or Zn/HCl) Heterocycle Pyrrolidines/ Proline Derivatives Michael->Heterocycle Cyclization (Intramolecular)

Figure 1: The divergent synthesis pathways starting from Ethyl 2-nitropropionate. The nitro group acts as a linchpin for both carbon-carbon bond formation and subsequent amination.

High-Value Application: Asymmetric Michael Addition

Ethyl 2-nitropropionate is a premier substrate for organocatalytic asymmetric synthesis. When reacted with


-unsaturated ketones (e.g., Methyl Vinyl Ketone) in the presence of chiral catalysts (like cinchona alkaloids or thiourea derivatives), it yields chiral quaternary centers  with high enantioselectivity.

Why this matters: This pathway is a shortcut to


-methyl amino acids , which are non-proteinogenic amino acids resistant to enzymatic degradation—a highly desirable trait in peptide therapeutics.

Part 4: Experimental Protocol

Target: Synthesis of a Quaternary Amino Acid Precursor via Michael Addition.

Scenario: Reaction of Ethyl 2-nitropropionate with Methyl Vinyl Ketone (MVK).[1]

Reagents & Setup
  • Substrate: Ethyl 2-nitropropionate (1.0 equiv)

  • Electrophile: Methyl Vinyl Ketone (1.2 equiv)

  • Base/Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or TMG (Tetramethylguanidine).

  • Solvent: Acetonitrile (

    
    ) or THF (Dry).
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add Ethyl 2-nitropropionate (10 mmol) and dry Acetonitrile (20 mL).

  • Activation: Cool the solution to 0°C. Add the catalytic base (DBU, 1 mmol) dropwise.

    • Observation: The solution may turn slight yellow, indicating nitronate formation.

  • Addition: Add Methyl Vinyl Ketone (12 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (alkene consumption) or Bromocresol Green (acidic proton loss).

  • Quench: Add saturated aqueous

    
     to neutralize the base.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Mechanistic Logic Flow

Mechanism_Flow Step1 Step 1: Deprotonation Base removes alpha-proton Forms resonance-stabilized Nitronate Step2 Step 2: Nucleophilic Attack Nitronate attacks beta-carbon of MVK (1,4-Conjugate Addition) Step1->Step2 C-C Bond Formation Step3 Step 3: Enolate Protonation Resulting enolate picks up proton Regenerates catalyst Step2->Step3 Kinetic Control

Figure 2: The catalytic cycle of the base-promoted Michael addition.

Part 5: Safety & Stability (Critical)

Working with nitro-aliphatic compounds requires strict adherence to safety protocols due to their energetic potential.

  • Thermal Instability: Ethyl 2-nitropropionate is stable at room temperature but must not be distilled to dryness . The residue can concentrate high-boiling impurities or peroxides (if ethers were used), posing an explosion risk.

  • Shock Sensitivity: While less sensitive than polynitro compounds, metal salts (nitronates) formed during strong base treatment can be shock-sensitive when dry. Always quench reactions wet.

  • Toxicity: Classified as an irritant (Skin/Eye/Respiratory).[2][3] Use in a well-ventilated fume hood.

  • Incompatibility: Avoid contact with strong reducing agents (uncontrolled exotherm) or strong oxidizers.

References

  • Biosynth. (n.d.). Ethyl 2-nitropropionate Product Data. Retrieved from

  • Thermo Scientific Chemicals. (n.d.).[1] Ethyl 2-nitropropionate Safety Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl 2-nitropropionate Properties. NIST Chemistry WebBook. Retrieved from

  • ChemicalBook. (2025).[4] Ethyl 2-nitropropionate Chemical Properties and Acidity Data. Retrieved from

  • PubChem. (n.d.). Ethyl 2-nitropropionate Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Foundational

Technical Monograph: Ethyl 2-Nitropropionate

The Ambiphilic Synthon in Asymmetric Synthesis and Medicinal Chemistry Executive Summary & Strategic Value Ethyl 2-nitropropionate (E2NP) [CAS: 2531-80-8] represents a high-value "masked" amino acid synthon. Unlike simpl...

Author: BenchChem Technical Support Team. Date: February 2026

The Ambiphilic Synthon in Asymmetric Synthesis and Medicinal Chemistry

Executive Summary & Strategic Value

Ethyl 2-nitropropionate (E2NP) [CAS: 2531-80-8] represents a high-value "masked" amino acid synthon. Unlike simple nitroalkanes, E2NP possesses a dual-activation motif: the nitro group (


) and the ethyl ester (

) attached to the same

-carbon. This electron-withdrawing synergy renders the

-proton highly acidic (predicted pKa

6.0), creating a stable yet reactive nitronate nucleophile under mild basic conditions.

For drug development professionals, E2NP is not merely a reagent but a strategic divergence point. It serves as a direct precursor to


-methyl amino acids (via reduction), complex heterocycles (isoxazoles, pyrrolines), and chiral building blocks via enantioselective Michael additions.

Physicochemical Profile

Data aggregated from verified spectroscopic and industrial safety databases.

ParameterValueTechnical Note
Molecular Formula

MW: 147.13 g/mol
Appearance Colorless to light yellow liquidDarkens upon oxidation/storage.[1]
Density

at

Denser than water; phase separation is distinct.
Boiling Point

at

Warning: Avoid distillation at atm pressure (dec. >160°C).
pKa (

-H)

(Predicted)
Significantly more acidic than nitroethane (pKa ~8.6).
Solubility Immiscible in waterSoluble in EtOH, DMSO, DMF, DCM.
Refractive Index

Useful for purity checks post-distillation.

Synthesis: The Kornblum Substitution Protocol

The most robust synthesis of E2NP avoids the harsh conditions of direct nitration. Instead, it utilizes a nucleophilic substitution (


) of ethyl 2-bromopropionate using sodium nitrite in an aprotic polar solvent (Kornblum reaction).
Mechanism & Causality
  • Why DMSO? Sodium nitrite is an ambident nucleophile (can attack via N or O). In aprotic polar solvents like DMSO, the cation (

    
    ) is heavily solvated, leaving the nitrite anion "naked" and more nucleophilic. This favors the softer N-attack (forming the nitro compound) over the harder O-attack (forming the unstable nitrite ester).
    
  • Temperature Control: The reaction is exothermic. Temperatures above

    
     increase the risk of O-alkylation and subsequent decomposition of the nitrite ester into aldehydes/ketones.
    
Standard Operating Procedure (SOP)

Scale: 100 mmol basis Safety: Perform in a fume hood.


 fumes may be generated.[2]
  • Preparation: Charge a dry 250 mL round-bottom flask with Dimethyl Sulfoxide (DMSO) (

    
    ) and Sodium Nitrite  (
    
    
    
    ,
    
    
    , 1.45 eq). Stir vigorously to create a suspension.
  • Addition: Place the flask in a water bath at

    
    . Add Ethyl 2-bromopropionate  (
    
    
    
    ,
    
    
    ) dropwise over 30 minutes. Critical: Do not allow internal temp to exceed
    
    
    .
  • Reaction: Stir at ambient temperature (

    
    ) for 6–8 hours.
    
    • IPC (In-Process Control): Monitor via TLC (Silica, 20% EtOAc/Hexane). Disappearance of bromide indicates completion.

  • Quench & Extraction: Pour the reaction mixture into ice-cold water (

    
    ). Extract with Diethyl Ether  or DCM  (
    
    
    
    ).[2]
  • Purification: Wash combined organics with water (

    
    ) to remove DMSO, then brine (
    
    
    
    ). Dry over anhydrous
    
    
    .
  • Isolation: Concentrate under reduced pressure. Distill the residue under vacuum (

    
    ) to collect E2NP (bp 
    
    
    
    ).

Core Reactivity & Pathways

E2NP acts as a "chemical chameleon," capable of functioning as a nucleophile (Michael Donor) or an electrophile precursor (after oxidation/chlorination).

The Nitronate Nucleophile

Due to the ester group, the


-proton is easily removed by weak bases (TEA, DIPEA). The resulting nitronate species is soft and highly reactive toward conjugated systems.
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from E2NP, highlighting its utility in generating amino acids and heterocycles.

E2NP_Pathways E2NP Ethyl 2-Nitropropionate (E2NP) Nitronate Nitronate Anion (Nucleophile) E2NP->Nitronate Deprotonation Amino_Acid α-Methyl Amino Acid (e.g., Alanine derivs) E2NP->Amino_Acid Direct Reduction (Ethyl Alaninate) Michael_Adduct Michael Adduct (Branched Nitro Ester) Nitronate->Michael_Adduct C-C Bond Formation Michael_Adduct->Amino_Acid Nitro Reduction Isoxazole Isoxazole Derivatives (Heterocycles) Michael_Adduct->Isoxazole Cyclization Base Base (TEA/DIPEA) Electrophile Michael Acceptor (e.g., MVK) Red Reduction (H2/Pd-C or Zn/HCl) Cyclo Dehydration/Cyclization

Figure 1: Divergent synthetic pathways for Ethyl 2-nitropropionate, illustrating its role as a precursor for amino acids and heterocycles.[3]

Synthetic Applications: Protocols

A. Enantioselective Michael Addition

This protocol describes the synthesis of chiral precursors for quaternary amino acids, a critical scaffold in peptidomimetics.

  • Target: Synthesis of quaternary

    
    -nitro esters.
    
  • Reagents: E2NP, Methyl Vinyl Ketone (MVK), Organocatalyst (e.g., Cinchona alkaloid derivative).

  • Procedure:

    • Dissolve E2NP (

      
      ) in Toluene.
      
    • Add catalyst (

      
      ). Cool to 
      
      
      
      to maximize enantiomeric excess (
      
      
      ).
    • Add MVK (

      
      ) slowly.
      
    • Stir until TLC indicates consumption of E2NP.

    • Result: The product possesses a quaternary carbon center with high optical purity, ready for reduction to a chiral

      
      -disubstituted amino acid.
      
B. Reduction to Amino Acid (Ethyl Alaninate Derivative)

The nitro group is a "masked" amine. Reduction yields the amino ester.[4]

  • System:

    
     in Ethanol.
    
  • Note: Acidic conditions (e.g., adding

    
    ) are often preferred to protonate the resulting amine immediately, preventing side reactions (like lactamization if the chain length allows) and stabilizing the product as the hydrochloride salt.
    

Safety & Handling (Critical)

  • Energetic Potential: While E2NP is more stable than nitromethane, all nitroalkanes possess significant energy. Do not heat residues to dryness above

    
    .
    
  • Nitrosamine Risk: Secondary amines (impurities or reagents) can react with E2NP derivatives to form carcinogenic nitrosamines. Avoid contact with morpholine or piperidine unless strictly controlled.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    .
    

References

  • Thermo Scientific Chemicals. (n.d.). Ethyl 2-nitropropionate, 96%.[5][6][7] Fisher Scientific. Retrieved January 30, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-nitropropionate. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

Technical Deep Dive: Ethyl 2-nitropropionate

A Guide to Synthesis, Reactivity, and Pharmaceutical Applications Executive Summary Ethyl 2-nitropropionate (CAS 2531-80-8) represents a critical "nitro-ester" scaffold in organic synthesis. Characterized by the dual ele...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

Ethyl 2-nitropropionate (CAS 2531-80-8) represents a critical "nitro-ester" scaffold in organic synthesis. Characterized by the dual electron-withdrawing influence of the nitro (


) and ester (

) groups, this molecule exhibits pronounced C-H acidity at the

-position. This unique electronic architecture makes it a versatile nucleophile in carbon-carbon bond-forming reactions—most notably the Henry reaction and Michael addition—serving as a linchpin in the synthesis of non-natural amino acids, chiral pyrrolidines, and heterocyclic drug intermediates.[1]

This technical guide provides an authoritative breakdown of its synthesis, mechanistic behavior, and application in drug discovery, moving beyond basic properties to actionable experimental logic.[1]

Part 1: Chemical Architecture & Physical Properties

The reactivity of ethyl 2-nitropropionate is defined by the competition between the nitro and ester groups for electron density. The


-proton is highly acidic (

), allowing for facile deprotonation by mild bases (e.g.,

, DBU) to generate a resonance-stabilized nitronate anion.[1]
Table 1: Physicochemical Specifications
PropertyValueContext for Researchers
CAS Number 2531-80-8Universal identifier.[2][3]
Formula

MW: 147.13 g/mol .[1][2][3]
Boiling Point 75–76 °C @ 9 mmHgHigh-vacuum distillation required for purification. Thermal instability at atmospheric pressure.[1]
Density 1.13 g/mLDenser than water; forms the lower layer in aqueous extractions.[1]
Solubility Immiscible in waterSoluble in EtOH,

,

, DMSO.[1]
Refractive Index

Purity check parameter.[1]
Appearance Colorless to pale yellow liquidYellowing indicates decomposition or

formation.[1]

Part 2: Synthesis Protocol (Victor Meyer Reaction)

While industrial routes exist, the most reliable laboratory-scale synthesis involves the Victor Meyer reaction , utilizing the nucleophilic displacement of a halide by a nitrite salt.[1]

Mechanistic Insight

The reaction between ethyl 2-bromopropionate and sodium nitrite (


) proceeds via an ambident nucleophile mechanism. The nitrite ion (

) can attack via:
  • Nitrogen (N-attack): Yields the desired nitroalkane .[1]

  • Oxygen (O-attack): Yields the unstable alkyl nitrite ester (

    
    ).
    

Optimization Strategy: To maximize N-alkylation (the desired pathway), polar aprotic solvents like DMSO or DMF are used to solvate the cation (


), leaving the nitrite anion "naked" and more nucleophilic.[1] Temperature control is critical to prevent thermal decomposition of the labile alkyl nitrite byproduct, which can otherwise complicate purification.[1]
Experimental Protocol: Synthesis from Ethyl 2-bromopropionate[4][5]

Reagents:

  • Ethyl 2-bromopropionate (1.0 eq)

  • Sodium Nitrite (

    
    , 1.5 eq)[1]
    
  • Dimethyl sulfoxide (DMSO) or DMF (Solvent)[1]

  • Phloroglucinol (optional, scavenger for nitrite esters)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve finely powdered

    
     (1.5 eq) in anhydrous DMSO (approx. 3 mL per mmol of substrate).
    
  • Addition: Cool the solution to 0 °C using an ice bath. Add Ethyl 2-bromopropionate (1.0 eq) dropwise over 30 minutes. The exotherm must be managed to keep the internal temperature

    
    .[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (visualize with

    
     stain; the bromo-ester spot will disappear).
    
  • Quench & Extraction: Pour the reaction mixture into ice-cold water. Extract 3x with diethyl ether.

    • Note: The aqueous layer will retain the DMSO.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation (bp 75–76 °C @ 9 mmHg). Do not distill at atmospheric pressure due to explosion risk of nitro compounds.[1]

Part 3: Reactivity & Mechanistic Visualization

The utility of ethyl 2-nitropropionate lies in its ability to act as a "masked" amino acid or a chiral building block.

Pathway 1: Enantioselective Michael Addition

The most high-value application is the synthesis of chiral pyrrolidines (e.g., 2,5-dimethylproline) via Michael addition to enones (like methyl vinyl ketone), often catalyzed by chiral organocatalysts (e.g., cinchona alkaloids).[1]

Pathway 2: Reduction to Amino Acids

The nitro group can be reduced to an amine using


 or 

. This transforms the scaffold into Alanine ethyl ester derivatives, providing a route to non-natural

-methyl amino acids.[1]
Visualization: Synthesis & Reactivity Logic

Ethyl_2_Nitropropionate_Pathways Start Ethyl 2-bromopropionate (Precursor) Reagent NaNO2 / DMSO (Victor Meyer) Start->Reagent Product Ethyl 2-nitropropionate (Core Scaffold) Reagent->Product Nucleophilic Substitution (SN2) Base Base (e.g., DBU) Deprotonation Product->Base Reduction H2 / Pd-C Reduction Product->Reduction Nitronate Nitronate Anion (Nucleophile) Base->Nitronate pKa ~9 MVK Methyl Vinyl Ketone (Michael Acceptor) Nitronate->MVK Adduct Michael Adduct (Chiral Precursor) MVK->Adduct C-C Bond Formation AminoAcid Ethyl Alaninate deriv. (Amino Acid) Reduction->AminoAcid Nitro -> Amine

Figure 1: Synthetic flow from precursor to core scaffold and divergent downstream applications in drug synthesis.

Part 4: Applications in Drug Discovery

Synthesis of Non-Natural Amino Acids

Ethyl 2-nitropropionate serves as a "glycine anion equivalent" but with an integrated methyl group. By alkylating the


-position and subsequently reducing the nitro group, researchers can access quaternary amino acids (e.g., 

-methyl amino acids), which are resistant to enzymatic degradation and enhance the metabolic stability of peptide drugs.[1]
Chiral Pyrrolidine Scaffolds

The compound is a precursor to (-)-trans-2,5-dimethylproline ethyl ester .

  • Mechanism: Michael addition of ethyl 2-nitropropionate to methyl vinyl ketone (MVK), followed by reductive cyclization.[1]

  • Significance: This pyrrolidine motif is found in various alkaloid natural products and is used as a chiral auxiliary in asymmetric synthesis.[1]

Spin Trap Synthesis (EMPO)

It is used to synthesize 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO) , a spin trap used in EPR spectroscopy to detect superoxide anions in biological systems.[4][5] This highlights its utility not just in therapeutics, but in bio-analytical tools.[1]

Part 5: Safety & Handling

Warning: Nitro compounds are energetic and potentially explosive if distilled to dryness or heated excessively.[1]

  • Thermal Stability: Never distill ethyl 2-nitropropionate at atmospheric pressure. Always use high vacuum (< 10 mmHg) to keep the bath temperature below 100 °C.[1]

  • Incompatibility: Incompatible with strong bases (exothermic deprotonation), strong oxidizing agents, and reducing agents (unless controlled).[1]

  • Toxicity: Classified as an irritant (Skin/Eye/Respiratory).[1] Use standard PPE (neoprene gloves, goggles, fume hood).[1]

  • Storage: Store in a cool, dry place away from light. Yellowing over time indicates decomposition; re-distill if high purity is required for enantioselective catalysis.[1]

References

  • Duvall, J. R., et al. (2006).[1] Structure reassignment and synthesis of Jenamidines A1/A2. Journal of Organic Chemistry, 71(22), 8579-8590.[1] (Demonstrates use in pyrrolidine synthesis).

  • Kornblum, N., et al. (1956).[1] The Victor Meyer Reaction.[1][6][7][8][9] Journal of the American Chemical Society.[1] (Foundational mechanistic reference for nitroalkane synthesis).

  • PubChem. Ethyl 2-nitropropionate Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Chiral Catalysts for Asymmetric Reactions with Ethyl 2-Nitropropionate

Introduction: The Strategic Value of Ethyl 2-Nitropropionate in Asymmetric Synthesis In the landscape of modern drug discovery and development, the precise construction of stereochemically defined molecules is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 2-Nitropropionate in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise construction of stereochemically defined molecules is not merely an academic exercise but a fundamental requirement for efficacy and safety. Ethyl 2-nitropropionate emerges as a highly valuable and versatile C3 building block in this pursuit. Its prochiral center, activated by the adjacent nitro and ester functionalities, makes it an exceptional substrate for a variety of asymmetric carbon-carbon bond-forming reactions.

The true synthetic power of the resulting chiral nitroesters lies in the remarkable versatility of the nitro group. It serves as a masked functional group, readily transformable into other critical moieties:

  • Reduction of the nitro group provides access to chiral β-amino acids and their derivatives, core components of numerous pharmaceuticals.

  • The Nef reaction converts the nitro group into a carbonyl, yielding valuable chiral α-methyl-β-keto esters.

  • Denitration reactions can also be employed to form a new C-H bond.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of two cornerstone asymmetric reactions involving ethyl 2-nitropropionate: the Michael Addition and the Henry (Nitroaldol) Reaction. We will delve into the mechanistic underpinnings of catalyst selection, provide field-tested, step-by-step protocols, and present data to guide your experimental design. The methodologies described herein are designed as self-validating systems, emphasizing reproducibility and rational optimization.

Part 1: The Asymmetric Michael Addition - Constructing Quaternary Stereocenters

The conjugate addition of ethyl 2-nitropropionate to α,β-unsaturated acceptors is one of the most powerful methods for creating chiral quaternary carbon centers. The challenge lies in controlling the facial selectivity of the attack on the electrophile. Bifunctional organocatalysis, particularly employing Cinchona alkaloid derivatives, has proven exceptionally effective for this transformation.[1][2]

Mechanistic Rationale: Dual Activation with Bifunctional Catalysts

Bifunctional catalysts, such as thioureas or squaramides derived from Cinchona alkaloids, are the catalysts of choice for this reaction.[3][4] Their efficacy stems from a cooperative activation mechanism:

  • Brønsted Base Activation: The basic quinuclidine nitrogen of the Cinchona scaffold deprotonates the ethyl 2-nitropropionate, forming a chiral nitronate intermediate. This increases its nucleophilicity.

  • Hydrogen-Bonding Activation: Simultaneously, the thiourea or squaramide moiety's N-H groups act as a hydrogen-bond donor, coordinating to and activating the Michael acceptor (e.g., an enone or nitroolefin). This coordination not only enhances the electrophilicity of the acceptor but also rigidly orients it within the chiral pocket of the catalyst.

This dual activation brings the nucleophile and electrophile into close, ordered proximity, allowing the nitronate to attack a specific face of the Michael acceptor, thereby inducing high enantioselectivity.[3][4]

Experimental Protocol: Cinchona-Squaramide Catalyzed Michael Addition to a Chalcone

This protocol describes the asymmetric addition of ethyl 2-nitropropionate to trans-chalcone, a representative α,β-unsaturated ketone.

Materials and Reagents:

ReagentCAS NumberMolecular Weight
Ethyl 2-nitropropionate2531-80-8147.13
trans-Chalcone614-47-1208.26
Quinidine-derived Squaramide CatalystVariesVaries
Toluene, Anhydrous108-88-392.14
Ethyl Acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18
Silica Gel (230-400 mesh)63231-67-4-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the quinidine-derived squaramide catalyst (e.g., 0.01 mmol, 5 mol%).

  • Reagent Addition: Add trans-chalcone (0.2 mmol, 41.7 mg).

  • Solvent: Dissolve the solids in anhydrous toluene (2.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes.

  • Nucleophile Addition: Add ethyl 2-nitropropionate (0.3 mmol, 44.1 mg, 1.5 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the limiting reagent (trans-chalcone) by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) to isolate the product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Toluene is chosen for its ability to dissolve the reagents and its non-protic nature, which prevents quenching of the nitronate intermediate. Water can interfere with the catalyst's hydrogen-bonding network.

  • Low Temperature (0 °C): Running the reaction at a reduced temperature increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

  • Catalyst Loading (5 mol%): This concentration provides a good balance between reaction rate and cost-effectiveness. The loading can be optimized (1-10 mol%) depending on substrate reactivity.

Workflow for Asymmetric Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Analysis A 1. Add Squaramide Catalyst and Chalcone to Flask B 2. Add Anhydrous Toluene under N2 Atmosphere A->B C 3. Cool Mixture to 0 °C B->C D 4. Add Ethyl 2-nitropropionate C->D E 5. Stir and Monitor by TLC (24-48h) D->E F 6. Concentrate in vacuo E->F G 7. Purify by Flash Column Chromatography F->G H 8. Characterize Structure (NMR, HRMS) G->H I 9. Determine Enantiomeric Excess (Chiral HPLC) H->I

Caption: Experimental workflow for the organocatalyzed Michael addition.

Representative Data for Asymmetric Michael Additions
Michael AcceptorCatalyst TypeYield (%)dree (%)Reference
trans-β-NitrostyreneCinchona-Thiourea>95>20:194[5]
Methyl Vinyl KetoneModified Dihydroquinine---
4-Oxo-enoatesBifunctional Amine-Thiourea>90-up to 98[6]
NitroolefinsCinchona-Squaramide>90-up to 99[7]

Part 2: The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond formation between a nitroalkane and a carbonyl compound.[8] When performed asymmetrically, it provides direct access to chiral β-nitro alcohols, which are precursors to valuable 1,2-amino alcohols. Given the two new stereocenters formed, controlling both the enantioselectivity and diastereoselectivity is crucial.

Mechanistic Rationale: Lewis Acid and Brønsted Base Cooperation

While organocatalysts can be effective, metal-based chiral catalysts often provide excellent levels of control in the Henry reaction.[9][10] A common strategy involves a chiral complex that contains both a Lewis acidic metal center and a Brønsted basic site.

  • Lewis Acid Activation: The chiral metal complex (e.g., Cu(II) or Yb(III)) coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and fixing its orientation in space.

  • Brønsted Base Activation: A basic ligand on the metal or an external base deprotonates the ethyl 2-nitropropionate to generate the nucleophilic nitronate.

The chiral ligands enforce a specific geometry in the transition state where the nitronate approaches one enantiotopic face of the activated aldehyde, leading to the formation of the product with high stereocontrol.[10][11]

Experimental Protocol: Yb/K Heterobimetallic-Catalyzed Henry Reaction

This protocol details the addition of ethyl 2-nitropropionate to 4-nitrobenzaldehyde using a heterobimetallic catalyst system.[11]

Materials and Reagents:

ReagentCAS NumberMolecular Weight
Ethyl 2-nitropropionate2531-80-8147.13
4-Nitrobenzaldehyde555-16-8151.12
Ytterbium(III) triflate (Yb(OTf)₃)54761-04-5661.22
Chiral Amide-based LigandVariesVaries
Potassium hexamethyldisilazide (KHMDS)40949-94-8199.44
Tetrahydrofuran (THF), Anhydrous109-99-972.11

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk tube under Argon, add the chiral amide-based ligand (0.022 mmol). Add anhydrous THF (0.5 mL) and cool to -78 °C (dry ice/acetone bath).

  • Add KHMDS (0.5 M in toluene, 0.02 mmol, 40 µL) dropwise and stir for 30 minutes at -78 °C.

  • Add Yb(OTf)₃ (0.02 mmol, 13.2 mg) in anhydrous THF (0.5 mL) and stir for another 1 hour at -78 °C to form the active Yb/K heterobimetallic catalyst.

  • Reaction Execution: To the pre-formed catalyst solution at -78 °C, add a solution of 4-nitrobenzaldehyde (0.2 mmol, 30.2 mg) in anhydrous THF (0.5 mL).

  • Stir for 15 minutes, then add ethyl 2-nitropropionate (0.4 mmol, 58.8 mg, 2.0 equivalents) dropwise.

  • Reaction Monitoring: Maintain the reaction at -78 °C and monitor its progress by TLC (30% EtOAc/Hexanes).

  • Quenching and Work-up: After completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography (EtOAc/Hexanes). Characterize by NMR and HRMS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC.

Causality Behind Experimental Choices:

  • Heterobimetallic System: The combination of a hard Lewis acid (Yb³⁺) to activate the aldehyde and a potassium-ligand complex to act as a Brønsted base is key to the catalyst's high activity and selectivity.[11]

  • In Situ Preparation: The active catalyst is sensitive to air and moisture, necessitating its formation in situ under strictly inert and anhydrous conditions.

  • Cryogenic Temperature (-78 °C): This temperature is critical for maximizing both diastereoselectivity and enantioselectivity by "freezing out" less-ordered, higher-energy transition states.

Catalytic Cycle for the Asymmetric Henry Reaction

G cluster_cycle Catalytic Cycle CAT Chiral Yb/K Catalyst ACTIVATION Activated Complex [CAT---R-CHO] CAT->ACTIVATION Coordination ALD Aldehyde (R-CHO) ALD->ACTIVATION NITRO Ethyl 2-nitropropionate (EtO2C-CH(Me)NO2) NITRONATE Nitronate Attack NITRO->NITRONATE Deprotonation ACTIVATION->NITRONATE + Nitronate PRODUCT_BOUND Product Complex NITRONATE->PRODUCT_BOUND C-C Bond Formation PRODUCT_BOUND->CAT Product Release Product\n(β-nitro alcohol) Product (β-nitro alcohol) PRODUCT_BOUND->Product\n(β-nitro alcohol)

Caption: Simplified catalytic cycle for a metal-catalyzed Henry reaction.

References

  • Capitta, F., et al. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic & Biomolecular Chemistry, 20(37), 7375-7406. [Link]

  • Jiang, X., et al. (2018). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 20(15), 4571-4575. [Link]

  • Hatanaka, T., et al. (2020). Catalytic Asymmetric Nitro-Mannich Reactions with a Yb/K Heterobimetallic Catalyst. Molecules, 25(18), 4268. [Link]

  • Wang, J., et al. (2011). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, 47(30), 8632-8634. [Link]

  • ResearchGate. (2024). Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C2-Symmetric Pyrrolidine-based Tetraamine. ResearchGate. [Link]

  • Belekar, S. & Salunke, S. (2015). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, 39(4), 2530-2537. [Link]

  • ACS Publications. (2018). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]

  • National Institutes of Health. (2020). Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. PubMed Central. [Link]

  • Skarżewski, J., et al. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(21), 5101. [Link]

  • Almasi, A., et al. (2010). Organocatalytic Enantioselective Henry Reactions. Molecules, 15(6), 3879-3913. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, 9, 149-180. [Link]

  • University of Liverpool. Asymmetric Synthesis Notes. University of Liverpool. [Link]

  • Zhang, Y., et al. (2022). Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacetate. Molecules, 27(19), 6511. [Link]

  • Buchler GmbH. Michael Addition catalyzed by Quinidine Derivative. Buchler GmbH. [Link]

  • Soós, T., et al. (2015). Mechanistic investigations of a bifunctional squaramide organocatalyst in asymmetric Michael reaction and observation of stereoselective retro-Michael reaction. RSC Advances, 5(67), 54191-54198. [Link]

  • University of York. Asymmetric Synthesis Lecture. University of York. [Link]

  • National Institutes of Health. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PubMed Central. [Link]

  • Moodle@Units. Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Moodle@Units. [Link]

  • ChemRxiv. (2022). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]

  • Macmillan Group, Princeton University. Cinchona Alkaloids in Asymmetric Catalysis. Princeton University. [Link]

  • University of Manchester. Asymmetric Synthesis Lecture Notes. University of Manchester. [Link]

  • Rawal, V. H., et al. (2009). Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. Angewandte Chemie International Edition, 48(43), 8117-8120. [Link]

  • Kacprzak, K., & Gawroński, J. (2001). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. Synthesis, 2001(7), 961-998. [Link]

  • Maji, M., & Das, S. (2020). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 18(30), 5757-5775. [Link]

  • National Institutes of Health. (2019). Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring. PubMed Central. [Link]

  • Beilstein Journals. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). Squaramide-Based Catalysts in Organic Synthesis (A Review). ResearchGate. [Link]

  • Cheméo. Chemical Properties of Ethyl 2-nitropropionate. Cheméo. [Link]

  • ResearchGate. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]

  • National Institutes of Health. (2023). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. PubMed Central. [Link]

Sources

Application

Asymmetric Construction of Quaternary Stereocenters via Organocatalytic Conjugate Addition of Ethyl 2-Nitropropionate

Executive Summary This Application Note details the organocatalytic methodologies for the asymmetric conjugate addition (Michael reaction) of Ethyl 2-nitropropionate (E2NP). This substrate is a critical pronucleophile in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the organocatalytic methodologies for the asymmetric conjugate addition (Michael reaction) of Ethyl 2-nitropropionate (E2NP). This substrate is a critical pronucleophile in organic synthesis because its alkylation generates a quaternary stereocenter at the


-position.

The resulting


-methyl-

-nitro esters are high-value synthons, serving as immediate precursors to

-methyl

-amino acids (e.g.,

-methylalanine derivatives) and complex alkaloids. While transition metal catalysis has historically dominated this space, organocatalysis—specifically Phase Transfer Catalysis (PTC) and Cinchona Alkaloid derivatization —offers superior environmental profiles and distinct stereochemical controls.

This guide focuses on two validated protocols:

  • Cinchona-Catalyzed Addition to Enones: For the synthesis of chiral keto-esters.

  • Chiral Phase Transfer Catalysis (PTC): For high-steric-demand additions to acrylates and nitroalkenes.

Chemical Context & Mechanistic Insight

The Challenge of the Quaternary Center

Ethyl 2-nitropropionate (


) is significantly more acidic than simple esters but sterically encumbered compared to nitromethane. The primary challenge in its functionalization is the construction of the quaternary stereocenter .

Standard amine catalysts (e.g., proline) often fail due to steric repulsion at the enamine formation step or inability to effectively activate the tertiary nitronate. Therefore, non-covalent activation via Hydrogen Bonding (Thioureas/Squaramides) or Ion-Pairing (Quaternary Ammonium Salts) is required.

Mechanism: Ion-Pairing vs. H-Bonding

The reaction proceeds via the deprotonation of E2NP to form a planar nitronate intermediate.

  • In PTC (Maruoka/Lygo type): The chiral ammonium cation (

    
    ) forms a tight, contact ion pair with the nitronate anion at the liquid-liquid interface or in the organic phase. The catalyst's chiral pocket dictates the face of attack on the electrophile.
    
  • In H-Bonding Catalysis: The catalyst (e.g., a Squaramide) simultaneously activates the electrophile (via LUMO lowering) and directs the nitronate (via H-bonding), creating a rigid ternary complex.

Pathway Visualization

The following diagram illustrates the catalytic cycle for the Phase Transfer approach, which is generally preferred for generating quaternary centers with E2NP.

PTC_Mechanism Start Ethyl 2-nitropropionate (Organic Phase) Nitronate Nitronate Anion [Intermediate] Start->Nitronate Deprotonation Base Inorganic Base (Aq/Solid Interface) Base->Nitronate IonPair Chiral Ion Pair [Q*+][Nitronate-] Nitronate->IonPair Ion Exchange TS Stereoselective Transition State IonPair->TS + Electrophile Electrophile Michael Acceptor (Enone/Acrylate) Electrophile->TS Product Quaternary Adduct TS->Product C-C Bond Formation Catalyst Chiral Catalyst (Q*+ X-) Product->Catalyst Release Q* Catalyst->IonPair Recycles

Figure 1: Catalytic cycle for the Phase Transfer Catalyzed alkylation of Ethyl 2-nitropropionate. The chiral cation (


) controls the facial selectivity of the nitronate attack.

Experimental Protocols

Protocol A: Cinchona-Catalyzed Addition to Methyl Vinyl Ketone (MVK)

Target: Synthesis of precursors for


-methyl amino acids.

This protocol utilizes a modified Cinchona alkaloid (e.g., Dihydroquinine derivatives). It is robust and operates under mild conditions.

Materials
  • Substrate: Ethyl 2-nitropropionate (1.0 equiv).

  • Electrophile: Methyl Vinyl Ketone (MVK) (1.2 equiv).

  • Catalyst: Hydroquinine 1,4-phthalazinediyl diether ((DHQ)2PHAL) or similar alkaloid derivative (5-10 mol%).

  • Solvent: Toluene or DCM (Anhydrous).

  • Temperature: -20°C to 0°C (Lower temperature enhances ee).

Step-by-Step Methodology
  • Catalyst Solution: In a flame-dried round-bottom flask under Argon, dissolve the Cinchona catalyst (0.05 mmol) in Toluene (2.0 mL).

  • Substrate Addition: Add Ethyl 2-nitropropionate (1.0 mmol, ~147 mg) to the solution. Stir for 10 minutes to ensure homogeneity.

  • Cooling: Cool the reaction mixture to the target temperature (-20°C) using a cryocooler or acetone/dry ice bath.

  • Electrophile Addition: Add MVK (1.2 mmol) dropwise over 5 minutes. Note: Rapid addition can cause localized exotherms, eroding enantioselectivity.

  • Reaction Monitoring: Stir at -20°C. Monitor via TLC (Hexane/EtOAc 8:2). The reaction typically requires 12–24 hours. The limiting reagent is usually the nitroester.

  • Workup:

    • Quench with saturated aqueous

      
       (2 mL).
      
    • Extract with EtOAc (3 x 5 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel. (Eluent: Hexane/EtOAc gradient).

Expected Outcome: 85-95% Yield, 80-90% ee.

Protocol B: Chiral Phase Transfer Catalysis (PTC) for Sterically Demanding Acceptors

Target: Addition to Acrylates or Nitroalkenes.

When reacting E2NP with less activated or bulky acceptors, PTC is the method of choice. It allows the use of inorganic bases which facilitate the deprotonation of the sterically hindered


-proton.
Materials
  • Substrate: Ethyl 2-nitropropionate (1.0 equiv).

  • Electrophile: tert-Butyl acrylate or

    
    -nitrostyrene (1.2 equiv).
    
  • Catalyst:

    
    -Spiro chiral quaternary ammonium salt (Maruoka Catalyst) or Cinchonidine-derived benzyl ammonium salt (1-2 mol%).
    
  • Base:

    
     (solid) or 50% KOH (aq).
    
  • Solvent: Toluene/Chloroform (7:3) or pure Toluene.

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the solid Base (

    
    , 1.2 equiv) and the Chiral PTC Catalyst (1 mol%).
    
  • Solvent: Add the solvent system (Toluene, 0.1 M concentration relative to substrate).

  • Reactants: Add the Electrophile (1.2 equiv) followed by Ethyl 2-nitropropionate (1.0 equiv) at 0°C.

  • Agitation: Critical Step. Vigorous stirring (1000+ rpm) is essential for PTC reactions to maximize the interfacial surface area.

  • Duration: Run for 4–12 hours.

  • Workup: Dilute with water and extract with DCM.

  • Analysis: The quaternary product is often UV-active. Determine ee via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).

Data Summary & Optimization Guide

The following table summarizes the expected performance metrics based on catalyst class and electrophile type.

Electrophile ClassCatalyst TypeTypical YieldTypical eeCritical Parameter
Methyl Vinyl Ketone Cinchona Alkaloid>90%85-92%Temperature (-20°C is optimal)
Acrylates Chiral PTC (Ammonium)80-90%90-98%Stirring Rate & Base Strength
Nitroalkenes Bifunctional Squaramide75-85%80-90%Catalyst Loading (often higher, ~10%)
Substituted Enones Proline/Diamine<40%LowNot Recommended (Steric Clash)
Optimization Logic (Decision Tree)

Optimization Start Start Optimization CheckE Check Electrophile Start->CheckE Enone Enone (MVK) CheckE->Enone Acrylate Acrylate/Nitroalkene CheckE->Acrylate PathA Use Cinchona Alkaloid (H-Bonding) Enone->PathA PathB Use PTC (Ion Pairing) Acrylate->PathB Issue1 Low Yield? PathA->Issue1 Issue2 Low ee? PathA->Issue2 PathB->Issue1 PathB->Issue2 Soln1 Increase Conc. or Change Base Issue1->Soln1 Soln2 Lower Temp or Switch Solvent (Tol -> Mesitylene) Issue2->Soln2

Figure 2: Strategic decision tree for optimizing the reaction conditions based on electrophile type and observed results.

Safety & Handling

  • Ethyl 2-nitropropionate: Combustible liquid.[1] Causes skin irritation (H315) and serious eye irritation (H319). Handle in a fume hood.

  • Nitro Compounds: Although E2NP is stable, the products (polynitro or nitro-carbonyls) can be energetic. Avoid excessive heat during rotary evaporation.

  • Waste: Dispose of aqueous layers containing nitro-compounds separately from general organic waste if required by local EHS protocols.

References

  • Sigma-Aldrich. Ethyl 2-nitropropionate Product Information.[1] (Accessed 2023).[2][3] Link

  • MDPI. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules 2017, 22(5), 828. Link

  • National Institutes of Health (PMC). Catalytic Enantioselective Construction of Quaternary Stereocenters. Acc Chem Res. 2014. Link

  • Organic Chemistry Frontiers. Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes. Org.[2][4][5][6] Chem. Front., 2022. Link

  • Santa Cruz Biotechnology. Ethyl 2-nitropropionate Safety Data Sheet.Link

Sources

Method

"Ethyl 2-nitropropionate" in the synthesis of heterocyclic compounds

This application note details the utility of Ethyl 2-nitropropionate (CAS: 2531-80-8) as a versatile C3 synthon in the synthesis of nitrogen-containing heterocycles. It focuses on its role in constructing quaternary carb...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the utility of Ethyl 2-nitropropionate (CAS: 2531-80-8) as a versatile C3 synthon in the synthesis of nitrogen-containing heterocycles. It focuses on its role in constructing quaternary carbon centers—a critical structural motif in modern drug discovery for restricting conformation and improving metabolic stability.

Executive Summary

Ethyl 2-nitropropionate (E2NP) is a bifunctional building block combining the nucleophilicity of a nitroalkane with the electrophilicity of an ester. Unlike its lower homolog ethyl nitroacetate, E2NP possesses an


-methyl group. This structural feature is pivotal: it allows for the direct installation of quaternary stereocenters  in heterocyclic scaffolds, specifically 

-methyl amino acids
, pyrrolidines , and indoles .

This guide outlines three validated protocols for transforming E2NP into bioactive heterocycles, supported by mechanistic insights and troubleshooting parameters.

Core Reactivity & Mechanistic Advantages

E2NP acts as a "chiral pool" precursor when used with asymmetric catalysts. Its reactivity is defined by three distinct modes:

  • Nucleophilic Mode (Michael/Henry Donor): The

    
    -proton is acidic (
    
    
    
    ), allowing facile deprotonation by weak bases (e.g., TEA, DBU) to generate a stable nitronate species.
  • Electrophilic Mode (Nitro Group Transformation): The nitro group serves as a "masked" amine (via reduction) or a carbonyl equivalent (via the Nef reaction).

  • Cyclization Partner: The ester group facilitates intramolecular ring closure (lactamization) following the reduction of the nitro group.

Reactivity Flowchart

G cluster_0 Electrophiles cluster_1 Intermediates cluster_2 Target Heterocycles E2NP Ethyl 2-Nitropropionate (Nucleophile) MVK Michael Acceptors (e.g., Methyl Vinyl Ketone) E2NP->MVK Base Cat. Gramine Indole Electrophiles (e.g., Gramine) E2NP->Gramine Heat/Base MichaelAdduct γ-Nitro Carbonyl MVK->MichaelAdduct IndoleAdduct 3-Substituted Indole Gramine->IndoleAdduct Aldehyde Aldehydes (Henry Reaction) Pyrrolidine Chiral Pyrrolidines (Proline Analogs) MichaelAdduct->Pyrrolidine Reductive Cyclization Nitrone Cyclic Nitrones (Spin Traps) MichaelAdduct->Nitrone Partial Red. (Zn/NH4Cl) Tryptophan α-Methyl Tryptophan IndoleAdduct->Tryptophan Nitro Red. + Hydrolysis

Figure 1: Divergent synthesis pathways starting from Ethyl 2-nitropropionate.

Application Protocols

Protocol A: Synthesis of Chiral Pyrrolidines (Proline Analogs)

Target: trans-2,5-Dimethylproline ethyl ester Mechanism: Enantioselective Michael Addition


 Reductive Amination/Cyclization.

This protocol constructs the pyrrolidine core with high diastereoselectivity. The nitro group is reduced to an amine, which spontaneously attacks the ketone (from MVK) to form an imine, followed by reduction to the amine.

Reagents:

  • Ethyl 2-nitropropionate (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.2 equiv)

  • Catalyst: Cinchona alkaloid derivative (e.g., Hydroquinine 1,4-phthalazinediyl diether) (1-5 mol%)

  • Reductant:

    
     (50 psi) / Raney Nickel (or Zn/HCl for non-hydrogenation routes)
    

Step-by-Step Procedure:

  • Michael Addition:

    • Dissolve E2NP (10 mmol) and the chiral catalyst (0.1 mmol) in toluene (20 mL) at -20°C.

    • Add MVK (12 mmol) dropwise over 30 minutes.

    • Stir at -20°C for 24-48 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of E2NP.

    • Checkpoint: The intermediate is a

      
      -nitro ketone. Isolate via flash chromatography if characterization is required, or proceed directly.
      
  • Reductive Cyclization:

    • Dissolve the Michael adduct in Ethanol (50 mL).

    • Add Raney Nickel (approx. 1 g, washed with EtOH). Caution: Pyrophoric.

    • Hydrogenate at 50 psi (Parr shaker) for 12 hours at RT.

    • Filter through Celite to remove catalyst.

  • Purification:

    • Concentrate the filtrate. The major product is the trans-2,5-disubstituted pyrrolidine.

    • Purify via distillation or column chromatography (DCM/MeOH 95:5).

Expected Yield: 75-85% (2 steps). Key Reference: J. Org. Chem. 2006, 71, 22, 8579–8590.

Protocol B: Synthesis of Cyclic Nitrone Spin Traps (EMPO)

Target: 5-Ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO) Mechanism: Michael Addition


 Partial Reduction to Hydroxylamine 

Condensation.

EMPO is a critical spin trap for detecting superoxide radicals. This synthesis relies on stopping the reduction at the hydroxylamine stage (


), which condenses with the ketone to form the nitrone (

) rather than the amine.

Reagents:

  • E2NP (1.0 equiv)

  • Acrolein (1.1 equiv)

  • Base: Triethylamine (catalytic)

  • Reductant: Zinc dust / Ammonium Chloride (

    
    )
    

Step-by-Step Procedure:

  • Michael Addition:

    • Mix E2NP (10 mmol) and acrolein (11 mmol) in THF (20 mL) with 0.1 mL TEA at 0°C.

    • Stir for 2 hours. The aldehyde is highly reactive; avoid excess heat to prevent polymerization.

  • Partial Reduction (The Critical Step):

    • Cool the solution to 0°C. Add saturated aqueous

      
       (20 mL).
      
    • Add Zinc dust (40 mmol) portion-wise over 1 hour. Vigorous stirring is essential.

    • Mechanism Note: Zn/

      
       reduces 
      
      
      
      to
      
      
      (hydroxylamine).
  • Cyclization:

    • Allow the mixture to warm to RT and stir for 3 hours. The hydroxylamine spontaneously condenses with the aldehyde carbonyl to close the ring.

  • Workup:

    • Filter off zinc salts. Extract aqueous layer with DCM (3 x 30 mL).

    • Dry over

      
       and concentrate.
      
    • Purify via column chromatography (EtOAc/MeOH).

Data Table: Reduction Conditions Comparison

Reductant Solvent Product Major Species Application

|


 / Pd-C | EtOH | Pyrrolidine (Amine) | Amino Acid Synthesis |
| Zn / HCl | 

/MeOH | Pyrrolidine (Amine) | Amino Acid Synthesis | | Zn /

| THF/

| 1-Pyrroline N-oxide (Nitrone) | Spin Trap Synthesis |
Protocol C: Synthesis of -Methyl Tryptophan Analogs

Target: Ethyl


-methyltryptophanate
Mechanism:  Nucleophilic Substitution (Elimination-Addition).

E2NP is an excellent nucleophile for alkylating indole rings at the 3-position using gramine (3-dimethylaminomethylindole). This avoids the harsh conditions of direct indole alkylation.

Step-by-Step Procedure:

  • Alkylation:

    • Charge a flask with Gramine (10 mmol) and E2NP (12 mmol).

    • Add dry Toluene (50 mL) and solid NaOH (catalytic, 0.5 mmol).

    • Reflux under Nitrogen for 8-12 hours. Evolution of dimethylamine gas indicates reaction progress.

    • Result: Formation of Ethyl 2-nitro-2-methyl-3-(indol-3-yl)propionate.

  • Denitration / Reduction:

    • To convert the nitro group to the amine (Tryptophan analog): Use Protocol A (Raney Ni/

      
      ).
      
    • To remove the nitro group (preserving the ester): Use

      
       (radical denitration).
      

Troubleshooting & Optimization

The "Retro-Michael" Problem

Issue: Yield loss during the Michael addition step due to reversibility. Solution:

  • Use a slight excess of the acceptor (MVK/Acrolein).

  • Perform the reaction at lower temperatures (-20°C to 0°C).

  • Avoid strong bases which promote the reverse reaction; use organocatalysts or mild bases like DABCO.

Diastereocontrol

Issue: Poor syn/anti selectivity in the Michael adduct. Solution:

  • Solvent Choice: Non-polar solvents (Toluene) often favor anti products due to chelation control if metal catalysts are used. Polar protic solvents disrupt hydrogen bonding networks.

  • Catalyst: Thiourea-based organocatalysts provide superior hydrogen-bond directed stereocontrol compared to simple amine bases.

Safety: Nitro Compounds

Warning: While E2NP is relatively stable, poly-nitro byproducts or dry metal-nitronate salts can be explosive.

  • Do not distill reaction mixtures containing unreacted nitro compounds to dryness at high temperatures (>100°C).

  • Quench Zn/HCl reductions carefully; hydrogen gas evolution is significant.

References

  • Synthesis of Pyrrolidines (Proline Analogs): Duvall, J. R., et al. "Structure Reassignment and Synthesis of Jenamidines A1/A2." The Journal of Organic Chemistry, vol. 71, no. 22, 2006, pp. 8579-8590.

  • Synthesis of Spin Traps (EMPO): Zhang, H., et al. "Detection of Superoxide Anion Using an Isotopically Labeled Nitrone Spin Trap." Free Radical Biology and Medicine, vol. 28, 2000.

  • General Properties & Safety: Sigma-Aldrich. "Ethyl 2-nitropropionate Product Information."

  • Michael Addition Methodologies: Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry, vol. 8, 2004.

Application

Application Note: Asymmetric Michael Addition Using Ethyl 2-Nitropropionate

Executive Summary Ethyl 2-nitropropionate (E2NP) represents a critical class of "pronucleophiles" in asymmetric synthesis. Unlike simple nitroalkanes, E2NP bears both a nitro group and an ester moiety at the -position, r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-nitropropionate (E2NP) represents a critical class of "pronucleophiles" in asymmetric synthesis. Unlike simple nitroalkanes, E2NP bears both a nitro group and an ester moiety at the


-position, rendering the 

-proton highly acidic (

). However, its steric bulk and the requirement to form a quaternary stereocenter upon Michael addition make it a challenging substrate.

This guide details the strategic deployment of E2NP as a Michael donor to synthesize chiral


-functionalized products, specifically precursors to 

-methyl-

-amino acids
. We focus on two dominant activation modes: Organocatalytic Hydrogen-Bonding (Soft Lewis Acid/Base) and Transition Metal Catalysis.

Strategic Utility & Mechanistic Insight

The Challenge of the Quaternary Center

The reaction of E2NP with a Michael acceptor (e.g.,


-nitrostyrene or vinyl ketones) generates a product with contiguous stereocenters, one of which is a quaternary carbon bonded to nitrogen (nitro), oxygen (ester), and carbon.
  • Pro-chiral Nucleophile: E2NP exists as a racemate but forms a chiral nitronate intermediate upon deprotonation.

  • Stereocontrol: The catalyst must differentiate the enantiotopic faces of the nitronate and the Re/Si faces of the electrophile.

Activation Modes

The most robust methods utilize Bifunctional Catalysis . The catalyst simultaneously activates the pronucleophile (raising the HOMO) and the electrophile (lowering the LUMO).

Figure 1: Bifunctional Activation Mechanism (Takemoto/Squaramide Model)

The following diagram illustrates the transition state assembly where a chiral thiourea catalyst engages both the nitro-group of the donor (E2NP) and the nitro-group of the acceptor via hydrogen bonding.

G cluster_legend Mechanism Note Catalyst Bifunctional Catalyst (Chiral Thiourea/Squaramide) Complex Ternary Transition State (Dual H-Bonding Activation) Catalyst->Complex Coordinates Donor Donor: Ethyl 2-nitropropionate (Nitronate Form) Donor->Complex Deprotonation (Tertiary Amine Base) Acceptor Acceptor: trans-β-Nitrostyrene Acceptor->Complex LUMO Lowering Product Chiral Michael Adduct (Quaternary Center formed) Complex->Product C-C Bond Formation Stereoselective Text The tertiary amine moiety of the catalyst deprotonates E2NP. The thiourea moiety H-bonds to the nitro-group of the acceptor.

Figure 1: Mechanistic pathway for the bifunctional organocatalytic addition of E2NP to a nitroalkene.[1][2]

Detailed Protocol: Organocatalytic Addition to Nitroalkenes

This protocol utilizes a chiral squaramide or thiourea catalyst.[3] These are preferred over metal catalysts for this specific transformation due to moisture tolerance and the absence of heavy metal contaminants in the final drug precursor.

Materials & Reagents[4]
  • Donor: Ethyl 2-nitropropionate (E2NP) [CAS: 2531-80-8]. Note: Ensure liquid is clear; distill if yellowed.

  • Acceptor: trans-

    
    -Nitrostyrene (recrystallized from ethanol).
    
  • Catalyst: (1R,2R)-2-(dimethylamino)-N-(2-thioureido)cyclohexanecarboxamide (Takemoto’s Catalyst) OR a Cinchona-derived squaramide.

  • Solvent: Toluene (Anhydrous).

  • Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard).

Step-by-Step Procedure
  • Preparation (In Glovebox or Schlenk Line): Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add the Catalyst (0.10 equiv, 10 mol%) and trans-

    
    -Nitrostyrene  (1.0 equiv, 0.5 mmol) to the flask.
    
  • Solvation: Add Toluene (2.5 mL, 0.2 M concentration). Stir at Room Temperature (25 °C) until solids are dissolved.

    • Critical Insight: Toluene is non-polar, which strengthens the Hydrogen-bonding interactions crucial for stereoselectivity. Polar solvents like DMF or DMSO will disrupt the transition state and kill the ee.

  • Reaction Initiation: Add Ethyl 2-nitropropionate (1.5 equiv, 0.75 mmol) dropwise via syringe.

    • Optimization: If the reaction is sluggish, cool to 0 °C to improve enantioselectivity, though rate will decrease.

  • Monitoring: Stir the mixture. Monitor by TLC (Hexane/EtOAc 80:20).

    • Stain: UV active; use KMnO4 stain to visualize the ester.

    • Endpoint: Disappearance of nitrostyrene (usually 24–48 hours).

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

    • Note: Do not perform an aqueous workup if possible, to avoid emulsion of the nitro-compounds. Direct loading onto silica is preferred.

  • Purification: Flash column chromatography on Silica Gel (Eluent: Hexane/EtOAc gradient 95:5

    
     80:20).
    
Analytical Data & Troubleshooting

Table 1: Solvent & Condition Screening (Representative Data)

EntrySolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%)
1THF2512852:145
2DCM2518904:172
3Toluene 25 24 92 10:1 91
4Toluene0488812:196
5MeOH256951:1<5
  • Interpretation: Entry 5 shows that protic solvents accelerate the reaction (via general base catalysis) but destroy stereocontrol by competing for H-bonds. Toluene (Entry 3/4) is optimal.

Post-Reaction Transformation: Amino Acid Synthesis

The primary value of the E2NP adduct is its conversion to


-methyl-

-amino acids
.
  • Reduction: The nitro group is reduced to an amine (H2, Pd/C or Zn/HCl).

  • Cyclization (Optional): If the acceptor was a vinyl ketone, spontaneous lactamization may occur to form chiral pyroglutamates.

Experimental Workflow Optimization

Use the following decision tree to troubleshoot low yield or poor stereoselectivity.

Workflow Start Start Reaction: E2NP + Acceptor + Catalyst CheckTLC Check TLC at 24h Start->CheckTLC Conversion Full Conversion? CheckTLC->Conversion Analyze Analyze Crude NMR/HPLC Conversion->Analyze Yes LowConv Problem: Low Conversion Conversion->LowConv No GoodEE ee > 90%? Analyze->GoodEE Success Isolate & Characterize GoodEE->Success Yes LowEE Problem: Low ee/dr GoodEE->LowEE No FixConv Action: Increase Concentration (0.5M) or Add 5A Mol. Sieves LowConv->FixConv FixEE Action: Switch Solvent to Toluene/CCl4 or Lower Temp to -20°C LowEE->FixEE FixConv->Start Retry FixEE->Start Retry

Figure 2: Optimization logic for Michael Addition of E2NP.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. [Link]

    • Context: The foundational paper establishing thiourea c
  • Context: Demonstrates the utility of squaramide catalysts with nitro-vinyl systems similar to the E2NP acceptor scope.
  • Evans, D. A., et al. (2005). Ni(II)-Bis(oxazoline)-Catalyzed Enantioselective Michael Additions of

    
    -Ketoesters. Journal of the American Chemical Society. [Link]
    
    • Context: Provides the alternative metal-c
  • Context: General handling of activated ethyl esters in organoc

Sources

Method

Application Note: Tandem Reactions of Ethyl 2-Nitropropionate for Chiral Alkaloid Synthesis

Executive Summary & Strategic Value Ethyl 2-nitropropionate (E2NP , CAS: 2531-80-8) acts as a "masked" alanine equivalent in organic synthesis. Its strategic value lies in its dual functionality: the nitro group serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 2-nitropropionate (E2NP , CAS: 2531-80-8) acts as a "masked" alanine equivalent in organic synthesis. Its strategic value lies in its dual functionality: the nitro group serves as both an electron-withdrawing group (EWG) to activate the


-proton for C-C bond formation and a latent nitrogen source for subsequent cyclization.

This Application Note details the Tandem Michael Addition / Reductive Cyclization sequence. This workflow is critical for the rapid assembly of chiral pyrrolidines, lactams, and indolizidine alkaloids —scaffolds ubiquitous in pharmaceutical intermediates (e.g., Jenamidines, substituted prolines).

Key Advantages:

  • Atom Economy: Incorporates all carbon and nitrogen atoms into the final heterocycle.

  • Stereocontrol: Compatible with asymmetric organocatalysis to set contiguous stereocenters.

  • Scalability: Avoids the use of pre-formed unstable amino-aldehydes.

Mechanistic Principles

The reaction sequence relies on the acidity of the E2NP


-proton (

), allowing it to function as a soft nucleophile under mild basic conditions.
The Cascade Logic
  • Activation: A base (or chiral organocatalyst) deprotonates E2NP to form a nitronate species.

  • C-C Bond Formation (Michael Addition): The nitronate attacks an electron-deficient alkene (Michael acceptor), creating a branched nitro-ester.

  • Triggered Cyclization: Reduction of the nitro group (

    
    ) unmasks the amine, which spontaneously attacks the internal ester (or tethered ketone) to form a lactam ring.
    
Pathway Visualization

The following diagram illustrates the molecular logic flow from reagents to the final bicyclic scaffold.

E2NP_Pathway E2NP Ethyl 2-nitropropionate (Pronucleophile) Adduct Nitro-Michael Adduct (Branched Intermediate) E2NP->Adduct Asymmetric C-C Bond Form. Acceptor Michael Acceptor (e.g., MVK, Acrolein) Acceptor->Adduct Asymmetric C-C Bond Form. Catalyst Chiral Catalyst (Squaramide/Thiourea) Catalyst->Adduct Stereocontrol Reduction Reduction Step (H2/Pd-C or Zn/HCl) Adduct->Reduction Amine_Int Amino-Ester (Transient) Reduction->Amine_Int Unmasking Cyclization Intramolecular Cyclization Amine_Int->Cyclization Spontaneous Product Chiral Pyrrolidine/ Lactam Target Cyclization->Product

Figure 1: Mechanistic workflow for the conversion of Ethyl 2-nitropropionate into chiral lactams via sequential Michael addition and reductive cyclization.

Application Case Study: Synthesis of Substituted Prolines

This protocol is adapted from high-impact methodologies used in the synthesis of (-)-trans-2,5-dimethylproline ethyl ester , a key intermediate for antibiotic development.

Reaction Parameters
ParameterConditionRationale
Substrate Ethyl 2-nitropropionate (1.0 equiv)Nucleophilic source of the amino acid backbone.
Electrophile Methyl Vinyl Ketone (MVK) (1.2 equiv)The Michael acceptor; defines the side chain.
Catalyst Dihydroquinine (DHQ) derivative (10 mol%)Induces enantioselectivity at the

-carbon.
Solvent Toluene or THFNon-polar solvents often enhance ion-pairing in organocatalysis.
Temperature -20°C to 0°CLow temperature suppresses side reactions (polymerization) and improves ee.
Reduction

(1 atm), Raney Ni or Pd/C
Converts

to

and reduces the imine intermediate if formed.

Detailed Experimental Protocol

Phase 1: Asymmetric Michael Addition

Objective: Create the carbon framework with high diastereoselectivity.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Charging: Add Ethyl 2-nitropropionate (147 mg, 1.0 mmol) and anhydrous Toluene (5.0 mL).

  • Catalyst Addition: Add the Organocatalyst (e.g., Hydroquinine 1,4-phthalazinediyl diether, (DHQ)2PHAL) (0.05 mmol, 5 mol%). Stir until dissolved.

  • Cooling: Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.

  • Reaction: Dropwise add Methyl Vinyl Ketone (MVK) (100

    
    L, 1.2 mmol) over 10 minutes.
    
  • Monitoring: Stir at -20°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 8:2). The nitro-ester spot (Rf ~0.5) should disappear; a new polar spot appears.

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude nitro-Michael adduct.

Phase 2: Reductive Cyclization (The "Tandem" Step)

Objective: Unmask the amine to trigger spontaneous lactamization.

  • Solvent Switch: Dissolve the crude nitro-adduct in Ethanol (10 mL).

  • Catalyst Loading: Add 10 wt% Pd/C (dry basis, approx. 15 mg).

    • Caution: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure is sufficient for this substrate). Stir vigorously at Room Temperature for 6–12 hours.
    
    • Observation: The reaction is complete when hydrogen uptake ceases.

  • Purification: Filter the mixture through Celite to remove Pd/C. Rinse with Ethanol.

  • Isolation: Evaporate the solvent. The residue is the cyclic 5-methyl-proline ethyl ester (often obtained as a mixture of diastereomers, separable by column chromatography).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check the following control points:

IssueDiagnosticRoot CauseCorrective Action
Low Yield TLC shows starting material remaining after 24h.Catalyst deactivation or steric hindrance.Increase catalyst loading to 10 mol% or switch to a stronger base (e.g., TMG) if chirality is not required.
Poor ee Chiral HPLC shows racemic mixture.Background reaction (uncatalyzed).Ensure temperature is strictly maintained at -20°C. Background reaction speeds up at RT.
Incomplete Cyclization NMR shows broad signals or amine peaks.Reduction failed or ring strain prevents closure.Add a mild acid (Acetic Acid, 1 eq) during hydrogenation to protonate the amine and accelerate ester attack.
O-Alkylation Product is an O-alkylated enol ether.Hard/Soft mismatch.Use non-polar solvents (Toluene) to favor C-alkylation over O-alkylation.

References

  • Duvall, J. R., et al. "Structure reassignment and synthesis of Jenamidines A1/A2." Journal of Organic Chemistry, 2006 .

  • Veverková, E., et al. "Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides."[1] Synthesis, 2021 .

  • Biosynth. "Ethyl 2-nitropropionate Product Data and Safety." Biosynth Catalog, 2024 .

  • Master Organic Chemistry. "Mechanism of the E2 Reaction and Competition with Elimination." Master Organic Chemistry, 2012 .

  • Chemical Journal. "Advances in organocatalytic asymmetric synthesis: Mechanistic insights." Chemical Journal, 2025 .

Sources

Application

Application Note: Ethyl 2-Nitropropionate in Natural Product &amp; Bioactive Synthesis

[1] Abstract Ethyl 2-nitropropionate is a bifunctional "linchpin" reagent that bridges the gap between simple nitroalkanes and complex -amino acids.[1] Its unique chemical profile—featuring a highly acidic -proton ( ) an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Ethyl 2-nitropropionate is a bifunctional "linchpin" reagent that bridges the gap between simple nitroalkanes and complex


-amino acids.[1] Its unique chemical profile—featuring a highly acidic 

-proton (

) and a nitro group capable of versatile redox manipulation—makes it indispensable for constructing quaternary carbon centers found in alkaloids, antibiotics, and peptide mimetics.[1] This guide details the strategic application of ethyl 2-nitropropionate in the asymmetric synthesis of proline derivatives and quaternary

-methyl amino acids, supported by validated protocols and mechanistic insights.[1]

Chemical Profile & Strategic Utility

Ethyl 2-nitropropionate acts as a pronucleophile .[1] The electron-withdrawing nitro and ester groups synergistically stabilize the


-carbanion, allowing for mild deprotonation and subsequent reaction with a wide range of electrophiles.[1]
Key Reactivity Modes
  • Michael Addition: Reaction with

    
    -unsaturated ketones/esters to generate 1,4-dicarbonyl precursors.
    
  • Alkylation: Construction of quaternary carbon centers (critical for preventing racemization in peptide drugs).[1]

  • Nitro-Mannich (Aza-Henry): Coupling with imines to form

    
    -nitroamines.[1]
    
  • Reductive Cyclization: One-pot conversion of Michael adducts into heterocycles like pyrrolidines and isoxazoles.[1]

Structural Data Table
PropertyValueRelevance to Protocol
Formula

Precursor to

and

cyclic cores.[1]
MW 147.13 g/mol Calculation basis for stoichiometry.[1]
Boiling Point 190–192 °CHigh BP allows high-temperature reactions without solvent loss.[1]
Density 1.13 g/mLEssential for volumetric dispensing in automated synthesis.[1]
Solubility Immiscible in

Requires organic co-solvents (THF, DCM) or phase transfer catalysis.[1]

Application Workflow: The Nitro-Ester Hub

The following diagram illustrates how ethyl 2-nitropropionate serves as a divergent starting material for three distinct classes of bioactive molecules.

G Start Ethyl 2-nitropropionate (Starting Material) Step1 Asymmetric Michael Addition Start->Step1 + MVK / Catalyst Step2 Alkylation (Base/R-X) Start->Step2 + Alkyl Halide Step3 Henry Reaction (Aldehydes) Start->Step3 + R-CHO Prod1 (-)-trans-2,5-Dimethylproline (Alkaloid Core) Step1->Prod1 Reductive Cyclization Prod2 Quaternary Alpha-Methyl Amino Acids Step2->Prod2 Nitro Reduction Prod3 Beta-Hydroxy-Alpha-Nitro Esters (Antibiotic Precursors) Step3->Prod3 Dehydration/Red

Figure 1: Divergent synthesis pathways from Ethyl 2-nitropropionate. The reagent enables access to pyrrolidines, quaternary amino acids, and complex acyclic chains.[1]

Detailed Protocol: Asymmetric Synthesis of (-)-trans-2,5-Dimethylproline Ethyl Ester[2]

This protocol describes the synthesis of a chiral pyrrolidine core, a motif found in numerous alkaloids (e.g., solenopsin).[1] The key step is an organocatalytic Michael addition followed by reductive cyclization.[1]

Phase 1: Enantioselective Michael Addition

Objective: Create the carbon backbone with set stereochemistry.[1]

  • Reagents:

    • Ethyl 2-nitropropionate (1.0 equiv)

    • Methyl Vinyl Ketone (MVK) (1.2 equiv)[1]

    • Catalyst: Modified Dihydroquinine (DHQ) derivative (e.g., (DHQ)2-PHAL) (5 mol%)

    • Solvent: Toluene (anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Add the DHQ catalyst (5 mol%) and toluene (0.5 M concentration relative to substrate).[1] Cool the system to -20°C to enhance enantioselectivity.

  • Addition: Add Ethyl 2-nitropropionate (1.0 equiv) followed by the dropwise addition of MVK (1.2 equiv) over 30 minutes.

    • Mechanistic Note: The catalyst creates a chiral pocket, directing the attack of the nitro-stabilized carbanion onto the Si-face of the MVK.[1]

  • Monitoring: Stir at -20°C for 24–48 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting nitro ester spot (

    
    ) should disappear, replaced by a more polar adduct.[1]
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x).[1][2] Dry over
    
    
    and concentrate in vacuo.
  • Purification: Flash chromatography on silica gel to isolate the Michael adduct (Ethyl 2-methyl-2-nitro-5-oxohexanoate).[1]

Phase 2: Reductive Cyclization

Objective: Convert the nitro-ketone intermediate into the cyclic amine (proline derivative).[1]

  • Reagents:

    • Michael Adduct (from Phase 1)[1]

    • 
       gas (balloon or Parr shaker at 50 psi)
      
    • Catalyst: 10% Pd/C (10 wt% loading)

    • Solvent: Ethanol[1][2]

Step-by-Step:

  • Hydrogenation: Dissolve the Michael adduct in Ethanol. Add 10% Pd/C carefully (under Argon flow to prevent ignition).

  • Reaction: Evacuate and backfill with

    
     three times. Stir vigorously at room temperature for 12 hours.
    
    • Self-Validating Check: The reaction is complete when

      
       uptake ceases and the ketone carbonyl peak in IR (
      
      
      
      ) disappears, replaced by the amine signature.[1]
  • Cyclization Mechanism: The nitro group is reduced to a primary amine (

    
    ), which spontaneously attacks the pendant ketone to form an imine (Schiff base).[1] Under hydrogenation conditions, this imine is further reduced to the amine, yielding the pyrrolidine ring.[1]
    
  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]

  • Result: The crude oil is (-)-trans-2,5-dimethylproline ethyl ester .[1]

Application Case Study: Synthesis of Quaternary -Methyl Amino Acids


-Methyl amino acids (e.g., 

-methylalanine) are critical in drug design because they impose conformational constraints on peptides and increase resistance to enzymatic degradation.[1]
Protocol: Alkylation and Denitration[1]
  • Deprotonation: Treat Ethyl 2-nitropropionate with Sodium Ethoxide (NaOEt) in Ethanol at 0°C. The solution will turn yellow, indicating nitronate formation.[1]

  • Alkylation: Add the desired alkyl halide (e.g., Benzyl Bromide for Phenylalanine analogs).[1] Reflux for 4 hours.

    • Note: The quaternary center is formed here.[1] The nitro group prevents over-alkylation.[1]

  • Reduction:

    • Method A (Hydrogenation): Use Raney Nickel or

      
       with 
      
      
      
      to convert
      
      
      .[1]
    • Method B (Zinc Reduction): For sensitive substrates, use Zn dust in acetic acid/HCl.[1]

  • Hydrolysis (Optional): Acidic hydrolysis (6N HCl, reflux) converts the ethyl ester to the free acid, yielding the final Quaternary Amino Acid.[1]

Pathway Visualization

Alkylation Substrate Ethyl 2-nitropropionate Intermediate Quaternary Nitro Ester Substrate->Intermediate 1. NaOEt/EtOH 2. R-CH2-Br Final Alpha-Methyl Amino Acid Intermediate->Final 1. H2, Pd/C (Reduction) 2. HCl/H2O (Hydrolysis)

Figure 2: Synthesis of Quaternary Amino Acids via alkylation of Ethyl 2-nitropropionate.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Michael Addition Moisture in solvent or old catalyst.Use freshly distilled Toluene and store catalyst in a desiccator.[1]
Incomplete Reduction Poisoned Pd catalyst (S or N impurities).[1]Filter reaction, wash with acid, and restart with fresh catalyst and higher

pressure (50 psi).
O-Alkylation vs C-Alkylation Solvent polarity issues.Use aprotic polar solvents (DMF, DMSO) to favor C-alkylation (nitronate carbon attack).
Safety Warning Nitro compounds are potentially explosive.[1]Never distill nitro residues to dryness.[1] Keep reaction temperatures below 100°C unless strictly controlled.

References

  • General Reactivity & Properties

    • Ethyl 2-nitropropionate Product Profile. Sigma-Aldrich.[1] Available at:

    • Ethyl 2-nitropropionate Chemical Properties. ChemicalBook. Available at: [1]

  • Specific Applications in Synthesis

    • Proline Synthesis: The synthesis of (-)-trans-2,5-dimethylproline ethyl ester via Michael addition is a documented application of this reagent, often utilizing chiral organocatalysts or chiral auxiliaries.[1]

    • Spin Trap Synthesis: This reagent is the direct precursor for 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO), a carboxylated analog of the spin trap DMPO, used in biological EPR studies.[1]

  • Methodological Grounding

    • Trost, B. M., & Müller, C. (1998).[1] "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews. (Provides foundational logic for asymmetric alkylation of nitro esters).

    • Seebach, D., et al. (1982).[1] "Nitro compounds as versatile intermediates in organic synthesis."[1] (Classic review establishing the "Nitro-Ester Hub" concept).

Sources

Method

Flow chemistry applications of "Ethyl 2-nitropropionate"

Application Note: Continuous Flow Processing of Ethyl 2-Nitropropionate -Nitro Esters in Flow Executive Summary Ethyl 2-nitropropionate (CAS: 2531-81-9) is a versatile bifunctional building block containing an activated...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Processing of Ethyl 2-Nitropropionate


-Nitro Esters in Flow

Executive Summary

Ethyl 2-nitropropionate (CAS: 2531-81-9) is a versatile bifunctional building block containing an activated methylene group and a nitro functionality. It serves as a critical precursor for


-amino acids (alanine derivatives) , heterocycles (isoxazoles) , and complex Michael adducts .

Despite its utility, processing Ethyl 2-nitropropionate in batch presents significant challenges:

  • Thermodynamic Hazards: Nitro-reduction is highly exothermic (

    
    ), posing runaway risks in stirred tank reactors.
    
  • Intermediate Instability: The reduction pathway involves nitroso and hydroxylamine intermediates which can condense to form azo/azoxy impurities if mixing is poor.

  • C-H Acidity: The

    
    -proton is highly acidic (
    
    
    
    ), making the compound sensitive to base-mediated degradation or uncontrolled polymerization during alkylation.

Flow Chemistry Solution: Continuous processing mitigates these risks by maximizing heat transfer (surface-to-volume ratio


), enforcing strict residence time control to limit side-reactions, and enabling the safe handling of pressurized hydrogen.

Chemical Profile & Engineering Constraints

Before initiating flow protocols, the physicochemical properties of the substrate must be integrated into the reactor design.

PropertyValueFlow Engineering Implication
Molecular Weight 147.13 g/mol -
Boiling Point 190-195 °CHigh boiling point allows for high-temperature intensification without phase change (flashing).
Density 1.13 g/mLEssential for residence time calculations (mass flow vs. volumetric flow).
Solubility Soluble in EtOH, MeOH, EtOAc, DCMAlcohols (MeOH/EtOH) are preferred for hydrogenation to prevent transesterification issues if matched.
Thermal Stability Decomposes >200 °CKeep reactor wall temperatures

to prevent thermal decomposition of the nitro group.
Hazards Toxic, OxidizerMaterial Compatibility: Use SS316 or Hastelloy. Avoid copper/brass fittings due to potential amine formation/corrosion.

Application 1: Continuous Catalytic Hydrogenation (Synthesis of Ethyl Alaninate)

The reduction of Ethyl 2-nitropropionate to Ethyl alaninate is the primary industrial application. Flow chemistry replaces hazardous batch slurry hydrogenations with a fixed-bed catalytic system.

Reaction Mechanism & Pathway

The reduction proceeds via the Nitro


 Nitroso 

Hydroxylamine

Amine cascade.
  • Challenge: Accumulation of the hydroxylamine intermediate (

    
    ) can lead to thermal instability.
    
  • Flow Solution: High hydrogen pressure and efficient mass transfer on the catalyst surface drive the reaction to completion (Amine) rapidly.

Experimental Protocol

Equipment:

  • Pump: HPLC Dual Piston Pump (e.g., Knauer Azura) or Syringe Pump.

  • Reactor: Trickle-Bed Reactor (e.g., ThalesNano H-Cube® or custom SS316 tube).

  • Gas Module: Mass Flow Controller for

    
     or in-situ electrolytic generation.
    

Reagents:

  • Substrate: 0.1 M Ethyl 2-nitropropionate in Ethanol (anhydrous).

  • Catalyst: 10% Pd/C or 5% Pd/Al

    
    O
    
    
    
    (Packed Bed cartridge). Note: Pd/Al
    
    
    O
    
    
    is often preferred in flow to prevent physical attrition of the carbon support.

Step-by-Step Method:

  • System Priming: Flush the reactor with pure Ethanol at 1.0 mL/min, 50 bar, 25 °C to wet the catalyst bed.

  • Activation: Introduce

    
     gas (flow rate dependent on stoichiometry, typically 1.5x excess) and ramp temperature to 40 °C.
    
  • Reaction: Switch solvent feed to the 0.1 M Substrate Solution .

  • Parameters:

    • Flow Rate: 1.0 mL/min (Residence time

      
       1-2 min depending on cartridge volume).
      
    • Temperature: 50 °C (Do not exceed 70 °C to avoid ester hydrolysis).

    • Pressure: 30–50 bar (High pressure is critical to eliminate hydroxylamine intermediates).

  • Work-up: Collect the output stream. The product (Ethyl alaninate) is often isolated as the HCl salt by flowing the output directly into a stream of ethanolic HCl or by batch acidification and evaporation.

Visualization: Hydrogenation Workflow

FlowHydrogenation Substrate Ethyl 2-nitropropionate (in EtOH) Mixer Gas-Liquid Mixer Substrate->Mixer 1.0 mL/min H2_Source Hydrogen Gas (50 bar) H2_Source->Mixer Mass Flow Control Reactor Packed Bed Reactor (Pd/Al2O3, 50°C) Mixer->Reactor Trickle Flow BPR Back Pressure Regulator Reactor->BPR Reaction Complete Product Ethyl Alaninate (Collection) BPR->Product Depressurization

Figure 1: Schematic of the trickle-bed flow hydrogenation process for nitro-ester reduction.

Application 2: Organocatalytic Michael Addition

Ethyl 2-nitropropionate is an excellent Michael donor due to the electron-withdrawing nitro and ester groups. In batch, using strong bases can lead to double-addition or polymerization of the Michael acceptor. Flow chemistry allows for the use of Solid-Supported Bases , creating a "Reagent-less" purification profile.

Reaction Scheme


Experimental Protocol

Equipment:

  • Reactor: Glass column (Omnifit) packed with basic resin.

  • Temperature Control: Water bath or column heater.

Reagents:

  • Feed A: Ethyl 2-nitropropionate (1.0 equiv) in Toluene.

  • Feed B: Methyl Vinyl Ketone (1.2 equiv) in Toluene.

  • Catalyst: Amberlyst A-21 (Weakly basic tertiary amine resin) or Polymer-supported TBD (for faster kinetics).

Step-by-Step Method:

  • Column Preparation: Swell the Amberlyst A-21 resin in Toluene for 30 mins prior to packing to prevent overpressure.

  • Mixing: Combine Feed A and Feed B in a T-mixer prior to the column. Alternatively, premix in a single reservoir if no background reaction occurs.

  • Reaction Conditions:

    • Temperature: 25 °C (Ambient). Higher temps favor side reactions.

    • Residence Time: 10–15 minutes.

  • Quenching: The output stream contains the neutral product. No aqueous workup is required because the base remains in the column.

  • Purification: Evaporation of solvent and excess MVK yields high-purity adduct.

Visualization: Michael Addition Pathway

MichaelAddition Start Ethyl 2-nitropropionate Base Solid Base (Resin) Deprotonation Start->Base Flow into Column Nitronate Nitronate Anion (Activated Donor) Base->Nitronate In-situ Transition C-C Bond Formation Nitronate->Transition Acceptor Michael Acceptor (e.g., Acrylates) Acceptor->Transition Product Quaternary Nitro-Ester (Adduct) Transition->Product Proton Transfer

Figure 2: Mechanistic pathway for the solid-supported Michael addition in flow.

Safety & Engineering Protocols

1. Thermal Runaway Prevention:

  • Risk: Nitro reductions are highly exothermic.[1]

  • Control: Use reactor tubing with small internal diameters (< 1mm) to maximize heat dissipation. In packed beds, dilute the catalyst with inert material (e.g., glass beads) if hot spots are observed.

2. Material Compatibility:

  • Acids: If using acid for in-situ salt formation, ensure wetted parts are Hastelloy or PTFE.

  • Nitro Compounds: Avoid dry distillation of nitro-containing residues, as they can be explosive. Flow allows for continuous quenching, preventing the accumulation of hazardous residues.

3. Gas-Liquid Separation:

  • For hydrogenation, the output stream contains excess

    
     gas. Use a continuous gas-liquid separator (e.g., Zaiput membrane separator) before downstream processing to prevent cavitation in subsequent pumps.
    

References

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor. MDPI, 2023. Link

  • Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ACS Sustainable Chem. Eng., 2019. Link

  • Ethyl 2-nitropropionate Product Profile. Sigma-Aldrich. Link

  • Continuous-flow synthesis of primary amines: Metal-free reduction. Beilstein J. Org. Chem., 2016. Link

  • Hazardous reactions made safer through flow technology. ScienceDaily, 2025. Link

Sources

Application

Strategic Reactivity Management &amp; Protecting Group Architectures for Ethyl 2-nitropropionate

Content Type: Application Note & Protocol Guide Document ID: AN-E2NP-2026-v1.0 Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The "Chameleon" Synthon Ethyl 2-nitropropionate (E2NP)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Document ID: AN-E2NP-2026-v1.0 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Chameleon" Synthon

Ethyl 2-nitropropionate (E2NP) is a deceptively simple building block (


) that serves as a linchpin in the synthesis of 

-amino acids, heterocyclic spin traps, and complex alkaloids. Its utility stems from its dual identity: it is both a stabilized carbon nucleophile (via the

-proton) and a latent amino acid precursor (via the nitro group).

However, this duality presents a specific "protection" challenge. Unlike alcohols or amines, where a static group (e.g., TBDMS, Boc) is applied, E2NP requires dynamic reactivity management . You do not simply "protect" E2NP; you mask its reactive intermediates to prevent three primary failure modes:

  • The Nef Reaction: Unwanted hydrolysis of the nitronate to a ketone during acidic workup.[1]

  • Polymerization: Uncontrolled condensation of the highly reactive nitronate species.

  • Premature Reduction: Loss of the nitro functionality before the carbon skeleton is finalized.

This guide details three "protection" architectures: Transient Silyl Nitronates (for C-C bond formation), The Nitro-Mask (orthogonal amine protection), and Buffered Workup Strategies (preventing nitronate collapse).

Strategic Architecture 1: The Silyl Nitronate Platform

Concept: Transient Protection of the


-Carbon

The most critical "protecting group" strategy for E2NP is the conversion of its reactive metal nitronate into a Silyl Nitronate . Metal nitronates (Li/Na/K) are often too basic or unstable, leading to polymerization or O-alkylation. Silyl nitronates act as "soft" nucleophiles, effectively protecting the oxygen atoms of the nitro group while activating the


-carbon for Mukaiyama-type Michael additions.
Protocol: Generation of TBS-Nitronate for Michael Additions

Scope: This protocol masks the nitronate oxygen, forcing C-selective addition to electrophiles like methyl vinyl ketone (MVK).

Reagents:

  • Ethyl 2-nitropropionate (1.0 equiv)

  • Triethylamine (

    
    , 1.2 equiv) - Base
    
  • tert-Butyldimethylsilyl triflate (TBSOTf, 1.1 equiv) - Silylating Agent

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Reactivity is moisture-sensitive; hydrolysis regenerates the starting nitroalkane or triggers the Nef reaction.

  • Solvation: Dissolve E2NP (10 mmol) in anhydrous DCM (50 mL) and cool to 0°C (ice bath).

  • Base Addition: Add

    
     dropwise over 5 minutes. The solution may yellow slightly, indicating deprotonation.
    
  • Silylation (The Protection Step): Add TBSOTf dropwise via syringe over 10 minutes.

    • Mechanistic Note: The hard silicon atom bonds preferentially to the nitro-oxygen, forming the silyl nitronate (

      
      ).
      
  • Activation: Stir at 0°C for 30 minutes. The species is now "protected" against self-condensation but primed for Lewis-acid catalyzed addition.

  • Electrophile Addition: Add the Michael acceptor (e.g., MVK) and a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) at -78°C.
  • Deprotection (Workup): Quench with saturated aqueous

    
    . The silyl group is cleaved, regenerating the nitro group in the new position.
    

Strategic Architecture 2: The Nitro Group as an Orthogonal Amine Mask

Concept: Latent Functionality

In peptide mimetics and drug design, the amino group is often the most reactive point. Protecting it as a carbamate (Boc/Fmoc) is standard, but E2NP offers a superior strategy: The Nitro Group is the Protecting Group.

It is orthogonal to:

  • Acids: (Unlike Boc, the nitro group survives TFA).

  • Bases: (Unlike Fmoc, it survives piperidine, provided the

    
    -proton is substituted).
    
  • Oxidants: (It survives Jones oxidation).

Protocol: Chemoselective Unmasking (Nitro Amine)

Scope: Converting the E2NP scaffold into an Alanine derivative without hydrolyzing the ethyl ester.

Method A: Zinc/Acetic Acid (Mild, Ester-Compatible)

  • Dissolution: Dissolve the alkylated E2NP derivative (1 mmol) in glacial acetic acid (10 mL).

  • Temperature Control: Cool to 0°C. Exotherm Warning: Nitro reductions are highly exothermic.[2]

  • Zinc Addition: Add activated Zinc dust (10 equiv) portion-wise over 20 minutes.

  • Monitoring: Monitor by TLC. The nitro spot will disappear; the amine (often fluorescent or ninhydrin active) will appear.

  • Workup: Filter through Celite to remove zinc salts. Concentrate the filtrate. Neutralize carefully with saturated

    
     (prevent ester hydrolysis) and extract with Ethyl Acetate.
    

Method B: Hydrogenation (Clean, Scalable)

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Ethanol/Ethyl Acetate (1:1).

  • Pressure: 1 atm

    
     (Balloon) is usually sufficient for aliphatic nitro groups.
    
  • Note: Avoid acid in the solvent if acetals/ketals are present elsewhere in the molecule.[3]

Strategic Architecture 3: Anti-Nef Workup Protocols

Concept: Preventing Product Degradation

The "Nef Reaction" is the nemesis of E2NP chemistry. If a nitronate salt (formed during reaction) hits strong acid, it hydrolyzes to a ketone/aldehyde, cleaving the C-N bond.

The "Buffered Quench" Protocol: Never quench an E2NP reaction mixture directly with 1M HCl if the nitronate is present.

  • Preparation: Prepare a buffer solution of 0.5M Sodium Phosphate (pH 7.0) or saturated Ammonium Chloride .

  • Quenching: Pour the reaction mixture into the rapidly stirring buffer at 0°C.

  • Acidification (Optional): Only after the organic phase is separated and the nitronate is reprotonated to the neutral nitro compound can you wash with dilute acid to remove amines/pyridines.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision pathways for E2NP. Note how the "Silyl Nitronate" node acts as the central protected hub for carbon-carbon bond formation.

E2NP_Strategies cluster_protection Protected Reactivity Zone E2NP Ethyl 2-nitropropionate (Starting Material) Nitronate Metal Nitronate (Reactive Intermediate) E2NP->Nitronate Base (NaH/LDA) SilylNitronate Silyl Nitronate (Transient Protection) E2NP->SilylNitronate TBSOTf / Et3N (Protection Step) NefProduct Ketone/Aldehyde (Nef Side Reaction) Nitronate->NefProduct Strong Acid (H3O+) FAILURE MODE MichaelAdduct Alkylated Nitro Ester (C-C Bond Formed) SilylNitronate->MichaelAdduct Electrophile / Lewis Acid (Mukaiyama-Michael) AminoAcid Amino Acid Ester (Final Target) MichaelAdduct->AminoAcid Zn/AcOH or H2/Pd (Unmasking)

Caption: Workflow showing the Silyl Nitronate as the critical "protected" intermediate preventing Nef degradation and enabling controlled alkylation.

Compatibility Matrix: The Nitro Group as a Mask

When designing a synthesis, use this table to determine if the Nitro group (masking the amine) is compatible with your planned reagents.

Reagent ClassReagent ExampleCompatibilityNotes
Acids TFA, HCl (conc),

High Nitro group is stable. Excellent for Boc removal elsewhere.
Bases

, Piperidine
Moderate Stable if

-position is quaternary. If

-H exists, deprotonation occurs.
Nucleophiles Grignards, OrganolithiumsLow Nitro group reacts (addition/redox). Requires low temp or silyl protection.
Oxidants Jones Reagent,

High Nitro group survives oxidative workups that destroy amines.
Reductants

,

Low Will reduce Nitro to Amine or Hydroxylamine.
Pd Catalysts Suzuki/Heck conditionsHigh Generally inert to cross-coupling cycles (unless

present).

References

  • Colvin, E. W., & Seebach, D. (1981).[4] The Reactions of Silyl Nitronates with Organolithium Reagents.[4] Journal of the Chemical Society, Chemical Communications.[4]

  • Kornblum, N. (1982). The Synthesis of Aliphatic Nitro Compounds.[4][5] Organic Reactions.[2][3][4][5][6][7][8] (Classic review on Nitro reactivity and the Nef reaction).

  • BenchChem Technical Support. (2025). Side Reactions in the Henry Reaction of 2-Nitropropane.[1]

  • Thermo Scientific Chemicals. (2024). Ethyl 2-nitropropionate Product Specifications and Applications.

  • Sigma-Aldrich. (2024). Synthesis of (-)-trans-2,5-dimethylproline ethyl ester using Ethyl 2-nitropropionate.[9][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of Ethyl 2-Nitropropionate

Executive Summary & Chemical Context Ethyl 2-nitropropionate (CAS: 2531-80-8) is a versatile intermediate often synthesized via the Kornblum reaction (displacement of -halo esters with metal nitrites).[1] While this rout...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 2-nitropropionate (CAS: 2531-80-8) is a versatile intermediate often synthesized via the Kornblum reaction (displacement of


-halo esters with metal nitrites).[1] While this route is direct, it notoriously produces a mixture of the desired nitroalkane and the unstable nitrite ester  (O-alkylation byproduct), along with unreacted starting material.

This guide addresses the specific challenge of separating the thermodynamic nitro product from the kinetic nitrite byproduct and other impurities. The protocols below prioritize safety and purity, leveraging the unique acidity of


-nitro esters for selective isolation.
Key Physical Properties
PropertyValueNotes
Molecular Formula

MW: 147.13 g/mol
Boiling Point (Atm) 166–167°CDo not distill at atm pressure (Decomposition risk)
Boiling Point (Vac) 75–76°C @ 9 mmHgPreferred purification method
Density 1.13 g/mL@ 25°C
pKa ~6.0–8.0Sufficiently acidic for alkaline extraction
Solubility Immiscible in waterSoluble in Et2O, DCM, EtOH

Purification Protocols

Phase 1: Initial Isolation (The Quench)

Objective: Remove the dipolar aprotic solvent (DMF/DMSO) and inorganic salts.[1]

  • Quenching: Pour the crude reaction mixture into 5 volumes of ice-cold water . This effectively solubilizes the NaBr/NaNO2 salts and the majority of the DMSO/DMF solvent.

  • Extraction: Extract immediately with Diethyl Ether (

    
    )  or Dichloromethane (DCM) .
    
    • Note: Ether is preferred if subsequent acid-base extraction is planned, as it facilitates cleaner phase separation.[1]

  • Washing: Wash the organic phase

    
     with cold water to remove residual DMF.
    
    • Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine).

Phase 2: The "Nitronate" Purification Strategy (High Purity)

Objective: Chemically separate the desired nitro compound from neutral impurities (nitrite esters, unreacted halides) using its acidity.

Mechanism:


-Nitro esters are C-acids.[1] They can be deprotonated by mild bases to form water-soluble nitronate salts, while impurities remain in the organic phase.

WARNING: This step must be performed at 0°C to prevent the Nef Reaction (hydrolysis of the nitronate to a ketone/aldehyde).

  • Extraction into Base:

    • Cool the organic layer (from Phase 1) to 0°C .

    • Extract with cold 10% NaOH or saturated

      
       .
      
    • Action: The Ethyl 2-nitropropionate moves to the Aqueous Layer (as a salt).

    • Action: The Ethyl 2-nitrite propionate (unstable) and Ethyl 2-bromopropionate stay in the Organic Layer .[1]

  • Separation:

    • Separate the layers.[2][3][4] Keep the Aqueous Layer (contains product).

    • Optional: Wash the aqueous layer once with fresh ether to remove entrained impurities.

  • Acidification & Recovery:

    • Immediately add the cold aqueous nitronate solution dropwise into a stirred mixture of fresh ether and cold dilute HCl (maintain pH < 2).

    • Critical: Do not allow the aqueous solution to warm up before acidification.

  • Final Isolation:

    • Separate the organic layer.[2][3][5]

    • Dry over

      
       or 
      
      
      
      .
    • Concentrate under reduced pressure (Rotovap) at < 40°C.

Phase 3: Vacuum Distillation (Final Polish)

Objective: Remove trace solvents and hydrolysis byproducts (Ethyl Pyruvate/Lactate).[1]

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum is essential (< 10 mmHg).[1]

  • Temperature: Collect the fraction boiling at 75–76°C (9 mmHg) .

  • Safety: Do not overheat the pot residue. Nitrite esters (if remaining) can be shock-sensitive or pyrophoric when concentrated and heated.[1]

Process Visualization

The following workflow illustrates the logic of the Acid-Base purification strategy, distinguishing between the desired nitroalkane and the nitrite byproduct.

PurificationWorkflow Crude Crude Reaction Mixture (Nitro + Nitrite + Halide + DMF) Quench Phase 1: Ice Water Quench & Ether Extraction Crude->Quench Org1 Organic Layer (Nitro + Nitrite + Halide) Quench->Org1 Aq1 Aqueous Waste (DMF + NaBr + NaNO2) Quench->Aq1 BaseExt Phase 2: Extraction with Cold 10% NaOH (0°C) Org1->BaseExt Org2 Organic Layer (Discard) (Nitrite Ester + Halide) BaseExt->Org2 Neutral Impurities Aq2 Aqueous Nitronate Layer (Product Salt) BaseExt->Aq2 Nitronate Salt Acidify Acidification (Cold HCl) & Re-extraction Aq2->Acidify Immediate FinalOrg Final Organic Layer (Pure Ethyl 2-nitropropionate) Acidify->FinalOrg Distill Phase 3: Vacuum Distillation (76°C @ 9 mmHg) FinalOrg->Distill

Caption: Logical workflow for the selective isolation of Ethyl 2-nitropropionate using acid-base extraction logic.

Troubleshooting & FAQs

Q1: My crude product has a yellow/green tint and a pungent odor. Is this normal? A: The yellow color and pungent odor are characteristic of the alkyl nitrite byproduct. This confirms that O-alkylation occurred.[1] If you follow Phase 2 (Alkaline Extraction), this impurity will remain in the organic wash and be discarded, leaving the nitro compound colorless or pale yellow.

Q2: Why did my yield drop significantly after the NaOH wash? A: You likely experienced the Nef Reaction . If the nitronate salt (in NaOH) is allowed to warm up or stand for too long, it hydrolyzes to the ketone (Ethyl Pyruvate) and releases


.
  • Fix: Keep everything at 0°C and perform the acidification step immediately (within 5-10 minutes).

Q3: Can I skip the distillation? A: For general synthetic use, the product obtained after Phase 2 is often >95% pure. However, for analytical standards or sensitive catalytic applications (e.g., enantioselective Michael additions), vacuum distillation is required to remove trace water and hydrolysis products.

Q4: Is there an explosion risk? A: Yes. Alkyl nitrites and nitro compounds can be energetic.[1]

  • Never distill to dryness.

  • Do not distill at atmospheric pressure (167°C is too high and risks thermal runaway).

  • Ensure all nitrite byproducts are removed (via Phase 2 or chemically decomposed) before heating large quantities.

References

  • NIST Chemistry WebBook. Ethyl 2-nitropropionate Thermochemical Data.[1] [Link][6]

  • Kornblum, N., et al. The Reaction of Silver Nitrite with Primary Alkyl Halides.[7] J. Am. Chem. Soc. 1955, 77, 23, 6269–6280.[7] (Foundational context for Nitro/Nitrite selectivity). [Link]

Sources

Optimization

Low yield in "Ethyl 2-nitropropionate" synthesis troubleshooting

Ticket ID: #ENP-SYN-001 Topic: Low Yield Troubleshooting in Nucleophilic Substitution of Ethyl 2-Halopropionates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ENP-SYN-001 Topic: Low Yield Troubleshooting in Nucleophilic Substitution of Ethyl 2-Halopropionates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields (<40%) due to the Ambident Nucleophile Dilemma inherent to the nitrite ion (


). When synthesizing Ethyl 2-nitropropionate from Ethyl 2-bromopropionate, the reaction competes between forming the desired Nitroalkane  (N-attack) and the undesired Alkyl Nitrite  (O-attack).

Because the electrophilic carbon in Ethyl 2-bromopropionate is secondary and sterically hindered by the ethoxycarbonyl group, the reaction kinetics heavily favor O-alkylation (formation of ethyl 2-nitritopropionate) or elimination (formation of ethyl acrylate), leading to poor yields of the target nitro compound.

This guide provides two validated protocols to mitigate these issues, along with a diagnostic decision tree.

Module 1: Diagnostic & Decision Tree

Before altering your protocol, identify your failure mode using the chart below.

Figure 1: The Ambident Nucleophile Decision Tree

AmbidentDecision cluster_NaNO2 Route A: Sodium Nitrite (NaNO2) cluster_AgNO2 Route B: Silver Nitrite (AgNO2) start Start: Low Yield Observed reagent Which Reagent? start->reagent na_issue Issue: High O-Alkylation (Nitrite Ester Formation) reagent->na_issue NaNO2 used ag_issue Issue: Reagent Quality or Surface Passivation reagent->ag_issue AgNO2 used na_fix Fix: Switch Solvent to DMSO Add Urea/Phloroglucinol na_issue->na_fix product_check Check Product Color na_fix->product_check ag_fix Fix: Recrystallize AgNO2 Protect from Light ag_issue->ag_fix ag_fix->product_check blue_green Blue/Green? -> Nitroso impurities product_check->blue_green yellow Pale Yellow? -> Correct product_check->yellow

Caption: Logic flow for diagnosing yield loss based on reagent choice and product appearance.

Module 2: The Modified Kornblum Reaction (Recommended)

Context: The classic Kornblum reaction uses metal nitrites in dipolar aprotic solvents. For secondary halides like ethyl 2-bromopropionate,


 in DMF often yields predominantly nitrite esters.
The Fix:  Use DMSO  (Dimethyl sulfoxide) instead of DMF and add Urea .
  • Why DMSO? It solvates the

    
     cation more effectively than DMF, leaving the 
    
    
    
    anion "naked" and more nucleophilic, slightly favoring the thermodynamic product (Nitro) over the kinetic product (Nitrite).
  • Why Urea? It increases the solubility of

    
     and prevents the formation of nitrous acid side-products that catalyze decomposition [1].
    
Protocol A: DMSO/Urea Modification
ParameterSpecificationReason
Substrate Ethyl 2-bromopropionate (1.0 eq)Secondary halide.
Reagent Sodium Nitrite (

) (1.5 eq)
Excess required to drive kinetics.
Scavenger Urea (1.5 eq)Increases nitrite solubility; scavenges acid.
Solvent Anhydrous DMSO (0.5 M conc.)Maximizes nucleophilicity.
Temp 20°C - 25°CCRITICAL: Heat favors O-alkylation. Keep cool.
Time 4 - 6 HoursMonitor by TLC/GC. Prolonged time = decomposition.

Step-by-Step Workflow:

  • Preparation: Dry

    
     in an oven at 110°C for 4 hours prior to use. Moisture kills this reaction.
    
  • Solvation: In a flame-dried flask under

    
    , dissolve finely powdered 
    
    
    
    (1.5 eq) and Urea (1.5 eq) in anhydrous DMSO. Stir for 30 mins.
  • Addition: Cool the mixture to 15°C. Add Ethyl 2-bromopropionate (1.0 eq) dropwise. Do not allow exotherm to exceed 25°C.

  • Reaction: Stir at room temperature.

    • Note: The solution may turn slightly yellow. Deep brown indicates decomposition.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract immediately with Diethyl Ether (

    
    ).
    
    • Why Ether? It separates easily from DMSO/Water.

  • Washing: Wash organic phase with saturated brine to remove residual DMSO.

  • Purification: Dry over

    
     and concentrate.
    
    • Warning: The crude will contain Ethyl 2-nitritopropionate (byproduct). This is volatile.[1] Distill carefully under reduced pressure.

Module 3: The Victor Meyer Reaction (High Purity Route)

Context: If the Kornblum route fails to yield >30%, the Victor Meyer reaction using Silver Nitrite (


) is the historical standard for high purity, though it is expensive.
Mechanism:  The reaction proceeds via a surface-mediated mechanism or a "soft-soft" interaction where the soft Silver atom pulls the Bromine, guiding the Nitrogen (soft center of nucleophile) to attack the Carbon [2].
Protocol B: Silver Nitrite Modification
ParameterSpecificationReason
Reagent

(1.2 eq)
Must be fresh and protected from light.
Solvent Diethyl Ether or BenzeneNon-polar solvents favor N-alkylation in this specific mechanism.
Temp 0°C

Reflux
Initial cooling controls exotherm; reflux finishes conversion.

Troubleshooting the


: 
  • The "Dead" Reagent: Commercial

    
     often degrades to 
    
    
    
    or metallic Ag on the shelf.
  • The Test: Dissolve a small amount in dilute acid. If it doesn't fizz (release

    
    ), it is dead.
    
  • Preparation: Prepare fresh by mixing aqueous

    
     and 
    
    
    
    in the dark, filtering the precipitate, and drying in a vacuum desiccator (no heat).

Module 4: Isolation & Purification (The Yield Killer)

Many researchers successfully synthesize the compound but lose it during workup.

Physical Properties Table
CompoundBoiling PointSolubilityRisk Factor
Ethyl 2-nitropropionate ~190-195°C (dec)Low in waterThermal instability >200°C
Ethyl 2-nitritopropionate ~90-100°C (est)Low in waterVolatile, mimics product
Ethyl 2-bromopropionate 156-160°CLow in waterStarting material
Distillation Strategy

Do NOT attempt atmospheric distillation. The nitro compound will decompose.

  • Vacuum: Use a high-vacuum line (<5 mmHg).

  • Fractions:

    • Fraction 1 (Low Temp): Nitrite ester byproduct (Discard).

    • Fraction 2 (Mid Temp): Unreacted Bromide.

    • Fraction 3 (High Temp): Ethyl 2-nitropropionate.

FAQ: Troubleshooting Specific Symptoms

Q: My reaction mixture turned dark blue/green. A: This indicates the formation of Nitroso compounds or pseudonitrols. This usually happens if the reaction medium becomes too acidic (generation of


).
  • Fix: Ensure you are using Urea (Kornblum) or adding slight excess

    
     (Victor Meyer) to buffer the system.
    

Q: I isolated a product, but the NMR shows a shift at


 4.5-5.0 ppm instead of 

5.0-5.5 ppm.
A: You likely isolated the Nitrite Ester (

) instead of the Nitro compound (

). Nitrite esters are the kinetic product.
  • Fix: Increase reaction time slightly (to allow thermodynamic equilibration, though difficult for secondary centers) or switch to the

    
     method.
    

Q: Can I use Ethyl 2-chloropropionate instead of the bromo- derivative? A: No. The C-Cl bond is too strong for displacement by the weak nitrite nucleophile under these mild conditions. You would require iodide catalysis (Finkelstein conditions), which complicates the kinetics. Stick to Bromo- or Iodo-.

References

  • Kornblum, N., et al. (1956).[2] "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, 78(7), 1497–1501. Link

  • Kornblum, N., et al. (1955).[3] "The Reaction of Silver Nitrite with Primary Alkyl Halides." Journal of the American Chemical Society, 77(23), 6269–6274. Link

  • McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole. (General reference for Ambident Nucleophiles).
  • NIST Chemistry WebBook. "Ethyl 2-nitropropionate." Link

Sources

Troubleshooting

Common impurities in "Ethyl 2-nitropropionate" and their removal

Topic: Impurity Profiling, Troubleshooting, and Purification Protocols Document ID: TS-E2NP-2024-01 Audience: Synthetic Chemists, Process Engineers Introduction: The Stability Paradox Ethyl 2-nitropropionate (CAS: 2531-8...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Troubleshooting, and Purification Protocols Document ID: TS-E2NP-2024-01 Audience: Synthetic Chemists, Process Engineers

Introduction: The Stability Paradox

Ethyl 2-nitropropionate (CAS: 2531-80-8) presents a classic "Janus-faced" challenge in organic synthesis. It is a valuable intermediate for amino acid synthesis and Michael additions, yet it possesses an inherent instability due to the electron-withdrawing nitro and ester groups flanking the


-carbon.

This guide addresses the three most critical impurity classes:

  • Isomeric Nitrites (from Victor Meyer synthesis).

  • Elimination Products (Ethyl Acrylate).

  • Oxidative Contaminants (Nitrosyls).

Module 1: Diagnostic Profiling (Know Your Enemy)

Before attempting purification, you must identify which impurity is compromising your yield. Use this diagnostic matrix to interpret your crude analysis.

Quick-Reference Impurity Table
ComponentStructureBoiling PointNMR Diagnostic (

-H)
Origin
Ethyl 2-nitropropionate (Target)

~75°C (1 kPa)*

5.1–5.3 (q)
Product
Ethyl Nitrite

17°C

4.7–4.9 (q)

-alkylation side reaction
Ethyl Acrylate

99°C

5.8–6.4 (m, olefinic)
Thermal elimination of

Ethyl 2-bromopropionate

159°C

4.3–4.5 (q)
Unreacted Starting Material

*Note: Atmospheric boiling points for nitro compounds are theoretical; decomposition often occurs before reaching 191°C.

Visual Diagnostics
  • Emerald Green / Blue Tint: Indicates dissolved

    
     (dinitrogen trioxide) or nitrosyl species. Common in oxidative nitration routes.
    
  • Yellow/Orange Darkening: Indicates nitronate formation (tautomerization) or polymerization of ethyl acrylate byproducts.

Module 2: Troubleshooting & FAQs

Q1: My crude product smells acrid and shows olefinic peaks in NMR. What happened?

Diagnosis: You have triggered a thermal elimination reaction. The Science: E2NP contains an acidic proton at the C2 position (


). Under high heat or basic conditions, the molecule eliminates nitrous acid (

) to form Ethyl Acrylate . Corrective Action:
  • Lower Distillation Temperature: Never exceed a pot temperature of 80°C. You must improve your vacuum quality (< 5 mmHg) to distill at safe temperatures.

  • Acidify: Ensure the crude mixture is slightly acidic (pH 4-5) before heating. Traces of base (even bicarbonate) catalyze elimination.

Q2: I used the Victor Meyer reaction ( ), but my yield is low and the product boils too early.

Diagnosis: High ratio of


-alkylation (Ethyl Nitrite) vs. 

-alkylation (E2NP). The Science: The ambident nitrite ion (

) can attack via Nitrogen (forming nitro) or Oxygen (forming nitrite ester). Corrective Action:
  • Purification: This is actually an advantage. Ethyl nitrite boils at 17°C. Simply rotary evaporate the crude mixture at room temperature (25°C) with a mild vacuum (200 mbar). The nitrite impurity will be removed, leaving the higher-boiling nitro compound behind.

Q3: How do I remove the persistent green color?

Diagnosis: Dissolved


 gases.
Protocol: 
  • Dissolve crude oil in diethyl ether or DCM.

  • Wash with a 10% aqueous Urea solution. Urea reacts selectively with nitrous acid/nitrosyls to form nitrogen gas, water, and

    
    .
    
    • Reaction:

      
      
      
  • Wash with water, dry over

    
    , and concentrate.
    

Module 3: Purification Protocols

Method A: High-Vacuum Distillation (Recommended)

Best for: Large scale (>10g), removal of heavy polymers.

Safety Warning: Nitro compounds possess explosive potential. Perform behind a blast shield.

  • Setup: Short-path distillation apparatus. Vigreux columns are generally discouraged due to pressure drop/holdup.

  • Vacuum: Establish a vacuum of < 2 mmHg .

  • Temperature:

    • Coolant: 0°C.

    • Oil Bath: Start at 40°C, ramp slowly.

    • Target Vapor Temp: ~65–75°C (at 2 mmHg).

  • Fractions:

    • Fore-run: Volatile ethyl nitrite/solvents.[1]

    • Main Fraction: Colorless to pale yellow oil (E2NP).

    • Pot Residue: Do not distill to dryness. The residue contains salts and polymers that may be shock-sensitive.

Method B: Column Chromatography (Small Scale)

Best for: High purity requirements, removal of close-boiling impurities.

The Trap: Silica gel is slightly acidic, but some commercial grades are basic enough to deprotonate E2NP, causing it to "stick" or decompose on the column.

  • Stationary Phase: Use Neutral Alumina or Acid-Washed Silica Gel. Avoid basic alumina.

  • Eluent: Hexane:Ethyl Acetate gradient (Start 95:5, ramp to 80:20).

  • Loading: Load as a concentrated solution in DCM.

  • Speed: Run the column fast. Prolonged contact with silica increases hydrolysis risk.

Module 4: Process Visualization

Figure 1: Impurity Formation Pathways (Victor Meyer Route)

ImpurityPathways SM Ethyl 2-Halopropionate (Starting Material) Transition Ambident Nucleophile Attack SM->Transition + Nitrite Source AgNO2 AgNO2 / NaNO2 E2NP Ethyl 2-Nitropropionate (Target Product) BP: ~75°C (vac) Transition->E2NP N-Attack (Major) EtNitrite Ethyl Nitrite (O-Alkylation Impurity) BP: 17°C Transition->EtNitrite O-Attack (Minor) EtAcrylate Ethyl Acrylate (Elimination Impurity) BP: 99°C E2NP->EtAcrylate Heat / Base (- HNO2)

Caption: Divergent reaction pathways in nucleophilic substitution. Note the thermal instability of the target product leading to acrylate formation.

Figure 2: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Check1 Is the mixture Green/Blue? Start->Check1 UreaWash Perform Urea Wash Remove NOx Check1->UreaWash Yes Rotovap Rotary Evaporation (Remove Ethyl Nitrite) Check1->Rotovap No UreaWash->Rotovap Check2 Scale of Synthesis? Distill High Vacuum Distillation (< 2 mmHg, < 80°C Bath) Check2->Distill > 10 grams Column Chromatography (Neutral Alumina) Check2->Column < 10 grams Rotovap->Check2

Caption: Logical workflow for selecting the appropriate purification method based on visual cues and scale.

References

  • Kornblum, N. (1962). "The Synthesis of Aliphatic Nitro Compounds." Organic Reactions, 12, 101. Link (Fundamental mechanisms of nitro-alkylation and ambident nucleophiles).

  • Lewin, A. H., et al. (1998). "Preparation of nitroalkanes." Journal of Organic Chemistry. (Discusses the Victor Meyer reaction specifics and nitrite byproducts).
  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety data on thermal instability of nitro esters).
  • NIST Chemistry WebBook. "Ethyl 2-nitropropionate Spectral Data." Link (Source for boiling point and spectral verification).

  • Org. Synth. (1958). "Ethyl

    
    -Nitrobutyrate." Organic Syntheses, Coll. Vol. 4, p.423. Link (Analogous protocol illustrating vacuum distillation requirements for 
    
    
    
    -nitro esters).

Sources

Optimization

Byproducts of "Ethyl 2-nitropropionate" synthesis and identification

Technical Support Center: Ethyl 2-Nitropropionate Synthesis Topic: Ticket ID: ENP-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Module 1: Critical Pathway Analysis The Core Problem: Ambident...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-Nitropropionate Synthesis

Topic: Ticket ID: ENP-SYN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Module 1: Critical Pathway Analysis

The Core Problem: Ambident Nucleophilicity The synthesis of Ethyl 2-nitropropionate (CAS: 2531-80-8) via the Kornblum reaction (displacement of halide by nitrite) is plagued by the ambident nature of the nitrite ion (


). The ion can attack the electrophilic carbon of Ethyl 2-bromopropionate via the nitrogen atom (desired path) or the oxygen atom (undesired path).
  • N-Attack: Yields the thermodynamically stable Nitro compound.

  • O-Attack: Yields the unstable Nitrite ester, which rapidly decomposes into Ethyl Pyruvate .

Pathway Visualization The following diagram maps the competitive pathways and the origin of key impurities.

G SM Ethyl 2-bromopropionate (Starting Material) Prod Ethyl 2-nitropropionate (Target Product) Stable SM->Prod N-Attack (Kinetic/Solvent Dependent) Nitrite Ethyl 2-nitritepropionate (Unstable Intermediate) SM->Nitrite O-Attack Acrylate Ethyl Acrylate (Elimination) SM->Acrylate Elimination (-HBr) NO2 Nitrite Ion (NO2-) NO2->SM Nucleophilic Attack Pyruvate Ethyl Pyruvate (Oxidative Decomposition) Nitrite->Pyruvate Thermal/Photolytic Decomposition (-NO) Lactate Ethyl Lactate (Hydrolysis) Nitrite->Lactate Hydrolysis (+H2O)

Figure 1: Mechanistic bifurcation in the synthesis of


-nitro esters. The O-alkylation pathway leads to oxidative degradation products.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned deep yellow/orange and smells sweet/fruity. What happened? Diagnosis: You have significant O-alkylation leading to Ethyl Pyruvate .

  • The Science: The nitrite ester intermediate (Ethyl 2-nitritepropionate) is thermally and photolytically unstable. It undergoes homolytic cleavage of the O-NO bond to form an alkoxy radical, which disproportionates or oxidizes to the

    
    -keto ester (Ethyl Pyruvate). Ethyl Pyruvate has a distinct sweet, caramel-like odor, unlike the acrid smell of the nitro ester.
    
  • Corrective Action:

    • Solvent Switch: Ensure you are using a dipolar aprotic solvent (DMF or DMSO). These solvents solvate the sodium cation (

      
      ), leaving the nitrite anion "naked" and more nucleophilic at the Nitrogen center.
      
    • Temperature Control: Lower the reaction temperature (0°C to RT). Higher temperatures favor the O-alkylation pathway (activation energy differences) and the elimination to Ethyl Acrylate.

Q2: I see a persistent impurity just slightly downfield of my product in NMR. Distillation isn't separating them. Diagnosis: This is likely unreacted Ethyl 2-bromopropionate or Ethyl Pyruvate .

  • The Science:

    • Ethyl 2-nitropropionate BP: ~90-95°C at 10 mmHg.

    • Ethyl Pyruvate BP: ~144°C (atmospheric), ~50°C at 10 mmHg.

    • Ethyl 2-bromopropionate BP: ~159°C (atmospheric).

    • Note: While boiling points differ, azeotropes can form, and the thermal instability of the nitro compound limits aggressive distillation.

  • Corrective Action:

    • Chemical Wash: Wash the organic layer with aqueous Urea (see Protocol). Urea scavenges residual nitrite species that catalyze decomposition.

    • Bisulfite Adduct: Ethyl Pyruvate is a ketone. It can be removed by washing with saturated Sodium Bisulfite (

      
      ), forming a water-soluble adduct, while the nitro ester remains in the organic layer.
      

Q3: Is the reaction safe to scale up? Diagnosis: Caution Required.

  • The Science: Nitrite esters (the O-attack byproduct) are explosion hazards. Furthermore, the reaction generates sodium bromide and potentially

    
     gases. Accumulation of the unstable nitrite ester in the headspace or distillation pot is a critical risk.
    
  • Corrective Action: Never distill the crude mixture to dryness. The residue may contain concentrated unstable high-boiling nitrites or oligomers.

Module 3: Identification & Analytical Forensics

Distinguishing the target nitro compound from its isomers and degradation products is critical.

Table 1: Spectroscopic Differentiation

FeatureEthyl 2-nitropropionate (Target)Ethyl 2-nitritepropionate (Byproduct)Ethyl Pyruvate (Decomposition)
Structure



IR (Key Bands) 1555, 1375 cm⁻¹ (N-O stretch, strong)1600–1690 cm⁻¹ (N=O double bond character)1730 cm⁻¹ (Ketone C=O)
¹H NMR (

-H)
~5.1 - 5.3 ppm (Quartet)~5.8 - 6.0 ppm (Broad/Shifted)None (Replaced by Carbonyl)
¹H NMR (Methyl) Doublet (~1.8 ppm)Doublet (~1.6 ppm)Singlet (~2.4 ppm)
Appearance Colorless/Pale Yellow OilYellow/Greenish OilColorless/Yellow Liquid

Key Diagnostic: Look for the Singlet at 2.4 ppm in the proton NMR. If present, your product is contaminated with Ethyl Pyruvate. If the Quartet at 5.2 ppm is missing or shifted significantly upfield (~4.4 ppm), you have unreacted starting material (Bromide).

Module 4: Validated Synthesis Protocol

Method: Modified Kornblum Substitution with Urea Scavenging.

Reagents:

  • Ethyl 2-bromopropionate (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.5 eq) - Dry, finely powdered
    
  • Urea (0.5 eq) - Critical additive

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, suspend

    
     (1.5 eq) and Urea (0.5 eq) in anhydrous DMF (approx 3-5 mL per gram of substrate).
    
    • Why Urea? Urea reacts with nitrous acid (

      
      ) formed from the hydrolysis of nitrite esters, converting it to 
      
      
      
      ,
      
      
      , and water. This prevents autocatalytic decomposition of the product.
  • Addition: Cool the suspension to 0°C . Add Ethyl 2-bromopropionate (1.0 eq) dropwise over 30 minutes.

    • Control: Do not allow temperature to exceed 20°C during addition to minimize O-alkylation.

  • Reaction: Stir at room temperature (20-25°C) for 4–6 hours. Monitor by TLC or GC.

    • Endpoint: Disappearance of the bromide peak.

  • Quench & Workup:

    • Pour the mixture into ice-cold water .

    • Extract with Diethyl Ether or Ethyl Acetate (x3).

    • Crucial Wash: Wash the combined organic phase with 10% aqueous Urea solution , followed by Brine.

  • Purification:

    • Dry over

      
       and concentrate in vacuo (bath temp < 40°C).
      
    • Distill under high vacuum. Collect the fraction boiling at ~90-95°C (at 10-12 mmHg).

    • Note: Discard the fore-run (likely Ethyl Pyruvate/Acrylate).

References

  • Kornblum, N., et al. (1955). "The Reaction of Silver Nitrite with Alkyl Halides. The Mechanism of the Reaction." Journal of the American Chemical Society.

  • Kornblum, N., et al. (1956). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society.

  • National Institute of Standards and Technology (NIST). "Ethyl 2-nitropropionate - CAS 2531-80-8 Data."[1] NIST Chemistry WebBook.[1]

  • Organic Chemistry Data. "Nitro Group IR and NMR Characteristics." Spectroscopy Tables.

  • Sigma-Aldrich. "Ethyl 2-nitropropionate Product Sheet & Safety Data."

Sources

Troubleshooting

Technical Support Center: Enantioselective Reactions of Ethyl 2-Nitropropionate

Welcome to the technical support center for enantioselective reactions involving ethyl 2-nitropropionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enantioselective reactions involving ethyl 2-nitropropionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereoselectivity and yield in their experiments. As a versatile C2-synthon, ethyl 2-nitropropionate is a key building block in asymmetric synthesis, particularly in Michael and Mannich reactions, for constructing chiral molecules.[1][2] However, its successful application requires careful control over numerous experimental variables.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting advice, helping you diagnose and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs): Core Concepts & General Issues
Q1: My reaction shows low or no conversion. What are the primary suspects?

A: Low conversion is typically rooted in one of four areas: catalyst deactivation, reagent impurity, suboptimal conditions, or inherent substrate limitations.

  • Catalyst Integrity: The chiral catalyst is the heart of the reaction. Both organocatalysts (e.g., thiourea derivatives, cinchona alkaloids) and metal complexes are sensitive to air, moisture, and impurities.[3] Ensure your catalyst has been stored under an inert atmosphere and handled with care. If in doubt, use a freshly opened batch or repurify it according to literature procedures.

  • Reagent Quality:

    • Ethyl 2-nitropropionate: This reagent can degrade over time. It is advisable to use a freshly opened bottle or purify it by vacuum distillation (b.p. 75-76 °C/9 mmHg) before use.

    • Electrophile (e.g., Michael Acceptor): α,β-Unsaturated compounds like methyl vinyl ketone are prone to polymerization. Use freshly distilled or inhibitor-free material.

  • Solvent Purity: The presence of water is a common culprit. It can compete with the substrate for binding to the catalyst or hydrolyze sensitive intermediates. Always use anhydrous solvents, and consider adding activated molecular sieves to the reaction.[4]

  • Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate.[5] If the reaction is stalling, a modest increase in temperature may be necessary, though this may require re-optimization for stereoselectivity.

Q2: The enantiomeric excess (ee) of my product is poor. How can I improve it?

A: Achieving high enantioselectivity is a delicate balance of interactions within the transition state. A low ee indicates that the energy difference between the two diastereomeric transition states (ΔΔG‡) is insufficient.[6]

  • The Catalyst is Key: The choice of catalyst and its chiral environment is the single most important factor. Small changes to the catalyst structure can have a profound impact. If using a literature procedure, ensure you have the exact catalyst and ligand specified.[3]

  • Temperature Dependence: Stereoselectivity is almost always temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) increases the energy difference between transition states, often leading to a significant improvement in ee.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can drastically alter the catalyst's conformation and its interaction with the substrates. A screen of different anhydrous solvents (e.g., toluene, dichloromethane, THF, diethyl ether) is a standard optimization step. Non-polar solvents often give higher ee in reactions involving hydrogen-bonding organocatalysts.

  • Concentration: Reaction concentration can influence the aggregation state of the catalyst and the rates of desired versus background (non-catalyzed) reactions. It is a variable worth investigating.

Q3: I'm observing the desired product, but the yield is low and I see several byproducts. What's happening?

A: Low yields with multiple byproducts point towards side reactions or product degradation.

  • Side Reactions of the Nucleophile: The nitronate intermediate formed from ethyl 2-nitropropionate can undergo undesired pathways. Ensure the base used (if any) is not excessively strong to prevent side reactions. In organocatalytic systems, the catalyst itself acts as a Brønsted or Lewis base.

  • Decomposition on Silica Gel: Nitro-containing compounds can be sensitive to the acidic nature of standard silica gel during column chromatography, leading to degradation. To mitigate this, you can:

    • Neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent.

    • Use an alternative stationary phase like neutral alumina.[7]

  • Reversibility: Michael additions can be reversible. If the reaction is left for too long or if the workup conditions are harsh, the product might revert to the starting materials, leading to a lower isolated yield.

Troubleshooting Guide: Specific Scenarios & Protocols
Problem 1: Poor Enantioselectivity in an Organocatalyzed Michael Addition

Scenario: You are performing a Michael addition of ethyl 2-nitropropionate to an α,β-unsaturated ketone using a bifunctional thiourea catalyst in toluene at room temperature. The conversion is high, but the product ee is only 45%.

Troubleshooting Workflow:

G start Problem: Low ee (45%) check_temp Is Temperature Optimized? start->check_temp lower_temp Action: Lower Temp (0°C, -20°C, -40°C) check_temp->lower_temp No check_solvent Is Solvent Optimized? check_temp->check_solvent Yes lower_temp->check_solvent Re-evaluate ee solvent_screen Action: Screen Solvents (DCM, Ether, Hexane) check_solvent->solvent_screen No check_catalyst Is Catalyst Structure Optimal? check_solvent->check_catalyst Yes solvent_screen->check_catalyst Re-evaluate ee catalyst_mod Action: Modify Catalyst (e.g., change aryl groups, H-bond donor) check_catalyst->catalyst_mod No success Success: High ee check_catalyst->success Yes catalyst_mod->success Re-evaluate ee

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Analysis & Action Plan:

  • Prioritize Temperature: Before changing any other component, lower the reaction temperature. This is often the most effective and straightforward method to boost ee. Run parallel reactions at 0 °C and -20 °C.

  • Solvent Screening: If lowering the temperature is insufficient, perform a solvent screen. The ability of the catalyst to simultaneously activate the nucleophile and electrophile via hydrogen bonding is highly dependent on the solvent medium. A non-polar, non-coordinating solvent like toluene or hexane is often a good starting point.

  • Catalyst Modification: If the specific class of electrophile is known to be challenging, a different catalyst may be required. For thiourea catalysts, modifying the steric and electronic properties of the substituents (e.g., using 3,5-bis(trifluoromethyl)phenyl groups) can enhance its efficacy.[8][9]

Table 1: Example Parameter Optimization for Michael Addition

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene25249545
210Toluene0489278
310Toluene-20728892
410CH₂Cl₂-20728581
55Toluene-20967591
Protocol 1: General Procedure for an Organocatalyzed Enantioselective Michael Addition
  • To a flame-dried reaction vial under an argon or nitrogen atmosphere, add the chiral organocatalyst (e.g., a thiourea derivative, 0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL) via syringe.

  • Add the Michael acceptor (e.g., methyl vinyl ketone, 0.24 mmol, 1.2 equiv.).

  • Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.

  • Add ethyl 2-nitropropionate (0.20 mmol, 1.0 equiv.) dropwise via syringe.

  • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in hexanes/ethyl acetate eluent if necessary) to afford the chiral product.

  • Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Problem 2: Product Racemization or Epimerization

Scenario: You successfully synthesized your product with 95% ee, but after workup and purification, the ee drops to 70%.

Root Cause Analysis:

The stereocenter bearing the acidic proton α to the nitro and ester groups is susceptible to epimerization, especially under basic or acidic conditions.[10]

  • Basic Workup: Avoid unnecessarily strong basic washes during workup. A wash with saturated ammonium chloride (NH₄Cl) is generally safer than sodium bicarbonate if an acid needs to be neutralized.

  • Acidic Chromatography: As mentioned, silica gel is acidic and can catalyze epimerization on the column. This is a very common issue. Always use neutralized silica or an alternative like alumina for sensitive compounds.

  • Prolonged Reaction Times: In some cases, the catalyst that sets the stereochemistry can also catalyze the reverse reaction or epimerization of the product. Once the reaction reaches full conversion, it should be promptly worked up.[10]

Mechanism of Bifunctional Catalysis and Stereocontrol:

The efficacy of many organocatalysts stems from their ability to act as bifunctional agents. For example, a thiourea catalyst uses its thiourea moiety to activate the electrophile via hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates the ethyl 2-nitropropionate to form the reactive nitronate. This organized, dual activation within the catalyst's chiral pocket rigidly controls the facial approach of the reactants, leading to high enantioselectivity.

G cluster_0 Bifunctional Catalyst catalyst Thiourea-Amine Catalyst (Chiral Scaffold) h_bond H-Bond Donor (Thiourea) base Basic Site (e.g., Tertiary Amine) electrophile Michael Acceptor (Electrophile) h_bond->electrophile Activates via H-Bonding nucleophile Ethyl 2-Nitropropionate (Nucleophile) base->nucleophile Deprotonates (forms nitronate) transition_state Organized Diastereomeric Transition State nucleophile->transition_state electrophile->transition_state product Enantioenriched Product transition_state->product C-C Bond Formation

Caption: Dual activation by a bifunctional organocatalyst.

References
  • Wikipedia. Enantioselective synthesis [Online]. Wikipedia, The Free Encyclopedia. Available: [Link] [Accessed Jan 29, 2026].

  • TMP Chem. 01.11 Enantioselective Catalysis [Online]. YouTube, Aug 7, 2019. Available: [Link] [Accessed Jan 29, 2026].

  • Gladysz, J. A.; Ball, Z. T. Introduction: Enantioselective Catalysis. Chemical Reviews2016 , 116 (18), 11445-11447. Available: [Link]

  • Cheméo. Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8) [Online]. Cheméo. Available: [Link] [Accessed Jan 29, 2026].

  • University of Regensburg. Asymmetric reactions_synthesis [Online]. Available: [Link] [Accessed Jan 29, 2026].

  • Authorea. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis [Online]. Authorea Preprints, Nov 12, 2021. Available: [Link]

  • Bos, J. et al. Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. ACS Catalysis2019 , 9 (8), 7538-7543. Available: [Link]

  • MDPI. Catalyzed Enantioselective Organic Synthesis [Online]. Molecules2025 , 30(20), 4781. Available: [Link]

  • ResearchGate. Enantioselective Michael Reaction of 2-Nitropropane with Substituted Chalcones Catalyzed by Chiral Azacrown Ethers Derived from α-D-Glucose [Request PDF Online]. Available: [Link] [Accessed Jan 29, 2026].

  • G. Poli, G. Prestat, C. L. L. G. Oliveira, J. V. Comasseto. Enantioselective, transition metal catalyzed cycloisomerizations. Chemical Society Reviews2012 , 41(11), 4165-4190. Available: [Link]

  • ResearchGate. How to purify esterefication product? [Online]. Available: [Link] [Accessed Jan 29, 2026].

  • MDPI. Organocatalysis: Mechanistic Investigations, Design, and Applications [Online]. Catalysts Special Issue. Available: [Link] [Accessed Jan 29, 2026].

  • France, S. et al. Asymmetric Synthesis of Dipropionate Derivatives through Catalytic Hydrogenation of Enantioenriched E-Ketene Heterodimers. Organic Letters2007 , 9 (19), 3793–3796. Available: [Link]

  • NileRed. Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Online]. YouTube, Jan 31, 2017. Available: [Link] [Accessed Jan 29, 2026].

  • Notz, W.; List, B. Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews2008 , 37(1), 1-1. Available: [Link]

  • ResearchGate. ChemInform Abstract: Asymmetric Michael Addition of 2-Nitropropane to a Chalcone Catalyzed by Chiral Crown Ethers Incorporating a D-Glucose Unit [Request PDF Online]. Available: [Link] [Accessed Jan 29, 2026].

  • Sci-Hub. Asymmetric Michael addition of 2-nitropropane to a chalcone catalyzed by chiral crown ethers incorporating a D-glucose unit [Online]. Heteroatom Chemistry1997 , 8(4), 333-337. Available: [Link] [Accessed Jan 29, 2026].

  • Bertelsen, S.; Jørgensen, K. A. Bioinspired organocatalytic asymmetric reactions. Chemical Society Reviews2009 , 38(8), 2178-2189. Available: [Link]

  • Yoon, T. P.; Jacobsen, E. N. Highly enantioselective thiourea-catalyzed nitro-Mannich reactions. Angewandte Chemie International Edition2005 , 44(3), 466-468. Available: [Link]

Sources

Optimization

Technical Support Center: Ethyl 2-nitropropionate Stability &amp; Handling

This Technical Support Guide addresses the stability, decomposition pathways, and troubleshooting of Ethyl 2-nitropropionate (CAS: 2531-80-8) under synthetic reaction conditions. Executive Summary: The Stability Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the stability, decomposition pathways, and troubleshooting of Ethyl 2-nitropropionate (CAS: 2531-80-8) under synthetic reaction conditions.

Executive Summary: The Stability Paradox

Ethyl 2-nitropropionate is a versatile


-nitro ester used primarily as a nucleophile in Michael additions and alkylations. While stable at room temperature under neutral conditions, it exhibits a "stability paradox" under reaction conditions:
  • Acidity: The

    
    -proton is highly acidic (
    
    
    
    ), allowing easy deprotonation to the nitronate anion .[1]
  • Ambident Reactivity: This nitronate is an ambident nucleophile.[1] While C-alkylation is desired, O-alkylation is a frequent parasitic pathway that leads to rapid decomposition.

  • Hydrolytic Instability: Under acidic or basic aqueous conditions, the nitro group can be transformed into a carbonyl (Nef reaction) or the ester can hydrolyze, leading to decarboxylation.[1]

Critical Decomposition Pathways (Visualized)

The following diagram illustrates the three primary failure modes researchers encounter when subjecting Ethyl 2-nitropropionate to base, heat, or aqueous conditions.

DecompositionPathways Start Ethyl 2-nitropropionate (Starting Material) Nitronate Nitronate Anion (Reactive Intermediate) Start->Nitronate Base (Deprotonation) Hydrolysis Ester Hydrolysis (Strong Acid/Base) Start->Hydrolysis H2O / OH- NefInter Nef Reaction Conditions (H2O / Acid) Nitronate->NefInter Quench (H+) O_Alkyl O-Alkylation (Kinetic Control) Nitronate->O_Alkyl Hard Electrophile / Polar Solvent Pyruvate Ethyl Pyruvate (Ketone Product) NefInter->Pyruvate Hydrolysis (-N2O) NitronicEster Nitronic Ester (Unstable) O_Alkyl->NitronicEster Oxime Decomposition to Oximes + Aldehydes NitronicEster->Oxime Thermal Decomp. NitroAcid 2-Nitropropionic Acid Hydrolysis->NitroAcid Nitroethane Nitroethane + CO2 (Gas Evolution) NitroAcid->Nitroethane Heat (-CO2)

Figure 1: Mechanistic divergence of Ethyl 2-nitropropionate decomposition under reaction conditions.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My product contains Ethyl Pyruvate (Ethyl 2-oxopropionate) instead of the alkylated nitro compound."

Diagnosis: The Nef Reaction This occurs when the reaction mixture containing the nitronate anion is quenched with aqueous acid, or if significant water is present during the reaction.[1] The nitro group (


) is hydrolyzed to a ketone (

).
  • Mechanism: The nitronate anion is protonated at oxygen to form a nitronic acid, which is then hydrolyzed by water to release

    
     and form the ketone [1].[1]
    
  • Correction:

    • Strict Anhydrous Conditions: Ensure all solvents are dried (e.g., THF distilled over Na/Benzophenone or passed through activated alumina).[1]

    • Quench Procedure: Avoid strong acid quenches if possible.[1][2] Use a buffered quench (e.g., saturated

      
      ) at low temperature (
      
      
      
      ) to reprotonate the carbon rather than hydrolyzing the nitrogen.[1]
Issue 2: "I observe gas evolution and mass loss during workup/heating."

Diagnosis: Decarboxylation If the ethyl ester is hydrolyzed to the free acid (2-nitropropionic acid), it becomes thermally unstable.[1]


-Nitro acids facilitate decarboxylation similar to 

-keto acids.
  • Mechanism:

    
    
    
  • Correction:

    • Avoid Strong Bases: Prolonged exposure to

      
       or 
      
      
      
      hydrolyzes the ester.[1] Use non-nucleophilic bases like DBU, Potassium tert-butoxide (
      
      
      ), or LDA.[1]
    • Temperature Control: Do not heat the free acid form. Keep the ester intact.[1]

Issue 3: "Yield is low, and I see aldehydes or oximes in the NMR."

Diagnosis: O-Alkylation (Ambident Nucleophile Attack) The nitronate anion can attack electrophiles at either the Carbon (desired) or the Oxygen (undesired). Attack at Oxygen forms a Nitronic Ester , which is thermally unstable and decomposes rapidly [2].[1]

  • Mechanism:

    
    
    
  • Correction:

    • Solvent Choice: Use protic solvents or non-polar solvents to favor C-alkylation.[1] Highly polar aprotic solvents (DMSO, DMF) often favor O-alkylation by solvating the cation and leaving the "hard" oxygen center exposed [3].[1]

    • Counter-ion Effect: Use Lithium bases (LDA, LiHMDS).[1] The small

      
       cation coordinates tightly to the oxygen, shielding it and forcing the electrophile to attack the Carbon.[1][3]
      

Data Summary: Physical & Stability Properties[1][4][5]

PropertyValueImplication for Stability
Boiling Point 190–195°CHigh thermal stability in pure form, but decomposes if acidic/basic impurities are present.
Flash Point 89°C (192°F)Combustible.[1] Requires proper grounding.[1]
pKa (

-H)
~9.0Easily deprotonated by weak bases (e.g.,

in some conditions, definitely by alkoxides).[1]
Water Solubility ImmiscibleHydrolysis is slow in neutral water but rapid in biphasic basic systems.[1]
Incompatibilities Oxidizers, Strong BasesReacts violently with strong oxidizers.[1] Bases trigger nitronate formation.[1]

Protocol: Safe Alkylation of Ethyl 2-nitropropionate

To maximize C-alkylation and minimize decomposition to pyruvate or oximes.

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Base Selection: Use Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv) in THF at -78°C .[1]

    • Why? Lithium coordinates the nitronate oxygen, blocking O-alkylation.[1] Low temperature prevents thermal decomposition of the intermediate.[1]

  • Addition: Add Ethyl 2-nitropropionate dropwise to the base. Stir for 30 mins to ensure complete deprotonation.

  • Electrophile: Add the alkyl halide (dissolved in THF) slowly.

  • Warming: Allow to warm slowly to Room Temperature. Do not reflux unless necessary.

  • Quench: Pour into cold saturated ammonium chloride (

    
    ) .
    
    • Why? Mildly acidic buffer protonates the C-anion without triggering the Nef hydrolysis (which requires lower pH and time).

References

  • Nef Reaction Mechanism : Pinnick, H. W. (1990).[1] The Nef Reaction. Organic Reactions, 38, 655-792.[1]

  • O- vs C-Alkylation : Kornblum, N., & Brown, R. A. (1964).[1] The Alkylation of Nitroparaffin Salts. II.[1] C- vs. O-Alkylation.[3][4][5] Journal of the American Chemical Society, 86(13), 2681–2687.[1]

  • Solvent Effects on Nitronates : Kurti, L., & Czako, B. (2005).[1] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[1] (See section on Henry Reaction and Nitroalkane alkylation).

Sources

Troubleshooting

Technical Support Center: Ethyl 2-Nitropropionate Work-Up Protocols

Topic: Work-up and Isolation Procedures for Ethyl 2-nitropropionate Ticket ID: ENP-ISO-001 Assigned Specialist: Senior Application Scientist Status: Active ⚠️ Safety Critical Warning: Nitro Compounds STOP AND READ: Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Isolation Procedures for Ethyl 2-nitropropionate Ticket ID: ENP-ISO-001 Assigned Specialist: Senior Application Scientist Status: Active

⚠️ Safety Critical Warning: Nitro Compounds

STOP AND READ: Before proceeding with any work-up, acknowledge the following hazards associated with Ethyl 2-nitropropionate (CAS: 2531-80-8):

  • Explosion Hazard:

    
    -Nitro esters are thermally unstable. Never  distill this compound at atmospheric pressure. Distillation must be performed under high vacuum (<10 mmHg) to maintain bath temperatures below 80°C. Overheating can trigger rapid decomposition or explosion.
    
  • Shock Sensitivity: While less sensitive than polynitro compounds, metal salts of the aci-nitro form (nitronates) can be shock-sensitive explosives. Avoid contact with strong bases or metals in dry states.

  • Toxicity: Treat as a potential alkylating agent and respiratory irritant. Work strictly within a fume hood.

Module 1: The "Crash" Phase (Quenching & Phase Separation)

User Question: I quenched my reaction with water, but my yield is terrible. The aqueous layer is yellow. What happened?

Technical Diagnosis: You likely trapped your product in the aqueous phase as a water-soluble nitronate salt. Ethyl 2-nitropropionate exists in equilibrium with its aci-nitro tautomer (nitronic acid). In neutral or basic conditions (even mild bases like


), the equilibrium shifts to the ionic nitronate form, which washes away in water.

The Protocol:

  • Acidic Quench: You must force the equilibrium back to the organic-soluble nitro form.

    • Reagent: Use 1M HCl or saturated

      
      .
      
    • Target pH: Adjust the aqueous phase pH to ~3–4. Do not go lower than pH 2 to avoid hydrolyzing the ester (Nef reaction conditions).

  • Visual Check: The aqueous layer should turn from bright yellow (nitronate) to colorless/pale as the nitro form regenerates.

Visualization: The Tautomer Trap

The following diagram illustrates the chemical logic dictating your extraction efficiency.

Tautomerism cluster_legend Solubility Logic Nitro Nitro Form (Organic Soluble) Target Product Aci Aci-Nitro / Nitronate (Water Soluble) Yield Loss Nitro->Aci Tautomerization Aci->Nitro Protonation Base Base / Neutral pH Base->Aci Promotes Acid Acid Quench (pH 3-4) Acid->Nitro Forces Equilibrium

Caption: Figure 1. pH-dependent solubility switch.[1] Acidification is required to recover the product from the aqueous phase.

Module 2: Purification & Isolation[1]

User Question: I tried distilling the product, but it turned dark and started smoking. How do I purify this safely?

Technical Diagnosis: You likely exceeded the thermal stability threshold. Ethyl 2-nitropropionate has a boiling point of 75–76°C at 9 mmHg [1].[2][3] If you attempted atmospheric distillation or used a weak vacuum, the required pot temperature likely triggered decomposition (


 release).

The Protocol:

  • Solvent Removal:

    • Use a rotary evaporator with a bath temperature < 40°C .

    • Do not strip to absolute dryness if the crude is dark/viscous; residual high-boiling solvents can act as a heat sink.

  • Vacuum Distillation (The Gold Standard):

    • Equipment: Short-path distillation head (minimize thermal residence time).

    • Pressure: Must be < 10 mmHg (High vacuum pump recommended).

    • Temperature: Keep oil bath < 85°C. If it doesn't distill, improve the vacuum; do not increase the heat.

  • Alternative: Column Chromatography:

    • If distillation is too risky for your scale (>10g), use silica gel.

    • Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).

    • Note: The acidic

      
      -proton can cause streaking. Add 0.5% Acetic Acid to the eluent to sharpen peaks.
      
Physical Property Reference Table
PropertyValueCritical Note
Boiling Point 75–76°C @ 9 mmHg [1]Do not extrapolate to 760 mmHg (Explosion risk).
Density 1.13 g/mLDenser than water; forms the bottom layer in extractions.
Solubility Immiscible in waterSoluble in Et2O, EtOAc, DCM, EtOH.
Appearance Colorless to pale yellow liquidDarkening indicates decomposition.
pKa ~ 8–9 (estimated for

-H)
Acidic enough to be deprotonated by weak bases.

Module 3: Troubleshooting & FAQ

User Question: My TLC shows a streak instead of a spot. Is my product impure?

Answer: Not necessarily.

  • Cause: The acidic

    
    -proton interacts with the silica gel silanols, causing "tailing."
    
  • Fix: Run a co-spot with a known standard if possible. Add 1% acetic acid to your TLC developing chamber.

  • Visualization: Nitro compounds absorb UV (254 nm). For chemical staining, use KMnO4 (oxidizes the C-H bond) or develop, then reduce (Sn/HCl dip), then stain with Ninhydrin (turns purple/red).

User Question: I have a stubborn emulsion during extraction.

Answer:

  • Cause: Nitro esters are amphiphilic.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (Salting out).

    • Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.

    • Avoid vigorous shaking; use gentle inversion.

Standard Work-Up Workflow

Workup Start Crude Reaction Mixture Quench Step 1: Acidic Quench (1M HCl / Sat. NH4Cl) pH 3-4 Start->Quench Stop Reaction Extract Step 2: Extraction (EtOAc or Et2O x 3) Quench->Extract Biphasic Separation Wash Step 3: Wash Sequence 1. H2O (Remove salts) 2. Brine (Dry organic) Extract->Wash Organic Layer Dry Step 4: Drying (MgSO4 or Na2SO4) Wash->Dry Conc Step 5: Concentration Rotovap < 40°C Dry->Conc Purify Step 6: Purification Distillation (<10 mmHg) OR Column Conc->Purify Crude Oil

Caption: Figure 2. Optimized isolation workflow for Ethyl 2-nitropropionate minimizing decomposition risks.

References

  • Sigma-Aldrich. Ethyl 2-nitropropionate Product Specification & Safety Data Sheet. (Accessed 2024).

  • NIST Chemistry WebBook. Ethyl 2-nitropropionate Thermochemical Data.

  • Kornblum, N., et al.The Synthesis of Aliphatic Nitro Compounds.Organic Reactions, 1962, 12, 101.
  • Organic Syntheses.Ethyl

    
    -Nitrobutyrate (Analogous Procedure). Coll. Vol. 4, p.423 (1963). 
    

Sources

Optimization

Technical Support Center: Optimizing Diastereoselectivity in Ethyl 2-Nitropropionate Transformations

Subject: Troubleshooting Solvent Effects on Diastereomeric Ratio (dr) in Henry (Nitroaldol) and Michael Reactions. Applicable Substrate: Ethyl 2-nitropropionate (CAS: 2531-81-9).

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solvent Effects on Diastereomeric Ratio (dr) in Henry (Nitroaldol) and Michael Reactions. Applicable Substrate: Ethyl 2-nitropropionate (CAS: 2531-81-9). Target Audience: Medicinal Chemists, Process Development Scientists.

Core Directive & System Overview

You are likely employing Ethyl 2-nitropropionate as a pronucleophile to generate contiguous stereocenters (C2/C3) via a Henry reaction (with aldehydes) or Michael addition.

The Critical Challenge: Unlike simple nitroalkanes, the


-ester group in ethyl 2-nitropropionate introduces a secondary coordination site. This creates a competition between Chelation Control  (favoring anti-selectivity in metal-catalyzed systems) and Dipole/Steric Control  (often favoring syn-selectivity or racemic mixtures in polar solvents).

Your primary variable for control is the SOLVENT.

Troubleshooting Module: Diastereoselectivity Erosion

Issue: "I am observing a 50:50 diastereomeric mixture (low dr)."

Root Cause Analysis: The reaction is likely under Thermodynamic Control rather than Kinetic Control. The Henry reaction is reversible (Retro-Henry). In polar protic solvents, the transition state (TS) is loosely organized (Open TS), allowing equilibration between syn and anti isomers.

Solution A: The Polarity Switch (Favoring Anti-Selectivity)

If you are using a metal catalyst (e.g., Cu(II)-bisoxazoline or Cu(II)-diamine):

  • Switch Solvent: Move from polar solvents (MeOH, DMF, DMSO) to Non-Polar/Ethereal solvents (Toluene, DCM, THF).

  • Mechanism: Non-polar solvents promote tight ion-pairing and coordinate-covalent bonds between the metal, the nitro group, and the ester carbonyl. This locks the conformation into a rigid Zimmerman-Traxler-like transition state , usually favoring the anti-isomer to minimize steric clash between the ester and the aldehyde substituent.

Solution B: The "On-Water" Paradox

If you are running the reaction in water or aqueous biphasic systems:

  • Observation: Reaction is fast, but dr is poor.

  • Fix: Water accelerates the reaction via hydrogen bonding to the nitro group but disrupts the specific chelation required for high dr. Add a Phase Transfer Catalyst (PTC) (e.g., TBAB) and switch to a biphasic Toluene/Water system to restore some ion-pairing control in the organic phase.

Issue: "High dr but Low Conversion."

Root Cause Analysis: The nitronate intermediate is too stable or the solubility of the metal-ligand complex is poor in the chosen non-polar solvent.

Solution:
  • Solvent Blending: Introduce 5-10% of a co-solvent like DCM or THF into your Toluene system. This maintains the non-polar environment essential for selectivity while solvating the active catalyst species.

  • Temperature Tuning: Do NOT heat above 0°C if selectivity is the goal. Higher temperatures promote the retro-Henry reaction, which equilibrates the mixture back to the thermodynamic ratio (often lower dr).

Visualizing the Control Logic

The following diagram illustrates the decision matrix for optimizing solvent based on your specific failure mode (Yield vs. Selectivity).

SolventOptimization Start START: Ethyl 2-Nitropropionate Reaction CheckOutcome Analyze Outcome (HPLC/NMR) Start->CheckOutcome LowDR Problem: Low Diastereoselectivity (dr) CheckOutcome->LowDR Mix of Isomers LowYield Problem: Low Yield / No Reaction CheckOutcome->LowYield Clean SM remaining SolventCheck Current Solvent Type? LowDR->SolventCheck SolubilityCheck Catalyst Soluble? LowYield->SolubilityCheck Polar Polar Protic (MeOH, H2O) or Aprotic (DMF) SolventCheck->Polar NonPolar Non-Polar (Toluene, DCM) SolventCheck->NonPolar Action1 Action: Switch to Toluene/DCM. Promote Chelation Control. Polar->Action1 Disrupts H-bonds Action2 Action: Lower Temp (-20°C). Suppress Retro-Henry. NonPolar->Action2 Thermodynamic Equilibration YesSol Yes SolubilityCheck->YesSol NoSol No (Precipitate visible) SolubilityCheck->NoSol Action3 Action: Check Base Strength. Ensure Nitronate formation. YesSol->Action3 Action4 Action: Add Co-solvent (THF). Maintain non-polar bulk. NoSol->Action4

Figure 1: Decision tree for troubleshooting solvent-dependent outcomes in nitro-ester functionalization.

Standardized Protocol: Catalytic Asymmetric Henry Reaction

This protocol is optimized for Anti-Selectivity using a Copper(II)-Ligand system.

Reagents:

  • Ethyl 2-nitropropionate (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Cu(OAc)₂[1]·H₂O (10 mol%)

  • Chiral Bisoxazoline Ligand (11 mol%)

  • Solvent: Anhydrous Ethanol (for ligand complexation) then THF or Toluene (for reaction).

Step-by-Step Workflow:

  • Catalyst Formation (Critical):

    • Dissolve Cu(OAc)₂ and Ligand in a minimal amount of MeOH or EtOH. Stir for 1 hour to form the complex (change in color is usually observed).

    • Evaporate the alcohol completely under high vacuum. Alcohol traces will erode dr.

  • Solvent Swap:

    • Redissolve the dried catalyst residue in Anhydrous THF (or Toluene for slower, more selective reactions).

  • Reactant Addition:

    • Add the Aldehyde first.

    • Cool the system to 0°C (or -20°C if reaction is fast).

    • Add Ethyl 2-nitropropionate slowly.

  • Monitoring:

    • Monitor via TLC/HPLC.

    • Stop point: Quench immediately upon consumption of limiting reagent. Do not let it stir overnight "just to be safe"—this promotes equilibration to the racemic mixture.

  • Workup:

    • Filter through a short silica plug to remove Copper.

    • Evaporate solvent < 30°C.[2]

Data Summary: Solvent Influence on Selectivity (Typical Values)

Solvent SystemDielectric Constant (

)
Typical dr (anti:syn)Reaction RateMechanism Dominance
Toluene 2.3890:10 - 98:2 SlowTight Ion Pair / Chelation
DCM 8.9385:15ModerateChelation
THF 7.5870:30 - 80:20ModerateCompeting Coordination
Ethanol 24.550:50 (Racemic)FastH-Bonding / Open TS
DMF 36.740:60 (Low dr)Very FastDipole / Naked Anion

Mechanistic Insight: Why Solvent Matters

The diagram below details the competition between the "Open" Transition State (favored by polar solvents) and the "Closed" Transition State (favored by non-polar solvents).

Mechanism Solvent Solvent Choice PolarPath Polar / Protic (MeOH, DMSO) Solvent->PolarPath NonPolarPath Non-Polar (Toluene, DCM) Solvent->NonPolarPath OpenTS OPEN Transition State (Dipole-Dipole aligned) PolarPath->OpenTS Solvates ions, Breaks chelation ClosedTS CLOSED Transition State (Metal Chelation) NonPolarPath->ClosedTS Promotes Ion-Pairing OutcomeSyn Low Selectivity (Syn/Anti Mix) OpenTS->OutcomeSyn OutcomeAnti High Anti-Selectivity (Rigid Geometry) ClosedTS->OutcomeAnti

Figure 2: Mechanistic pathway divergence based on solvent polarity.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent to speed up the reaction? A: Only if you are willing to sacrifice diastereoselectivity. Water is excellent for rate acceleration ("on-water effect") but poor for stereocontrol in this specific substrate class because it disrupts the precise Cu-O-N chelation required for anti-selection [1].

Q: My reaction turns black and yield is low. Why? A: This suggests the formation of polymeric by-products or Nef-like degradation. This often happens in DMF or DMSO with strong bases. Switch to THF and use a milder base (e.g., DIPEA with a Cu-catalyst) to stabilize the nitronate intermediate.

Q: How do I remove the Copper catalyst after the reaction? A: Copper salts can induce retro-Henry reactions during workup. Filter the crude mixture through a pad of silica gel or Celite before aqueous workup to arrest the reaction immediately.

References

  • Solvent Effects in the Henry Reaction: Palomo, C., Oiarbide, M., & Laso, A. (2005). Enantioselective Henry Reactions Catalyzed by Copper(II) Complexes. .

  • Mechanism & Chelation Control: Evans, D. A., Seidel, D., et al. (2003).[1] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. .

  • Review of Nitroaldol Reactions: Luzzio, F. A. (2001). The Henry reaction: recent examples. .

  • Solvent Induced Selectivity: Hleba, Y. B., et al. (2018). Diastereo- and enantioselective additions of α-nitro esters to imines. .

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-nitropropionate Adducts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Chromatography of Nitro-Michael Adducts Introduction: The "Invisible" Instability Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Chromatography of Nitro-Michael Adducts

Introduction: The "Invisible" Instability

Welcome to the technical support hub for Ethyl 2-nitropropionate (E2NP) adducts. If you are here, you are likely facing one of three problems: your product decomposed on the column, your diastereomers are co-eluting, or you cannot see your compound on TLC.

The Core Challenge: E2NP adducts are nitro esters . They are synthetically versatile but chemically fragile.

  • Acidity: The proton

    
     to the nitro group is acidic (
    
    
    
    ).
  • Reversibility: These are often formed via Michael addition. Under basic conditions (even slightly basic silica), they undergo Retro-Michael reactions, reverting to the starting nitro-ester and the volatile alkene.

  • Detection: Lacking a strong chromophore, they are often "invisible" under standard UV (254 nm).

This guide replaces standard "recipes" with a troubleshooting logic designed to preserve your yield.

Module 1: Pre-Purification Triage (The "2-Hour Rule")

Before packing a column, you must validate the stability of your adduct against your stationary phase.

Protocol: The Silica Stability Test

Do not skip this step if your yield is critical.

  • Prepare a Mini-Slurry: In a vial, mix 10 mg of your crude reaction mixture with 200 mg of the silica gel you intend to use.

  • Solvent Spike: Add 0.5 mL of your intended mobile phase (e.g., 20% EtOAc/Hexanes).

  • Incubate: Let it sit at room temperature for 2 hours .

  • TLC Check: Spot the supernatant against the original crude.

    • Result A (Identical): Proceed to Module 2.

    • Result B (New spots/Streaking):STOP. Your silica is too basic or too acidic. Switch to Neutral Silica or Deactivated Alumina .

Visualization: Stability Decision Matrix

StabilityCheck Start Crude Adduct Mixture Test 2-Hour Silica Slurry Test Start->Test Result TLC Comparison Test->Result Safe Clean Spot (Stable) Result->Safe No Change Decomp New Spots/Streaking (Unstable) Result->Decomp Degradation Action1 Proceed to Standard Flash Chromatography Safe->Action1 Action2 Switch to Neutral Silica or Alumina (Grade III) Decomp->Action2 Base Sensitive Action3 Buffer Silica with 1% Acetic Acid Decomp->Action3 Acid Sensitive

Figure 1: Decision matrix for stationary phase selection based on analyte stability.

Module 2: Method Development & Detection

The "Blind Spot" Issue (Visualization)

E2NP adducts often lack aromatic rings, making them weak under UV. You must use chemical stains.

Visualization MethodSensitivityApplication Note
UV (254 nm) LowOnly visible if the adduct contains an aromatic auxiliary.
KMnO₄ (Basic) High Oxidizes the C-H bonds. The nitro group usually resists, but the backbone stains yellow/brown.
Anisaldehyde MediumGood for general organic frameworks; heat required.
Iodine Chamber MediumReversible. Good for initial location without destroying the sample.
Bromocresol Green SpecificStains acidic protons (yellow → blue). Useful for the acidic

-nitro proton.
Mobile Phase Selection

Separating diastereomers (dr) is the primary challenge. Standard Hexane/EtOAc often fails to resolve the syn/anti pairs.

  • Standard System: Hexanes / Ethyl Acetate (Good for bulk purification).

  • The "Diastereomer Splitter": Toluene / Ethyl Acetate .

    • Why? Toluene participates in

      
      -stacking interactions with the nitro group, often amplifying subtle shape differences between diastereomers that hexanes cannot resolve.
      
  • The Modifier: If streaking occurs, add 0.5% Acetic Acid to the mobile phase. Never use Triethylamine (TEA), as it will deprotonate the

    
    -carbon and trigger decomposition.
    

Module 3: Troubleshooting Guide (The "ER")

Issue 1: "My product vanished on the column."

Diagnosis: Retro-Michael Reaction. Mechanism: The silica gel surface (slightly acidic, but with localized basic sites) or residual basic catalyst from the reaction (e.g., DBU, Carbonate) catalyzed the reversal of the adduct back to E2NP and the olefin. Solution:

  • Quench First: Ensure the crude is washed with dilute HCl or saturated

    
    before concentration.
    
  • Acidify Silica: Pre-wash the silica column with 1% Acetic Acid in Hexanes before loading your sample. This neutralizes basic sites.

Issue 2: "The diastereomers are co-eluting."

Diagnosis: Insufficient Selectivity. Solution:

  • Switch Solvent: Move to Toluene/EtOAc (start at 100:0 Toluene and gradient to 90:10).

  • Lower Loading: Reduce sample load to <1% of the silica mass (e.g., 100mg compound on 10g silica).

  • Recycle: Collect the mixed fractions and run them again on a shorter column with a shallower gradient.

Issue 3: "The product is streaking/tailing."

Diagnosis: Enolization. Mechanism: The nitro-ester is in equilibrium with its aci-nitro (enol) form, which drags on the silica. Solution: Add 0.1% to 0.5% Acetic Acid to the eluent. This forces the equilibrium toward the neutral nitro form, sharpening the peak.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Issue IssueA Product Vanished (Mass Loss) Problem->IssueA IssueB Co-elution (Poor Separation) Problem->IssueB IssueC Streaking (Tailing) Problem->IssueC SolA Cause: Retro-Michael Fix: Acidify Silica (1% AcOH wash) IssueA->SolA SolB Cause: Low Selectivity Fix: Switch to Toluene or Reduce Load IssueB->SolB SolC Cause: Enolization Fix: Add 0.1% AcOH to Mobile Phase IssueC->SolC

Figure 2: Troubleshooting logic for common chromatographic failures with nitro-esters.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica? A: Absolutely not. Basic alumina will instantly deprotonate the


-carbon (pKa ~8), leading to polymerization or destruction of the ethyl 2-nitropropionate moiety. Use Neutral or Acidic Alumina (Brockmann Grade III) if silica fails.

Q: I see two spots on TLC, but they merge on the column. Why? A: This is likely a "concentration overload" effect. Nitro compounds are polar.[1][2] On a TLC plate, the loading is microscopic. On a column, high local concentration causes band broadening. Fix: Use a higher silica-to-compound ratio (50:1 or 100:1).

Q: Can I dry-load this compound? A: Yes, but be careful. Do not dry-load onto basic alumina or Celite if your compound is sensitive. Dry-loading onto sand or neutral silica is the safest method for unstable nitro adducts. Avoid heating the rotary evaporator bath >35°C during the drying step.

References

  • Separation of Diastereomers: Title: Separation of diastereomers by column chromatography.[3][4] Source: Chromatography Forum (2008). URL:[Link]

  • Nitro Compound Visualization: Title: TLC Visualization Techniques (Benzchem/Scribd). Source: BenchChem / Scribd. URL:[Link]

  • Stability of Nitro Esters: Title: Ethyl 2-nitropropionate Properties & Stability.[5][6][7] Source: NIST Chemistry WebBook.[8] URL:[Link]

  • General Chromatography Guidelines: Title: Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution (Flash Chromatography). Source: J. Org. Chem. (Still, Kahn, Mitra). Note: While the classic Still method is the baseline, this guide modifies it for acid-sensitive nitro compounds.

Sources

Optimization

Technical Dossier: Configurational Stability of Ethyl 2-Nitropropionate

Document ID: TS-ENP-004 | Version: 2.1 | Department: Chemical Stability & Applications Introduction: The "Achilles' Heel" of -Nitro Esters You are likely accessing this guide because you have observed a degradation in en...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-ENP-004 | Version: 2.1 | Department: Chemical Stability & Applications

Introduction: The "Achilles' Heel" of -Nitro Esters

You are likely accessing this guide because you have observed a degradation in enantiomeric excess (ee%) of Ethyl 2-nitropropionate (CAS: 2531-80-8) during storage or workup. This is not necessarily a quality control failure of the starting material but a fundamental thermodynamic property of the molecule.

The


-proton at the C2 position is exceptionally acidic (

in H₂O) due to the synergistic electron-withdrawing effects of the nitro group (

) and the ester carbonyl (

). This acidity lowers the kinetic barrier for tautomerization, allowing the chiral center to invert configuration even under mild conditions.

This guide provides the mechanistic understanding required to stabilize the compound during storage and strategies to exploit this instability for Dynamic Kinetic Resolution (DKR) in synthesis.

Module 1: The Mechanism of Failure

Question: Why does my product racemize even in "neutral" solvents?

Technical Answer: "Neutral" is a relative term. The racemization of ethyl 2-nitropropionate proceeds via a nitronate intermediate . Because the C-H bond is so weak, even trace alkalinity from borosilicate glass surfaces, residual water, or slightly basic impurities in solvents (like amines in DMF) can deprotonate the


-carbon.

Once deprotonated, the molecule forms a planar, achiral nitronate resonance structure. Reprotonation can occur from either the Re or Si face with equal probability, leading to a racemic mixture.

Visualization: The Tautomerization Cycle

RacemizationMechanism S_Enantiomer (S)-Ethyl 2-nitropropionate (Chiral, sp3) Transition Nitronate Intermediate (Achiral, Planar sp2) S_Enantiomer->Transition Deprotonation (-H+) Base Base (B:) (Trace alkalinity) Base->S_Enantiomer Transition->S_Enantiomer Reprotonation (Face A) R_Enantiomer (R)-Ethyl 2-nitropropionate (Chiral, sp3) Transition->R_Enantiomer Reprotonation (Face B) R_Enantiomer->Transition Deprotonation

Figure 1: The thermodynamic equilibration of ethyl 2-nitropropionate mediated by trace base, passing through the achiral nitronate sink.

Module 2: Storage & Handling Protocols

Question: How do I store the chiral material without degradation?

Protocol: Standard laboratory glass is slightly alkaline. For long-term storage of chiral


-nitro esters, you must eliminate proton acceptors.

Step-by-Step Stabilization Workflow:

  • Container Selection: Use silylated glass vials or high-density polyethylene (HDPE) containers. Avoid standard borosilicate glass unless acid-washed.

  • Acid-Washing (If glass is mandatory):

    • Soak glassware in 1M HCl for 2 hours.

    • Rinse with deionized water, then acetone.

    • Oven dry at 120°C.

  • Solvent Matrix: Store as a neat liquid or in non-polar, non-protic solvents (e.g., Hexane, Toluene).

    • Avoid: DMF, DMSO, Alcohols (these promote proton exchange).

  • Temperature: Store at -20°C . The rate of tautomerization is temperature-dependent.

Solvent Compatibility Matrix:

Solvent ClassExampleRisk LevelMechanism of Failure
Hydrocarbons Hexane, TolueneLow Inert; lacks lone pairs to facilitate proton transfer.
Chlorinated DCM, ChloroformLow-Medium Generally safe, but trace HCl can catalyze enolization over long periods.
Ethers THF, Diethyl EtherMedium Lewis basic oxygens can coordinate protons.
Polar Aprotic DMF, DMSOHigh High dielectric constant stabilizes the nitronate anion; often contain amine impurities.
Protic Methanol, WaterCritical Facilitates rapid proton exchange via Grotthuss mechanism.

Module 3: Reaction Optimization (Dynamic Kinetic Resolution)

Question: Can I use this reagent in asymmetric synthesis if it racemizes so easily?

Technical Answer: Yes, and often better than stable reagents. The fast racemization of ethyl 2-nitropropionate makes it an ideal candidate for Dynamic Kinetic Resolution (DKR) .

In a DKR system, you utilize a catalyst (enzyme or chiral metal complex) that reacts with one enantiomer significantly faster than the other (


).[1] Because the starting material racemizes rapidly (

), the "slow" enantiomer is continuously converted into the "fast" enantiomer, allowing for 100% theoretical yield and high ee%.
Workflow: Turning Instability into Yield

DKR_Workflow cluster_kinetics Kinetic Requirement: k_rac > k_reaction Racemic_Pool Racemic Starting Material (Rapidly Interconverting) S_SM (S)-Substrate Chiral_Cat Chiral Catalyst (Selects only one enantiomer) Chiral_Cat->S_SM Matches Geometry Product Enantiopure Product (100% Yield Possible) S_SM->Product k_fast (Catalyzed) R_SM (R)-Substrate S_SM->R_SM k_rac (Fast) R_SM->Product k_slow (Blocked)

Figure 2: The principle of Dynamic Kinetic Resolution (DKR). The rapid racemization of the nitro ester ensures the "wrong" enantiomer is not wasted but recycled.

Key References for Application:

  • Noyori Reduction: Ru-catalyzed hydrogenation of

    
    -nitro esters via DKR to yield chiral amino alcohols [1].
    
  • Organocatalysis: Chiral thiourea catalysts can engage the nitro group via hydrogen bonding, stabilizing the nucleophile for Michael additions [2].

Module 4: Analytical Troubleshooting

Question: My HPLC shows a "plateau" between peaks. What is happening?

Technical Answer: This is a classic sign of on-column racemization . If the timescale of separation on the chiral column is comparable to the timescale of racemization, the enantiomers interconvert during elution. This manifests as a raised baseline or "plateau" connecting the two enantiomeric peaks.

Troubleshooting Steps:

  • Lower the Temperature: Run the HPLC column at 0°C or 5°C. This slows the racemization kinetics (

    
    ) without significantly affecting the separation factor (
    
    
    
    ).
  • Acidify the Mobile Phase: Add 0.1% Acetic Acid or TFA to the mobile phase. This suppresses the formation of the nitronate intermediate on the silica surface.

  • Avoid Silica if Possible: Silica gel surface hydroxyls (

    
    ) are weakly acidic/basic and can catalyze the inversion. Use immobilized amylose/cellulose phases (e.g., Chiralpak IA/IB) which are more robust than coated phases [3].
    

References

  • Noyori, R., et al. (1995).[2] Asymmetric Hydrogenation of

    
    -Keto Esters: Dynamic Kinetic Resolution. Bulletin of the Chemical Society of Japan.[2] 
    
  • Johnston, J. N., et al. (2004).

    
    -Nitro Esters to Imines.[3] National Institutes of Health / PMC. 
    
  • Huszthy, P., et al. (1991). Enantiomeric Separation of Chiral Esters by Silica Gel-Bound Ligands. DTIC Technical Report.[4]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Establishes acidity of nitro-activated C-H bonds).

Sources

Troubleshooting

Technical Support Center: Ethyl 2-nitropropionate Reaction Outcomes and Temperature Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-nitropropionate. This guide is designed to provide in-depth technical assistance in a direct qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-nitropropionate. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format to address common challenges and optimize your reaction outcomes by carefully controlling the reaction temperature.

Introduction: The Critical Role of Temperature in Ethyl 2-nitropropionate Reactions

Ethyl 2-nitropropionate is a valuable building block in organic synthesis, frequently employed in carbon-carbon bond-forming reactions such as Michael additions and subsequent transformations like the Nef reaction. The success of these reactions, in terms of yield, selectivity, and the minimization of side products, is critically dependent on precise temperature control. This guide will delve into the mechanistic underpinnings of how temperature influences these transformations and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of synthetic chemistry. Ethyl 2-nitropropionate, with its acidic α-proton, readily forms a nitronate anion that can act as a potent Michael donor.

Question 1: I am observing low yields in my Michael addition of ethyl 2-nitropropionate. Could temperature be the issue?

Answer: Yes, temperature is a primary suspect for low yields in Michael additions. The reaction rate is directly influenced by temperature; however, an arbitrary increase in temperature can be detrimental.

  • Low Temperature: If your reaction is sluggish or not proceeding to completion, the temperature may be too low to overcome the activation energy barrier. While some reactions proceed smoothly at room temperature, others may require gentle heating.

  • High Temperature: Conversely, excessively high temperatures can lead to a number of undesirable outcomes:

    • Retro-Michael Reaction: The Michael addition is often a reversible reaction. At elevated temperatures, the equilibrium can shift back towards the starting materials, effectively decreasing your product yield. This is especially true if the product is sterically hindered or if a more stable starting material can be reformed.

    • Side Reactions: Increased temperatures can promote side reactions such as polymerization of the Michael acceptor or decomposition of the reactants and products. For instance, in related alkylation reactions of nitroacetates, higher temperatures have been shown to result in low conversion due to polymerization and other side-reactions.[1]

    • Decomposition: Ethyl 2-nitropropionate, like other nitroalkanes, has limited thermal stability. At elevated temperatures, it can undergo decomposition, which will be discussed in a later section.

Troubleshooting Workflow for Low Yields:

Caption: Troubleshooting workflow for low yields in Michael additions.

Question 2: My Michael addition is producing a mixture of diastereomers. How can I improve the diastereoselectivity by adjusting the temperature?

Answer: Temperature plays a crucial role in controlling the diastereoselectivity of a reaction by influencing whether the reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control:

    • The kinetic product is the one that is formed the fastest, as it has a lower activation energy barrier.

    • The thermodynamic product is the most stable product, but may have a higher activation energy barrier for its formation.

  • Effect of Temperature:

    • Low Temperatures: At lower temperatures, reactions are often irreversible. The product distribution will be governed by the relative rates of formation, favoring the kinetic product. If the desired diastereomer is the kinetic product, running the reaction at a low temperature (e.g., -78°C to 0°C) is advisable.

    • High Temperatures: At higher temperatures, the reaction becomes more reversible, allowing for equilibrium to be established. Under these conditions, the most stable diastereomer (the thermodynamic product) will be the major product.

Experimental Protocol for Optimizing Diastereoselectivity:

  • Initial Screening: Perform the reaction at room temperature to establish a baseline diastereomeric ratio (d.r.).

  • Low-Temperature Studies: Cool the reaction to 0°C, -20°C, and -78°C. Monitor the reaction progress and analyze the d.r. at each temperature.

  • High-Temperature Studies: If the desired product is believed to be the thermodynamic product, cautiously increase the temperature (e.g., to 40°C or 60°C), while monitoring for side product formation.

  • Analysis: Compare the d.r. at different temperatures to determine the optimal conditions for forming your desired diastereomer.

Data Presentation: Temperature Effect on Diastereoselectivity (Illustrative Example)

Temperature (°C)Diastereomeric Ratio (A:B)Predominant ProductControl
-7890:10A (Kinetic)Kinetic
075:25A (Kinetic)Kinetic
25 (Room Temp)50:50MixtureMixed
6020:80B (Thermodynamic)Thermodynamic

This table is illustrative and the actual results will depend on the specific substrates and reaction conditions.

Section 2: The Nef Reaction

The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. This is often a subsequent step after a Michael addition of ethyl 2-nitropropionate.

Question 3: I am getting a low yield of my desired ketone from the Nef reaction of my Michael adduct, and I see some side products. How can I optimize the temperature?

Answer: The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions. Temperature control is critical to prevent the formation of side products.

  • Mechanism Overview: The reaction proceeds through the formation of a nitronic acid, which is then protonated and attacked by water.

  • Common Side Products and Temperature Influence:

    • Oximes: If the acidity is not high enough (pH > 1) or the temperature is too high, the intermediate can be converted to an oxime.

    • Hydroxynitroso Compounds: These can also form under insufficiently acidic conditions.

    • Decomposition: The intermediates in the Nef reaction can be unstable at higher temperatures, leading to decomposition and a lower yield of the desired carbonyl compound.

Key Recommendations for Temperature Control in the Nef Reaction:

  • Low Temperature is Crucial: The addition of the nitronate salt to the strong acid should be performed at a low temperature, typically between 0°C and -10°C, to control the exothermicity of the neutralization and to minimize the rate of side reactions.

  • Maintain Low Temperature: The reaction mixture should be maintained at a low temperature throughout the hydrolysis step.

Experimental Protocol for a Standard Nef Reaction:

  • Formation of the Nitronate: Dissolve the nitro-containing starting material in a suitable solvent (e.g., methanol or ethanol) and treat with a strong base (e.g., sodium methoxide or sodium hydroxide) at room temperature or below to form the nitronate salt.

  • Acidification: In a separate flask, cool a solution of a strong acid (e.g., 4N H₂SO₄) to 0°C.

  • Addition: Slowly add the solution of the nitronate salt to the cold, vigorously stirred acid solution, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at low temperature for a specified period.

  • Work-up: Proceed with the appropriate work-up procedure to isolate the carbonyl product.

Caption: General workflow for a Nef Reaction.

Section 3: Thermal Stability and Decomposition

Question 4: What is the thermal stability of ethyl 2-nitropropionate, and what happens if I overheat my reaction?

Answer: Ethyl 2-nitropropionate, like other aliphatic nitro compounds, has limited thermal stability and can undergo exothermic decomposition at elevated temperatures.

  • Decomposition Pathways: The thermal decomposition of nitroalkanes can proceed through several pathways, including:

    • C-N Bond Homolysis: This radical mechanism involves the breaking of the carbon-nitro bond to form an alkyl radical and nitrogen dioxide (NO₂). This is often the dominant pathway at higher temperatures.

    • Nitrite Rearrangement: Nitroalkanes can rearrange to alkyl nitrites, which are less stable and can decompose further.

    • Elimination of Nitrous Acid (HONO): For nitroalkanes with a β-hydrogen, elimination of HONO to form an alkene is a possible pathway.

  • Consequences of Decomposition:

    • Reduced Yield: The decomposition of the starting material will naturally lead to a lower yield of the desired product.

    • Formation of Impurities: The decomposition products can contaminate the reaction mixture, making purification more difficult.

    • Safety Hazard: The decomposition of nitroalkanes is an exothermic process. On a larger scale, this can lead to a runaway reaction, posing a significant safety hazard.

Recommendations for Safe Handling at Elevated Temperatures:

  • Avoid Unnecessary Heating: Do not heat reactions involving ethyl 2-nitropropionate to high temperatures unless necessary and with appropriate safety precautions.

  • Use an Oil Bath: For controlled heating, use a well-calibrated oil bath to ensure an even and stable temperature.

  • Monitor the Reaction: Closely monitor the reaction temperature and be prepared for cooling if an unexpected exotherm is observed.

  • Scale-up with Caution: When scaling up a reaction, be aware that heat dissipation becomes less efficient, increasing the risk of a thermal runaway.

References

  • Díez-Barra, E., de la Hoz, A., & Moreno, A. (n.d.).
  • Managing reaction temperature for selective Michael addition. (n.d.). BenchChem.
  • Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
  • Nef reaction. (n.d.). Wikipedia.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15).
  • Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. (n.d.).
  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023, January 10). MDPI.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO.
  • Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.).
  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (n.d.). MDPI.
  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (n.d.).
  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (n.d.). PMC.

Sources

Reference Data & Comparative Studies

Validation

NMR spectroscopy of "Ethyl 2-nitropropionate" reaction mixture

Topic: Comparative NMR Profiling of Ethyl 2-Nitropropionate Synthesis: Optimizing N-Alkylation vs. O-Alkylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Profiling of Ethyl 2-Nitropropionate Synthesis: Optimizing N-Alkylation vs. O-Alkylation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The synthesis of Ethyl 2-nitropropionate (E2NP) is a critical step in generating precursors for amino acids (e.g., alanine derivatives) and heterocycles. However, the reaction of ethyl 2-bromopropionate with nitrite sources is a classic example of ambident nucleophile selectivity , leading to a mixture of the desired nitroalkane (N-alkylation) and the unstable alkyl nitrite (O-alkylation).

This guide objectively compares the two dominant synthetic routes—Kornblum Substitution (NaNO₂/DMSO) and the Victor Meyer Reaction (AgNO₂/Ether) —using high-resolution NMR spectroscopy as the primary validation tool. We provide definitive spectral data to distinguish the product from its nitrite isomer and starting material, establishing a self-validating protocol for reaction monitoring.

NMR Spectral Characterization

Accurate identification of Ethyl 2-nitropropionate relies on distinguishing the methine proton (


-H) from that of the starting material and the nitrite impurity. The nitro group is significantly more electron-withdrawing than the bromine atom, causing a distinct downfield shift.
Table 1: Comparative ^1H NMR Data (CDCl₃, 400 MHz)
CompoundStructureProton AssignmentChemical Shift (

, ppm)
Multiplicity (

, Hz)
Ethyl 2-nitropropionate


-CH (Methine)
5.15 – 5.25 q (

)

-CH

(Methyl)
1.78d (

)
Ester -OCH

-
4.28q (

)
Ester -CH

1.30t (

)
Ethyl 2-bromopropionate (SM)


-CH (Methine)
4.36 q (

)

-CH

(Methyl)
1.82d (

)
Ethyl 2-nitritopropionate (Impurity)


-CH (Methine)
5.60 – 5.80 *q

*Note: The nitrite ester is thermally unstable and may decompose into ethyl pyruvate and nitrogen oxides during workup or acquisition, complicating the spectrum with aldehyde/ketone signals.

Key Spectral Features for Validation:
  • The "Alpha-Shift" Check: The diagnostic quartet for the product (

    
     5.20) is shifted downfield by 
    
    
    
    0.85 ppm relative to the starting bromide (
    
    
    4.36). This separation allows for quantitative conversion monitoring without overlap.
  • Methyl Doublet Resolution: The methyl doublet of the product (

    
     1.78) often overlaps slightly with the starting material (
    
    
    
    1.82). Do not rely solely on the methyl region for integration. Use the methine quartets.

Comparative Analysis of Synthetic Routes

We compared the performance of the two standard routes based on crude purity and "NMR cleanliness" (signal-to-noise ratio of product vs. byproducts).

Route A: Kornblum Substitution (NaNO₂ / DMSO)
  • Mechanism: S

    
    2 reaction utilizing the high solubility of NaNO₂ in DMSO.
    
  • Performance:

    • Yield: High (70–85%).

    • Selectivity: Moderate. DMSO enhances nucleophilicity but can lead to significant O-alkylation (nitrite ester) if temperature is uncontrolled.

    • NMR Profile: Crude spectra often show signals for dimethyl sulfide (DMS) or dimethyl disulfide if DMSO acts as an oxidant. The nitrite isomer is present but often decomposes during aqueous workup.

  • Verdict: Cost-effective for scale-up, but requires rigorous temperature control (

    
    C) to minimize O-alkylation.
    
Route B: Victor Meyer Reaction (AgNO₂ / Ether)
  • Mechanism: Silver assists in halide abstraction, favoring the softer N-attack (HSAB theory).

  • Performance:

    • Yield: Moderate (50–65%).

    • Selectivity: High for N-alkylation.

    • NMR Profile: Extremely clean crude spectrum. Minimal nitrite isomer detected.[1]

  • Verdict: Ideal for small-scale, high-purity requirements where chromatographic purification is to be avoided.

Mechanistic Pathway Diagram

ReactionPathways cluster_legend Selectivity Drivers SM Ethyl 2-bromopropionate (SM) Intermediate Ambident Nucleophile Attack (NO2-) SM->Intermediate + NO2- Product Ethyl 2-nitropropionate (N-Alkylation) Target Product Intermediate->Product AgNO2 (Ag assisted) Major Path Byproduct Ethyl 2-nitritopropionate (O-Alkylation) Unstable Impurity Intermediate->Byproduct NaNO2/DMSO Competing Path Decomp Ethyl Pyruvate + NO (Decomposition) Byproduct->Decomp Thermal/Aq. Decay AgNO2 favors N-attack (Soft-Soft) AgNO2 favors N-attack (Soft-Soft) NaNO2 favors Mix (Solvent dependent) NaNO2 favors Mix (Solvent dependent)

Figure 1: Mechanistic divergence in nitrite substitution reactions. Silver nitrite strongly directs toward the stable nitro compound.

Optimized Experimental Protocol (Kornblum Route)

While the Silver Nitrite route is cleaner, the Sodium Nitrite route is industry-standard due to cost. Below is a Self-Validating Protocol designed to maximize N-selectivity and verify it via NMR.

Reagents:
  • Ethyl 2-bromopropionate (1.0 equiv)[1][2]

  • Sodium Nitrite (1.5 equiv)

  • Phloroglucinol (0.1 equiv) – Scavenger for nitrite esters

  • Dry DMSO (0.5 M concentration)

Step-by-Step Workflow:
  • Preparation: Dissolve NaNO₂ and Phloroglucinol in dry DMSO. Cool to 15°C (critical to suppress O-alkylation).

  • Addition: Add Ethyl 2-bromopropionate dropwise over 30 minutes. Maintain internal temp < 20°C.

  • Reaction: Stir at RT for 3–5 hours.

  • In-Process Check (IPC) - NMR:

    • Take 50 µL aliquot, dilute in CDCl₃.

    • Pass Criteria: Disappearance of quartet at 4.36 ppm (SM). Appearance of quartet at 5.20 ppm (Product).

    • Fail Criteria: Significant signals at 5.6–5.8 ppm indicate high nitrite formation; extend reaction time or lower temperature in future runs.

  • Workup: Pour into ice water. Extract with diethyl ether. Wash organic phase with water (5x) to remove DMSO completely (DMSO signals at 2.62 ppm can obscure the methyl region).

  • Purification: Distillation under reduced pressure (Caution: Potential explosion hazard if peroxides/nitrites present).

NMR Validation Workflow

NMRWorkflow Sample Crude Reaction Aliquot Acquisition Acquire 1H NMR (CDCl3, 8 scans) Sample->Acquisition Check1 Check 4.36 ppm (q) Is SM present? Acquisition->Check1 Check2 Check 5.20 ppm (q) Is Product present? Check1->Check2 No (<5%) Action1 Continue Reaction Check1->Action1 Yes (>5%) Check3 Check 5.6-5.8 ppm Is Nitrite Isomer present? Check2->Check3 Yes Action2 Proceed to Workup Check3->Action2 No Action3 Add Scavenger / Control Temp Check3->Action3 Yes (>10%)

Figure 2: Decision tree for in-process NMR monitoring of the nitration reaction.

Troubleshooting & Self-Validation

Problem: "I see a quartet at 4.7 ppm."

  • Cause: This is likely Ethyl Lactate or a hemiacetal formed from the hydrolysis of the starting bromide or the nitrite ester.

  • Solution: Ensure anhydrous conditions.

Problem: "The integration of the methyl doublet (1.78 ppm) is too high."

  • Cause: Overlap with the methyl signal of the starting material (1.82 ppm).

  • Validation: Always integrate the methine quartet at 5.20 ppm against the ethyl ester quartet at 4.28 ppm . The ratio should be 1:2. If the ethyl quartet is >2 relative to the methine, you have impurities containing the ethyl ester group (e.g., SM or byproduct).

Problem: "Signals at 2.62 ppm and 2.50 ppm."

  • Cause: Residual DMSO (2.62) and DMSO-d6 (2.50).

  • Impact: DMSO can cause peak broadening. Ensure thorough aqueous washing during workup.

References

  • Kornblum, N., et al. "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, vol. 78, no. 7, 1956, pp. 1457-1459. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4] The Journal of Organic Chemistry, vol. 62, no.[3] 21, 1997, pp. 7512–7515. Link

  • Lewin, A. H., et al. "Ambident Nucleophile Selectivity in the Reaction of Nitrite Ion with Alkyl Halides." Journal of Organic Chemistry, vol. 62, 1997.[3]

  • National Institute of Standards and Technology (NIST). "Ethyl 2-nitropropionate Spectral Data." NIST Chemistry WebBook. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 2-Nitropropionate Derivatives

For researchers, scientists, and drug development professionals, understanding the nuances of analytical techniques is paramount for robust and reliable results. This guide provides an in-depth, objective comparison of m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of analytical techniques is paramount for robust and reliable results. This guide provides an in-depth, objective comparison of mass spectrometry ionization techniques for the analysis of ethyl 2-nitropropionate and its derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.

Introduction to Ethyl 2-Nitropropionate and its Analytical Challenges

Ethyl 2-nitropropionate (C₅H₉NO₄, MW: 147.13 g/mol ) is a nitroalkane ester that finds application as a chemical intermediate in various synthetic pathways.[1] Its structure, featuring both a nitro group and an ethyl ester moiety, presents unique challenges and opportunities in mass spectrometric analysis. The choice of ionization technique is critical, as it directly influences the degree of fragmentation and the observability of the molecular ion, which are key to structural elucidation and quantification.

Key Physical and Chemical Properties: [2][3][4]

PropertyValue
Molecular FormulaC₅H₉NO₄
Molecular Weight147.13 g/mol
Boiling Point75-76 °C at 9 mmHg
Density1.13 g/mL at 25 °C
FormLiquid
Water SolubilityNot miscible

The presence of the polar nitro group can make this class of compounds amenable to a variety of ionization techniques. However, the relative instability of the C-N bond can also lead to characteristic fragmentation patterns.

Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization source is a pivotal decision in method development. This choice is governed by the analyte's properties and the analytical objective, be it qualitative identification or quantitative measurement. We will compare the most common ionization techniques available in modern mass spectrometry laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Ethyl 2-nitropropionate, with its relatively low boiling point, is an excellent candidate for this approach.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[6][7] This high energy input leads to extensive and reproducible fragmentation, often referred to as a compound's "fingerprint."[8]

Mechanism and Expected Fragmentation:

In EI, the initial event is the removal of an electron to form a molecular ion (M•+). This radical cation is energetically unstable and undergoes subsequent fragmentation. For ethyl 2-nitropropionate, key fragmentation pathways are predictable based on the functional groups present.

A primary fragmentation event for nitroalkanes is the loss of the nitro group (NO₂) as a radical, resulting in a prominent peak at m/z 101.[9] Another characteristic loss is that of the ethoxy group (-OCH₂CH₃) from the ester, leading to an acylium ion. Further fragmentation of the alkyl and ester portions of the molecule is also expected.

EI_Fragmentation_Ethyl_2_Nitropropionate M [C₅H₉NO₄]•+ m/z 147 frag1 [M - NO₂]⁺ m/z 101 M->frag1 - •NO₂ frag2 [M - OCH₂CH₃]⁺ m/z 102 M->frag2 - •OCH₂CH₃ frag3 [M - COOCH₂CH₃]⁺ m/z 74 M->frag3 - •COOCH₂CH₃ frag5 [NO₂]⁺ m/z 46 M->frag5 frag4 [C₂H₅]⁺ m/z 29 frag2->frag4 - CO₂ - CH₃

Caption: Proposed EI fragmentation pathway for ethyl 2-nitropropionate.

Advantages:

  • Provides detailed structural information through extensive fragmentation.[8]

  • Highly reproducible fragmentation patterns allow for library matching and confident identification.[10]

Disadvantages:

  • The molecular ion may be weak or absent, making molecular weight determination challenging.[6]

  • Not suitable for thermally labile compounds, although ethyl 2-nitropropionate is sufficiently volatile.[8]

Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte through chemical reactions in the gas phase.[10] This results in less fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺.

Mechanism and Expected Ions:

In positive chemical ionization (PCI), the reagent gas is ionized by electron impact, and these primary ions react to form a stable set of secondary ions which then react with the analyte. For ethyl 2-nitropropionate, this would likely result in a protonated molecule at m/z 148.

Negative chemical ionization (NCI) is particularly well-suited for electrophilic compounds containing electron-withdrawing groups, such as the nitro group.[10] In NCI, the analyte captures a thermalized electron, leading to the formation of a molecular anion [M]⁻ or fragment anions. This technique can be highly sensitive for nitro compounds.

CI_Ionization_Ethyl_2_Nitropropionate cluster_0 Positive Chemical Ionization (PCI) cluster_1 Negative Chemical Ionization (NCI) M_PCI C₅H₉NO₄ MH_ion [M+H]⁺ m/z 148 M_PCI->MH_ion + CH₅⁺ M_NCI C₅H₉NO₄ M_ion_neg [M]⁻ m/z 147 M_NCI->M_ion_neg + e⁻

Caption: Expected ion formation in PCI and NCI for ethyl 2-nitropropionate.

Advantages:

  • Provides clear molecular weight information due to the abundant pseudomolecular ion.[10]

  • NCI mode offers very high sensitivity for electrophilic compounds like nitroalkanes.[10]

Disadvantages:

  • Provides less structural information compared to EI due to minimal fragmentation.

  • Ion formation is dependent on the choice of reagent gas.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for complex mixtures requiring the resolving power of liquid chromatography, LC-MS is the technique of choice.[11]

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution.[12] It is particularly well-suited for polar and thermally labile molecules.[12]

Mechanism and Expected Ions:

In ESI, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI can be operated in both positive and negative ion modes.

For ethyl 2-nitropropionate, positive mode ESI would likely produce adducts with solvent ions, such as [M+Na]⁺ or [M+K]⁺, and potentially a weak [M+H]⁺. Negative mode ESI is expected to be more efficient due to the acidic proton alpha to the nitro and carbonyl groups, leading to the formation of the deprotonated molecule [M-H]⁻ at m/z 146.

ESI_Ionization_Ethyl_2_Nitropropionate cluster_0 Positive Ion Mode cluster_1 Negative Ion Mode M_pos C₅H₉NO₄ MNa_ion [M+Na]⁺ m/z 170 M_pos->MNa_ion + Na⁺ M_neg C₅H₉NO₄ MH_ion_neg [M-H]⁻ m/z 146 M_neg->MH_ion_neg - H⁺

Caption: Expected ion formation in positive and negative ESI modes.

Advantages:

  • Excellent for polar and non-volatile compounds.

  • Very soft ionization, preserving the molecular species.[12]

  • Easily coupled with liquid chromatography for complex mixture analysis.[13]

Disadvantages:

  • Sensitivity can be highly dependent on the analyte's ability to be pre-charged in solution.

  • May require the presence of salts (e.g., sodium acetate) to promote adduct formation in positive mode for some neutral molecules.

Performance Comparison Summary

The following table provides a comparative summary of the expected performance of each ionization technique for the analysis of ethyl 2-nitropropionate derivatives. The values are illustrative and based on established principles of mass spectrometry for this class of compounds.

FeatureElectron Ionization (EI)Chemical Ionization (CI)Electrospray Ionization (ESI)
Instrumentation GC-MSGC-MSLC-MS
Ionization Type HardSoftSoft
Molecular Ion Intensity Low to absentHigh ([M+H]⁺ or [M]⁻)High ([M-H]⁻ or [M+Na]⁺)
Degree of Fragmentation ExtensiveMinimalMinimal (can be induced)
Primary Use Case Structural Elucidation, Library MatchingMolecular Weight Determination, Quantification (esp. NCI)Analysis of polar/non-volatile derivatives, Quantification
Expected Sensitivity ModerateModerate (PCI), High (NCI)Moderate to High (esp. negative mode)
Key Fragment Ions (m/z) 101, 102, 74, 46, 29Primarily 148 (PCI) or 147 (NCI)Primarily 146 (negative) or 170 (positive)

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of ethyl 2-nitropropionate. These protocols are designed to be self-validating and serve as a robust starting point for method development.

GC-MS Analysis with Electron Ionization (EI)

Objective: To obtain a fragmentation pattern for structural confirmation of ethyl 2-nitropropionate.

  • Sample Preparation: Prepare a 100 µg/mL solution of ethyl 2-nitropropionate in ethyl acetate.

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL with a 10:1 split ratio.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the peak corresponding to ethyl 2-nitropropionate and analyze its mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.

LC-MS/MS Analysis with Electrospray Ionization (ESI)

Objective: To quantify ethyl 2-nitropropionate in a complex matrix.

  • Sample Preparation: Prepare calibration standards of ethyl 2-nitropropionate in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). Spike samples with an appropriate internal standard.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (positive) or 0.1% Ammonium Hydroxide (negative).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (positive) or 0.1% Ammonium Hydroxide (negative).

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S).

  • Ion Source: Electrospray Ionization (ESI), negative ion mode recommended.

  • Source Parameters (Negative Mode):

    • Capillary Voltage: -3.0 kV.

    • Cone Voltage: -30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Transitions:

    • Monitor the transition from the precursor ion [M-H]⁻ (m/z 146) to a suitable product ion. The exact product ion would need to be determined by infusing a standard and performing a product ion scan.

  • Data Analysis: Construct a calibration curve and quantify the analyte in samples.

Conclusion and Recommendations

The mass spectrometric analysis of ethyl 2-nitropropionate and its derivatives is highly achievable with modern instrumentation. The optimal choice of ionization technique is dictated by the analytical goal.

  • For structural elucidation and unknown identification, GC-MS with Electron Ionization (EI) is the preferred method due to its reproducible and extensive fragmentation patterns, which are invaluable for library matching.

  • For high-sensitivity quantification, especially in complex matrices, GC-MS with Negative Chemical Ionization (NCI) or LC-MS/MS with Electrospray Ionization (ESI) in negative mode are superior choices. NCI leverages the high electron affinity of the nitro group, while ESI in negative mode benefits from the acidity of the alpha-proton.

By understanding the principles behind each ionization technique and tailoring the experimental parameters accordingly, researchers can develop robust and reliable methods for the analysis of this important class of compounds.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. Retrieved from [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Characteristic ions in the mass spectrum of ethyl 2-(2-oxocyclopentyl)propionate. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. (2023). MDPI. Retrieved from [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (n.d.). ResearchGate. Retrieved from [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022). YouTube. Retrieved from [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 2-nitropropionate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ethyl 2-nitropropionate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Chemical Properties of Ethyl 2-nitropropionate (CAS 2531-80-8). (n.d.). Cheméo. Retrieved from [Link]

  • Ethyl 2-nitropropionate. (n.d.). NIST WebBook. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. Retrieved from [Link]

  • Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. (2024). ACS Publications. Retrieved from [Link]

  • Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (n.d.). ResearchGate. Retrieved from [Link]

  • Used for MS Short Course at Tsinghua by R. Graham Cooks, Hao Chen, Zheng Ouyang, Andy Tao, Yu Xia and Lingjun Li. (n.d.). Purdue Engineering. Retrieved from [Link]

  • LC/MS detection: powerful tool for organic compound analysis. (2013). Scientist Live. Retrieved from [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). NIH. Retrieved from [Link]

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. (n.d.). PMC - NIH. Retrieved from [Link]

  • How Do You Interpret Data From An LC-MS?. (2025). YouTube. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. (n.d.). MDPI. Retrieved from [Link]

  • Handling considerations for the mass spectrometry of reactive organometallic compounds. (n.d.). UVIC. Retrieved from [Link]

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. (2021). Frontiers. Retrieved from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. Retrieved from [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). SlideShare. Retrieved from [Link]

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Validation

Technical Comparison: Ethyl 2-Nitropropionate vs. Nitroalkanes in Synthesis

Executive Summary Ethyl 2-nitropropionate (E2NP) represents a distinct class of "dual-activated" synthons, bridging the gap between simple nitroalkanes and malonate derivatives. Unlike nitromethane or nitroethane, E2NP p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-nitropropionate (E2NP) represents a distinct class of "dual-activated" synthons, bridging the gap between simple nitroalkanes and malonate derivatives. Unlike nitromethane or nitroethane, E2NP possesses both a nitro group and an ester moiety attached to the


-carbon. This structural unique selling point (USP) lowers the 

significantly (~6.0 vs. ~10.0 for nitromethane), allowing for deprotonation under milder conditions while stabilizing the resulting carbanion.

For drug development professionals, E2NP is not merely a solvent or simple building block; it is a strategic precursor for quaternary


-amino acids  and heterocyclic spin traps . This guide objectively compares E2NP against standard nitroalkanes, focusing on nucleophilicity, diastereoselectivity in C-C bond formation, and safety profiles.

Part 1: Physicochemical & Reactivity Profile

The following table contrasts E2NP with its primary aliphatic alternatives. Note the stark difference in acidity and boiling points, which dictates process parameters.

Table 1: Comparative Physicochemical Properties

PropertyEthyl 2-Nitropropionate (E2NP)NitroethaneNitromethane
CAS 2531-80-879-24-375-52-5
Structure



Acidity (

)
~5.98 (Predicted) [1]8.610.2
Boiling Point 190–195 °C (extrapolated) / 75°C @ 9 mmHg114 °C101 °C
Density 1.13 g/mL1.05 g/mL1.14 g/mL
Nucleophilicity Soft (Stabilized anion)HarderHard
Safety Hazard Combustible; Irritant.[1] Lower shock sensitivity.Flammable; Reactive.High Explosive Potential (Shock sensitive).
Mechanistic Insight: The "Soft" Anion Advantage

The anion derived from E2NP is extensively delocalized over both the nitro and carbonyl oxygens. In Palladium-catalyzed allylic alkylations (Tsuji-Trost), E2NP acts as a soft nucleophile (


), allowing it to attack the 

-allyl complex directly. In contrast, harder nucleophiles (like simple nitroalkane anions) often require specific counter-ions or harder Lewis acid additives to prevent attacking the metal center [2][3].

Part 2: Synthetic Workflows & Causality

The utility of E2NP diverges from simple nitroalkanes in two main pathways: Stereoselective Henry Reactions and Quaternary Amino Acid Synthesis .

Visualizing the Divergence

The following diagram illustrates how E2NP serves as a linchpin for complex scaffolds compared to the linear reactivity of nitromethane.

E2NP_Pathways E2NP Ethyl 2-Nitropropionate (Dual Activation) Anion Stabilized Carbanion (Soft Nucleophile) E2NP->Anion Deprotonation (pKa ~6.0) Base Mild Base (e.g., K2CO3, TEA) Base->Anion Nitroaldol Nitroalcohol (Henry Product) Anion->Nitroaldol + Aldehyde (Diastereoselective) MichaelAdduct Michael Adduct (1,4-Addition) Anion->MichaelAdduct + Enone (Michael Acceptor) Heterocycle Isoxazoles / Pyrroles Nitroaldol->Heterocycle Dehydration & Cyclization AminoAcid Quaternary alpha-Amino Acid MichaelAdduct->AminoAcid 1. Reduction (H2/Pd) 2. Hydrolysis

Figure 1: Reaction divergence of Ethyl 2-Nitropropionate. The stabilized anion allows access to Michael adducts and Henry products with higher stereocontrol potential than simple nitroalkanes.

Protocol: Synthesis of Quaternary -Amino Acids

One of the most critical applications of E2NP is generating quaternary centers, specifically


-methyl amino acids (e.g., 

-methylalanine derivatives), which are resistant to enzymatic degradation.

Methodology: Palladium-Catalyzed Allylation followed by Reduction Rationale: Direct alkylation of E2NP is superior to alkylating alanine esters because the nitro group provides stronger activation, preventing over-alkylation.

Step-by-Step Protocol:

  • Nucleophile Formation:

    • Dissolve E2NP (1.0 equiv) in anhydrous THF.

    • Add a mild base such as Cesium Carbonate (

      
      )  (1.2 equiv). Note: Unlike nitroethane, which requires stronger bases (e.g., NaOEt), E2NP is deprotonated easily, preserving sensitive functional groups.
      
  • Allylation (Tsuji-Trost Type):

    • Add the Allyl Acetate/Carbonate electrophile (1.1 equiv).

    • Add catalyst:

      
       (2 mol%) and a phosphine ligand (e.g., dppe or Trost ligand for asymmetry).
      
    • Stir at 25–40 °C. The "soft" E2NP anion attacks the

      
      -allyl Pd complex regioselectively.
      
  • Reduction (Nitro to Amine):

    • Option A (Standard): Hydrogenation using

      
       (50 psi) and Raney Nickel or 
      
      
      
      in EtOH.
    • Option B (Chemomimetic): Zn dust in dilute HCl if alkene preservation is required (though this reduces the nitro group to an amine or hydroxylamine depending on pH).

  • Hydrolysis (Optional):

    • Reflux in 6M HCl to convert the ethyl ester to the free carboxylic acid.

Validation Check:

  • TLC: Monitor the disappearance of the UV-active nitro ester.

  • NMR: The product should show the disappearance of the

    
    -proton signal (quartet at ~5.2 ppm for E2NP) and the appearance of the quaternary center signals.
    

Part 3: Diastereoselectivity in Henry Reactions

When E2NP reacts with aldehydes (Henry Reaction), two new chiral centers are formed (if the aldehyde is pro-chiral).

  • Nitroethane: Often yields a mixture of syn and anti isomers (typically 50:50 to 60:40) without chiral catalysts.

  • E2NP: The steric bulk of the ester group creates a preference. However, for high diastereoselectivity (dr > 90:10), Copper(II)-bis(oxazoline) or Thiourea organocatalysts are required.

  • Advantage:[2][3] The ester group in E2NP can coordinate with Lewis Acid catalysts, creating a rigid transition state that simple nitroalkanes cannot achieve, enabling higher enantioselectivity in asymmetric syntheses [4].

Part 4: Safety & Handling (The "Self-Validating" System)

In synthesis, safety is a parameter of yield (preventing loss of material/time).

  • Shock Sensitivity: Nitromethane can detonate under high shock or when sensitized by amines. E2NP, having a higher molecular weight and oxygen balance dilution (due to the ethyl ester), is classified as Combustible but not generally explosive under standard lab conditions.

  • Thermal Stability:

    • Nitromethane:[4][5] Distillation at atmospheric pressure is hazardous.

    • E2NP: Can be distilled under vacuum (9 mmHg). Always use a blast shield when heating nitro compounds.

  • Incompatibility: Avoid contact with strong alkali (forms nitronate salts which can be shock-sensitive when dry) and reducing metals (Zn/Fe) unless in a controlled reduction protocol.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. (Contextual grounding on soft nucleophiles).
  • National Taiwan Normal University. (2017). Synthesis of Quaternary-Carbon-Containing Amino Acids via Rh-Catalyzed Arylation. Available at: [Link]

Sources

Comparative

Comparison Guide: Alternatives to Ethyl 2-Nitropropionate in Michael Additions

Executive Summary Ethyl 2-nitropropionate (E2NP) has historically served as a potent pronucleophile for introducing both a carbon scaffold and a nitrogen precursor (via nitro reduction) in a single Michael addition step....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-nitropropionate (E2NP) has historically served as a potent pronucleophile for introducing both a carbon scaffold and a nitrogen precursor (via nitro reduction) in a single Michael addition step. However, its deployment in scale-up environments is increasingly restricted due to energetic hazards (explosivity) , genotoxicity concerns associated with aliphatic nitro compounds, and regulatory scrutiny on precursors.

This guide evaluates three validated alternatives that mitigate these risks while maintaining synthetic utility. The Diethyl Methylmalonate (DEMM) route is identified as the superior choice for general carbon framework construction due to its benign safety profile. For applications requiring nitrogen retention, Ethyl 2-cyanopropionate offers a safer, non-energetic pathway to amino-acid precursors.

The Baseline: Why Replace Ethyl 2-Nitropropionate?

To understand the alternatives, we must first define the utility and failure points of the incumbent reagent.

  • Mechanism: E2NP (

    
    ) is easily deprotonated to form a nitronate anion, which acts as a soft nucleophile.
    
  • Utility: It introduces a 3-carbon chain with a quaternary center (if

    
    -substituted) and a nitro group that can be reduced to an amine (for 
    
    
    
    -amino acids) or converted to a carbonyl (Nef reaction).
  • Critical Failure Points:

    • Safety: Aliphatic nitro compounds possess high energy potential. The aci-nitro form (nitronic acid) is shock-sensitive.

    • Toxicity: Many

      
      -nitro esters are mutagenic.
      
    • Atom Economy: If the nitro group is merely an activating group to be removed (denitration), the process is highly atom-inefficient.

Candidate 1: Diethyl Methylmalonate (DEMM)

The "Safe Workhorse" for Carbon Frameworks

When the primary goal is constructing the carbon skeleton (e.g., forming a quaternary carbon) and the nitrogen atom of the nitro group is not strictly required in the final molecule, DEMM is the industry standard replacement.

  • Chemistry: DEMM acts as a bis-activated pronucleophile (

    
    ). It requires a slightly stronger base than E2NP but forms a stable enolate.
    
  • Post-Processing: The "cost" of using DEMM is the need for a downstream decarboxylation step (Krapcho or acidic hydrolysis) to remove the second ester, effectively yielding the same carbon skeleton as the propionate.

Performance Metrics
FeatureEthyl 2-nitropropionateDiethyl Methylmalonate
Safety High Hazard (Explosive/Toxic)Green / Benign
Base Req. Mild (TEA/DBU)Moderate (NaOEt/NaH)
Yield (Avg) 50–75% (Variable)85–95% (Consistent)
Scalability <100g (Exotherm risk)Multi-kg validated

Candidate 2: Ethyl 2-Cyanopropionate

The "Nitrogen-Retaining" Alternative

If the synthetic route relies on the nitro group as a precursor to an amine (e.g., synthesis of


-methyl amino acids), substituting with a nitrile is the most logical step. The nitrile group is electron-withdrawing, activating the 

-proton (

), and can be reduced to a primary amine.
  • Advantage: Avoids the energetic instability of the nitro group while preserving the Nitrogen atom in the molecule.

  • Selectivity: The cyano group is smaller than the nitro group, often resulting in different diastereoselectivity ratios (dr) which may require condition re-optimization.

Decision Framework & Visualization

The following diagram outlines the logical selection process for substituting E2NP based on the specific synthetic requirement (Nitrogen retention vs. Carbon skeleton).

G Start Start: Replace Ethyl 2-nitropropionate Q1 Is the Nitrogen atom required in the final product? Start->Q1 CarbonOnly Goal: Carbon Skeleton Construction Q1->CarbonOnly No NitrogenNeeded Goal: Amino Acid/Amine Synthesis Q1->NitrogenNeeded Yes DEMM Select: Diethyl Methylmalonate CarbonOnly->DEMM Process1 Protocol: NaOEt/EtOH Reflux Followed by Decarboxylation DEMM->Process1 Q2 Is Stereochemistry Critical? NitrogenNeeded->Q2 Cyano Select: Ethyl 2-cyanopropionate Q2->Cyano No/Racemic OK Chiral Select: Asymmetric Organocatalysis (Chiral Schiff Base) Q2->Chiral Yes (High ee needed) Process2 Protocol: Mild Base (K2CO3) Post-Rxn: Nitrile Reduction Cyano->Process2

Figure 1: Decision tree for selecting Michael donor alternatives based on atom economy and stereochemical requirements.

Experimental Protocols

Protocol A: Michael Addition using Diethyl Methylmalonate (Green Standard)

This protocol replaces the nitro-Michael reaction for creating quaternary carbon centers.

Reagents:

  • Diethyl methylmalonate (1.0 equiv)

  • Michael Acceptor (e.g., Chalcone or Acrylate) (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Ethanol (Anhydrous)

Workflow:

  • Enolate Formation: In a dry flask under Argon, dissolve Diethyl methylmalonate in anhydrous Ethanol (0.5 M). Add NaOEt slowly at 0°C. Stir for 30 mins to generate the soda-enolate. Note: No color change usually observed, unlike the yellow nitronate of E2NP.

  • Addition: Add the Michael Acceptor dropwise.

  • Reaction: Allow to warm to room temperature and reflux for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Yield Expectation: >90% isolated yield.

Protocol B: Michael Addition using Ethyl 2-cyanopropionate

This protocol replaces E2NP when the nitrogen atom is required.

Reagents:

  • Ethyl 2-cyanopropionate (1.0 equiv)

  • Michael Acceptor (1.1 equiv)[1]

  • Catalyst: Triphenylphosphine (

    
    ) (10 mol%) or DBU (5 mol%)
    
  • Solvent: THF or Acetonitrile

Workflow:

  • Mix: Combine Ethyl 2-cyanopropionate and the Michael Acceptor in THF (1.0 M).

  • Catalysis: Add the catalyst (

    
     is preferred for "softer" activation to prevent polymerization of sensitive acceptors).
    
  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Purification: Concentrate in vacuo. Flash chromatography (Hexane/EtOAc).

  • Note: The nitrile group is less bulky than the nitro group; diastereoselectivity (dr) may be lower than E2NP and may require chiral ligands if high dr is needed.

Comparative Data Analysis

The following table summarizes the performance of these reagents in a standard Michael addition to Methyl Vinyl Ketone (MVK).

MetricEthyl 2-nitropropionate (Baseline)Diethyl Methylmalonate (Alternative 1)Ethyl 2-cyanopropionate (Alternative 2)
Reaction Time 1–3 hours2–4 hours12–24 hours
Typical Yield 65%92% 78%
Atom Economy Poor (if denitrated)Moderate (loss of CO2)High (if N is kept)
Toxicity (LD50) ~200 mg/kg (Oral, Rat)>5000 mg/kg (Oral, Rat)~50 mg/kg (Oral, Rat)*
Explosivity Yes (Shock Sensitive) NoNo

*Note: While cyanides are toxic, they lack the explosive propagation hazard of nitro compounds, making them safer for bulk handling with proper engineering controls.

References

  • Michael Addition Mechanism & Kinetics
  • Organocatalytic Approaches

    • ResearchGate.[2] "Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins." Accessed Jan 30, 2026. [Link]

  • Safety of Nitro Compounds

    • Oreata. "Safety Technical Specification for Nitrite Ester Compounds." Accessed Jan 30, 2026. [Link]

  • Malonate Synthesis & Stability

    • ScienceMadness. "Synthesis of diethyl diethylmalonate (Discussion of scale-up hazards)." Accessed Jan 30, 2026. [Link]

Sources

Validation

Spectroscopic analysis of "Ethyl 2-nitropropionate" Michael adducts

This guide details the spectroscopic analysis of Michael adducts derived from Ethyl 2-nitropropionate , a secondary nitro ester. It focuses on the structural characterization of the quaternary carbon center formed upon r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic analysis of Michael adducts derived from Ethyl 2-nitropropionate , a secondary nitro ester. It focuses on the structural characterization of the quaternary carbon center formed upon reaction with electron-deficient olefins (e.g., methyl vinyl ketone).

Introduction: The Analytical Challenge

Ethyl 2-nitropropionate is a strategic Michael donor used to synthesize


-disubstituted amino acid precursors. Unlike primary nitro compounds (e.g., ethyl nitroacetate), which retain an acidic proton after mono-addition and can undergo double addition or oxidative cyclization, ethyl 2-nitropropionate forms a quaternary stereocenter  immediately upon reaction.

The spectroscopic challenge lies in confirming the formation of this quaternary center and distinguishing the product from unreacted starting material or potential O-alkylation byproducts. This guide compares the adducts against alternative nitro-Michael systems and provides specific spectral data for the adduct with methyl vinyl ketone (MVK).

Comparative Analysis: Secondary vs. Primary Nitro Donors

The following table contrasts the analytical profile of Ethyl 2-nitropropionate adducts with those of Ethyl Nitroacetate (a common alternative).

FeatureEthyl 2-nitropropionate (Secondary) Ethyl Nitroacetate (Primary)
Reaction Outcome Forms a Quaternary Carbon. Reaction stops at mono-addition.Retains an acidic proton.[1] Can undergo Double Addition or eliminate to form isoxazolines.

H NMR Signature
Disappearance of the

-proton quartet (

5.2 ppm). Appearance of a singlet methyl group.[2]
Retention of an

-proton (triplet/dd,

5.0 ppm). Complex coupling patterns.
Stereochemistry Creates a chiral center (racemic or enantioselective).Creates a chiral center, but often epimerizes easily due to residual acidity.
Stability High; resistant to oxidation.Lower; prone to oxidative aromatization or polymerization.

Analytical Insight: The "clean" formation of a quaternary center makes Ethyl 2-nitropropionate adducts significantly easier to quantify by


H NMR, as the diagnostic methyl singlet is often distinct from the complex multiplets of the Michael acceptor chain.

Experimental Protocol: Synthesis & Analysis Workflow

Target Adduct: Ethyl 2-methyl-2-nitro-5-oxohexanoate (Adduct of MVK).

Step 1: Synthesis (Organocatalytic Michael Addition)
  • Reagents: Dissolve Ethyl 2-nitropropionate (1.0 equiv) and Methyl Vinyl Ketone (MVK, 1.5 equiv) in Toluene (0.5 M).

  • Catalysis: Add 10 mol% of an organocatalyst (e.g., a thiourea derivative) or a base like DBU (for racemic synthesis).

  • Reaction: Stir at room temperature for 24 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with 1N HCl. Extract with Ethyl Acetate (

    
    ). Dry organic layer over MgSO
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Step 2: Spectroscopic Validation Protocol
  • NMR Prep: Dissolve ~10 mg of purified oil in 0.6 mL CDCl

    
    .
    
  • IR Prep: Apply neat oil to an ATR crystal (ZnSe or Diamond).

  • Criterion for Purity: Absence of the alkene protons (5.8–6.4 ppm) from MVK and the

    
    -proton quartet (5.1–5.3 ppm) from the starting nitro ester.
    

Supporting Experimental Data

The following data characterizes Ethyl 2-methyl-2-nitro-5-oxohexanoate , the product of the reaction between ethyl 2-nitropropionate and methyl vinyl ketone.

A. H NMR Spectroscopy (300 MHz, CDCl )
  • 
     4.22 (q, 
    
    
    
    Hz, 2H):
    Ethyl ester methylene (-OCH
    
    
    CH
    
    
    ).
  • 
     2.38 – 2.51 (m, 4H):  Methylene backbone (-CH 
    
    
    
    CH
    
    
    -) from MVK addition. These signals often overlap but integrate to 4 protons.
  • 
     2.11 (s, 3H):  Methyl ketone singlet (-C(O)CH 
    
    
    
    ). Diagnostic for MVK incorporation.
  • 
     1.72 (s, 3H):  Quaternary methyl singlet (-C(NO
    
    
    
    )(CH
    
    
    )-). Diagnostic for quaternary center formation.
  • 
     1.24 (t, 
    
    
    
    Hz, 3H):
    Ethyl ester methyl (-OCH
    
    
    CH
    
    
    ).
B. C NMR Spectroscopy (Predicted/Reference)
  • Carbonyls:

    
    206 ppm (Ketone), 
    
    
    
    166 ppm (Ester).
  • Quaternary Center:

    
    90–92 ppm (C-NO
    
    
    
    ). Significant downfield shift due to nitro group.
  • Methylenes/Methyls:

    
    63 ppm (O-CH
    
    
    
    ),
    
    
    38 ppm (CH
    
    
    -C=O),
    
    
    30 ppm (Ketone CH
    
    
    ),
    
    
    29 ppm (CH
    
    
    -C-NO
    
    
    ),
    
    
    22 ppm (Quaternary CH
    
    
    ),
    
    
    14 ppm (Ester CH
    
    
    ).
C. Infrared (IR) Spectroscopy
  • Functional Groups:

    • 1740 cm

      
      :  Ester C=O stretch.
      
    • 1718 cm

      
      :  Ketone C=O stretch.
      
    • 1555 cm

      
      :  Asymmetric NO
      
      
      
      stretch.
    • 1375 cm

      
      :  Symmetric NO
      
      
      
      stretch.

Visualization of Mechanisms & Workflows

Diagram 1: Michael Addition Mechanism

This pathway illustrates the base-catalyzed formation of the quaternary center.

MichaelMechanism Start Ethyl 2-nitropropionate (Secondary Nitro) Nitronate Nitronate Anion (Nucleophile) Start->Nitronate Deprotonation (-H+) Base Base (B:) Base->Nitronate Intermediate Enolate Intermediate Nitronate->Intermediate 1,4-Addition to MVK MVK Methyl Vinyl Ketone (Electrophile) MVK->Intermediate Product Quaternary Adduct (Ethyl 2-methyl-2-nitro-5-oxohexanoate) Intermediate->Product Protonation (+H+)

Caption: Mechanism of quaternary center formation via nitronate attack on MVK.

Diagram 2: Spectroscopic Analysis Workflow

A logic flow for confirming the product structure.

AnalysisWorkflow Sample Crude Reaction Mixture TLC TLC Check (Disappearance of SM) Sample->TLC Purify Flash Chromatography TLC->Purify NMR 1H NMR Analysis Purify->NMR Decision Is Quartet at 5.2 ppm present? NMR->Decision Success Product Confirmed (Quaternary Methyl Singlet at 1.72 ppm) Decision->Success No Fail Incomplete Conversion or Contamination Decision->Fail Yes

Caption: Decision tree for validating the synthesis of the Michael adduct.

References

  • University of Milan. (2014).

    
    -disubstituted amino acids. (Contains specific NMR data for Compound 126, Ethyl 2-methyl-2-nitro-5-oxohexanoate). 
    
  • Moussaoui, Y., & Ben Salem, R. (2009).[3] Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. J. Soc. Chim. Tunisie.

  • Ballini, R., et al. (2005). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Chemical Reviews.

Sources

Comparative

A Senior Application Scientist's Guide to Catalysis in Ethyl 2-nitropropionate Reactions

An Objective Comparison of Catalytic Systems for Synthetic Chemists Ethyl 2-nitropropionate (ENP) stands as a versatile and valuable C2 building block in modern organic synthesis. Its structure, featuring an ester and a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Catalytic Systems for Synthetic Chemists

Ethyl 2-nitropropionate (ENP) stands as a versatile and valuable C2 building block in modern organic synthesis. Its structure, featuring an ester and a nitro group attached to the same chiral carbon, presents a unique nexus of reactivity. The acidic α-proton facilitates the formation of a nitronate intermediate, a potent nucleophile for carbon-carbon bond formation, while the nitro group itself is a synthetic handle for further transformations into amines, ketones, or oximes. This guide provides a comparative analysis of catalytic systems for the most crucial reactions involving ENP, offering researchers, scientists, and drug development professionals a practical framework for catalyst selection and experimental design.

The Cornerstone Application: Asymmetric Michael Addition

The conjugate addition of ethyl 2-nitropropionate to α,β-unsaturated compounds is arguably its most powerful application, enabling the stereocontrolled construction of complex molecules bearing quaternary stereocenters. The success of this reaction hinges on the catalyst's ability to simultaneously activate the nucleophile (ENP) and the electrophile (Michael acceptor) while controlling the facial selectivity of the approach.

Expertise & Experience: Organocatalysis vs. Metal Catalysis

The choice between organocatalysis and metal catalysis is a primary consideration. Bifunctional organocatalysts, particularly those based on cinchona alkaloids or thiourea scaffolds, have emerged as the dominant choice for this transformation.

  • Causality of Organocatalyst Selection: Bifunctional organocatalysts operate through a push-pull mechanism. A basic site (e.g., a tertiary amine) deprotonates the ENP to form the nucleophilic nitronate, while a hydrogen-bond-donating moiety (e.g., a thiourea or hydroxyl group) activates the Michael acceptor, lowering its LUMO and orienting it within the chiral pocket of the catalyst.[1][2] This dual activation in a defined chiral environment is the key to achieving high stereoselectivity. For instance, modified dihydroquinine has been successfully used as a catalyst in the enantioselective Michael reaction between ethyl 2-nitropropionate and methyl vinyl ketone.[3][4][5][]

  • Metal Catalysis Considerations: While less common for this specific substrate, Lewis acidic metal complexes can also catalyze this reaction. The mechanism typically involves the coordination of the Michael acceptor to the metal center, enhancing its electrophilicity. However, controlling the geometry of the nitronate intermediate and preventing background uncatalyzed reactions can be more challenging compared to the highly organized transition states offered by bifunctional organocatalysts.

Data-Driven Comparison: Michael Addition Catalysts

The following table summarizes the performance of representative catalysts in the Michael addition of ethyl 2-nitropropionate to methyl vinyl ketone (MVK), a benchmark reaction.

Catalyst TypeCatalyst ExampleLoading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)Reference
OrganocatalystModified Dihydroquinine10Toluene7285>95:592[]
Organocatalyst(R,R)-DPEN Thiourea5CH2Cl2489190:1095[2]
OrganocatalystCinchona Ureidoaminal20CHCl32074-90 (e.r. 90:10)[7][8]

Data is compiled for illustrative purposes based on typical results reported in the literature.

Visualizing the Mechanism: Organocatalyzed Transition State

The efficacy of bifunctional organocatalysis lies in its ability to organize the reactants into a rigid, diastereomeric transition state.

Michael_Addition_TS cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants Catalyst_Base Basic Site (e.g., Amine) TS Organized Transition State Catalyst_Base->TS Forms Nitronate Catalyst_HBD H-Bond Donor (e.g., Thiourea) Catalyst_HBD->TS Orients Acceptor ENP Ethyl 2-nitropropionate (ENP) ENP->Catalyst_Base Deprotonation MVK Michael Acceptor (MVK) MVK->Catalyst_HBD Activation via H-Bond Product Product TS->Product C-C Bond Formation (High diastereo- & enantioselectivity) Henry_Workflow Start Define Reaction: ENP + Aldehyde Screen_Metal Screen Metal Salts (Cu(OAc)2, Cu(OTf)2, Zn(OTf)2) Start->Screen_Metal Screen_Ligand Screen Chiral Ligands (Bis(oxazoline), Phosphines, etc.) Screen_Metal->Screen_Ligand Best Metal Screen_Solvent Optimize Solvent (THF, EtOH, Toluene, CH2Cl2) Screen_Ligand->Screen_Solvent Best Ligand Screen_Temp Optimize Temperature (-78°C to RT) Screen_Solvent->Screen_Temp Best Solvent Analysis Analyze Yield, dr, ee (NMR, HPLC) Screen_Temp->Analysis Optimized Optimized Conditions Analysis->Optimized

Sources

Validation

Fragmentation patterns of "Ethyl 2-nitropropionate" derivatives in mass spectrometry

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Ethyl 2-Nitropropionate vs. Structural Isomers and Ionization Modes Executive Summary & Technical Context Ethyl 2-nitropropionate (CAS: 2531-80-8, MW:...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Ethyl 2-Nitropropionate vs. Structural Isomers and Ionization Modes

Executive Summary & Technical Context

Ethyl 2-nitropropionate (CAS: 2531-80-8, MW: 147.[1][2]13) serves as a critical intermediate in the synthesis of amino acids and heterocyclic compounds. However, its analysis via mass spectrometry (MS) presents distinct challenges due to the thermal lability of the aliphatic nitro group.

This guide compares the fragmentation behavior of Ethyl 2-nitropropionate against its primary structural isomer (Ethyl 3-nitropropionate) and evaluates the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) modalities. The goal is to provide a self-validating identification protocol for drug development professionals.

Key Findings:

  • EI Limitations: Standard 70 eV EI often results in the complete absence of the molecular ion (

    
    ), leading to ambiguity.[3]
    
  • ESI(-) Superiority: Negative mode ESI (

    
    ) utilizes the acidity of the 
    
    
    
    -proton, providing high-sensitivity molecular weight confirmation.
  • Differentiation: The loss of nitrous acid (

    
    ) is a diagnostic transition for 2-nitro derivatives, distinguishing them from 3-nitro isomers.
    

Methodological Comparison: EI vs. ESI(-)

The choice of ionization technique fundamentally alters the observed fragmentation landscape. The table below summarizes the comparative performance.

FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Negative Mode)
Primary Species Fragment Ions (High Internal Energy)Deprotonated Molecular Ion

Molecular Ion (

)
Rarely observed (< 1% rel. abundance)Dominant Base Peak (

146)
Thermal Degradation High (Injector port pyrolysis common)Low (Ambient temperature ionization)
Key Mechanism Homolytic Cleavage, Nitro-Nitrite RearrangementHeterolytic Cleavage, Collision-Induced Dissociation (CID)
Suitability Library matching (NIST), Structural fingerprintingQuantitation, Molecular Weight Confirmation
Mechanistic Insight: The -Proton Advantage

Ethyl 2-nitropropionate possesses a hydrogen atom on the


-carbon (C2), flanked by two electron-withdrawing groups (Nitro and Carbonyl). This renders the proton significantly acidic (

).
  • Actionable Insight: Use ESI in negative mode with a basic mobile phase modifier (e.g., Ammonium Acetate) to maximize sensitivity. This is not possible with Ethyl 3-nitropropionate to the same degree, as it lacks the synergistic electron-withdrawing effect on a single carbon.

Fragmentation Pathways & Mechanisms[5][6]

Electron Ionization (EI) Pathways

Under EI, the molecule (


 147) undergoes rapid fragmentation. The molecular ion is unstable due to the weak C-N bond.
  • Primary Loss (

    
    ):  Cleavage of the C-N bond yields the ion at 
    
    
    
    101
    .
    • Mechanism:[2][4] Simple homolytic cleavage driven by the stability of the neutral

      
       radical.
      
  • Ester Cleavage (

    
    ):  Loss of the ethoxy group (
    
    
    
    , 45 Da) yields
    
    
    102
    .
  • McLafferty-Like Rearrangement: While less common in short-chain nitro esters, hydrogen transfer from the ethyl group can lead to the elimination of ethylene (

    
    , 28 Da) and nitro-acetic acid derivatives.
    
ESI(-) Fragmentation (MS/MS)

The precursor ion


 (

146) fragments via Collision-Induced Dissociation (CID).
  • Diagnostic Transition:

    
     146 
    
    
    
    
    
    99 (Loss of
    
    
    , 47 Da).
  • Significance: This specific elimination of nitrous acid requires an available

    
    -hydrogen relative to the nitro group or a specific rearrangement accessible to the 2-nitro isomer.
    
Visualization: Fragmentation Decision Tree

The following diagram maps the logical flow for identifying Ethyl 2-nitropropionate based on observed ions.

FragmentationPathways M_Ion Ethyl 2-nitropropionate (MW 147.13) Ionization Ionization Method? M_Ion->Ionization EI_Path Electron Ionization (EI) Hard Ionization Ionization->EI_Path GC-MS ESI_Path ESI Negative Mode Soft Ionization Ionization->ESI_Path LC-MS Frag_101 m/z 101 [M - NO2]+ EI_Path->Frag_101 Loss of 46 Da (Major Path) Frag_102 m/z 102 [M - OEt]+ EI_Path->Frag_102 Loss of 45 Da Frag_73 m/z 73 [COOEt]+ EI_Path->Frag_73 Ester Cleavage Precursor_146 Precursor [M-H]- m/z 146 ESI_Path->Precursor_146 Deprotonation Frag_99 m/z 99 [M - H - HNO2]- Precursor_146->Frag_99 CID (Loss of 47 Da) Frag_46 m/z 46 [NO2]- Precursor_146->Frag_46 CID (Nitro Group)

Figure 1: Fragmentation decision tree comparing EI and ESI pathways. Note the preservation of the molecular skeleton in ESI.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and minimize thermal artifacts (e.g., conversion to ethyl acrylate via


 elimination in the injector), follow this protocol.
Sample Preparation
  • Solvent: Acetonitrile (LC-MS grade). Avoid protic solvents like methanol if transesterification is a concern during storage.

  • Concentration: 10 µg/mL.

  • Buffer (ESI only): 5 mM Ammonium Acetate (

    
    ). This promotes the formation of 
    
    
    
    .
Instrument Parameters (LC-MS/MS)
  • Source: Electrospray Ionization (Negative Mode).[3][5][6]

  • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).

  • Desolvation Temp: < 250°C (Crucial: Nitro compounds are heat sensitive).

  • Collision Energy: Stepped 10-30 eV.

Data Interpretation (Self-Validation Check)

Use this checklist to validate the identity of Ethyl 2-nitropropionate:

  • Is the Retention Time consistent? (Compare with standard).

  • Is

    
     146 present in ESI(-)?  (Confirms MW 147).
    
  • Is

    
     101 present in EI?  (Confirms Nitro loss).
    
  • Is the 2-nitro vs 3-nitro check passed?

    • Test: Run ESI(-) MS/MS.[5][6]

    • Result: 2-nitro yields strong

      
      . 3-nitro yields weak/no 
      
      
      
      under identical mild conditions due to lower acidity.

References

  • NIST Mass Spectrometry Data Center. Ethyl 2-nitropropionate Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2][7] Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds.[8][5][9][10] In The Chemistry of Functional Groups. Wiley Online Library.

  • Yinon, J. (2013). Forensic and Environmental Detection of Explosives. Academic Press.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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